Product packaging for Sulfachlorpyrazine(Cat. No.:CAS No. 1672-91-9)

Sulfachlorpyrazine

Cat. No.: B167892
CAS No.: 1672-91-9
M. Wt: 284.72 g/mol
InChI Key: GDANWVKBBCWCIJ-UHFFFAOYSA-N
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Description

Sulfachlorpyrazine is a sulfonamide containing a 5-chloropyrazin-2-yl moiety linked to the amide nitrogen;  principally used in veterinary medicine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClN4O2S B167892 Sulfachlorpyrazine CAS No. 1672-91-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2S/c11-9-5-14-10(6-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDANWVKBBCWCIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50937296
Record name 4-Amino-N-(5-chloropyrazin-2(1H)-ylidene)benzene-1-sulfonamide
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Molecular Weight

284.72 g/mol
Source PubChem
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CAS No.

1672-91-9
Record name Sulfachlorpyrazine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfachlorpyrazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-N-(5-chloropyrazin-2(1H)-ylidene)benzene-1-sulfonamide
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Record name SULFACHLORPYRAZINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Impurity Profile of Sulfachloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfachloropyrazine, a sulfonamide bacteriostatic agent, is a widely used veterinary drug for the prevention and treatment of coccidiosis in poultry and livestock. Its efficacy is intrinsically linked to its purity, making a thorough understanding of its synthesis and potential impurities paramount for quality control and regulatory compliance. This technical guide provides a detailed overview of the primary synthetic routes for sulfachloropyrazine, a comprehensive analysis of known and potential impurities, and validated analytical methodologies for their detection and quantification.

Introduction

Sulfachloropyrazine, chemically known as N'-(6-chloro-2-pyrazinyl)sulfanilamide, exerts its therapeutic effect by competitively inhibiting dihydropteroate synthase, an essential enzyme in the folic acid synthesis pathway of bacteria and protozoa. The manufacturing process of sulfachloropyrazine can give rise to various impurities, including process-related impurities stemming from starting materials and side reactions, as well as degradation products. Regulatory bodies necessitate stringent control over these impurities to ensure the safety and efficacy of the final drug product.

Synthesis Pathways of Sulfachloropyrazine

Two primary synthetic pathways are predominantly employed for the industrial production of sulfachloropyrazine.

Pathway 1: Condensation of 2,6-Dichloropyrazine with Sulfanilamide

This widely used method involves the nucleophilic substitution reaction between 2,6-dichloropyrazine and 4-aminobenzenesulfonamide (sulfanilamide).

Reaction Scheme:

G 2,6-Dichloropyrazine 2,6-Dichloropyrazine Sulfachloropyrazine Sulfachloropyrazine 2,6-Dichloropyrazine->Sulfachloropyrazine Sulfanilamide Sulfanilamide Sulfanilamide->Sulfachloropyrazine Base Base Base->Sulfachloropyrazine Solvent Solvent Solvent->Sulfachloropyrazine Heat Heat Heat->Sulfachloropyrazine

Figure 1: Synthesis of Sulfachloropyrazine via Pathway 1.

Detailed Methodology:

The reaction is typically carried out in the presence of an acid-binding agent, such as potassium carbonate, and a high-boiling point solvent like dimethylformamide (DMF) or dimethylbenzene.[1] The reaction mixture is heated to temperatures ranging from 100 to 160°C.[1] Phase-transfer catalysts, such as tetrabutylammonium bromide or benzyltriethylammonium chloride, can be employed to improve the reaction rate and yield.[1] Upon completion, the product is isolated through a series of work-up steps involving water addition, phase separation, decolorization with activated carbon, and precipitation by pH adjustment with an acid like glacial acetic acid.[1]

Pathway 2: Reaction of 4-Aminobenzene-1-sulfonyl Chloride with 2-Amino-6-chloropyrazine

This alternative route involves the condensation of 4-aminobenzene-1-sulfonyl chloride with 2-amino-6-chloropyrazine.

Reaction Scheme:

G 4-Aminobenzene-1-sulfonyl_chloride 4-Aminobenzene-1-sulfonyl chloride Sulfachloropyrazine Sulfachloropyrazine 4-Aminobenzene-1-sulfonyl_chloride->Sulfachloropyrazine 2-Amino-6-chloropyrazine 2-Amino-6-chloropyrazine 2-Amino-6-chloropyrazine->Sulfachloropyrazine Acid_Binder Acid Binder Acid_Binder->Sulfachloropyrazine Organic_Solvent Organic Solvent Organic_Solvent->Sulfachloropyrazine

Figure 2: Synthesis of Sulfachloropyrazine via Pathway 2.

Detailed Methodology:

This reaction is conducted in an organic solvent such as toluene, tetrahydrofuran, or dimethyl sulfoxide.[2] An acid binder, for example, sodium hydroxide, is slowly added to the reaction mixture.[2] The reaction is typically stirred for an extended period (12-20 hours) at a controlled temperature (30-50°C) and under pressure (0.8-1.3 MPa).[2] The sulfachloropyrazine is then precipitated by adjusting the pH with hydrochloric acid.[2]

Impurities in Sulfachloropyrazine Synthesis

A thorough understanding of potential impurities is critical for the development of robust analytical methods and effective purification strategies. Impurities can be broadly categorized as process-related impurities and degradation products.

Process-Related Impurities

These impurities arise from the starting materials, intermediates, and side reactions during the synthesis.

3.1.1. Impurities from Starting Materials:

  • 2,6-Dichloropyrazine: Impurities in this starting material can carry through to the final product. Potential impurities include monochloropyrazine and other isomers of dichloropyrazine.

  • 4-Aminobenzenesulfonamide (Sulfanilamide): The purity of sulfanilamide is crucial. Related substances can include other sulfonamides or precursors from its own synthesis.

3.1.2. Impurities from Side Reactions (Pathway 1):

The most significant process-related impurity in this pathway is the di-substituted by-product, formed by the reaction of one molecule of 2,6-dichloropyrazine with two molecules of sulfanilamide.

  • Impurity A: 2,6-Bis(p-aminobenzenesulfonamido)pyrazine: High reaction temperatures can promote the formation of this impurity, which can reach levels of around 0.6% and is challenging to remove through conventional purification methods due to its similar physical properties to sulfachloropyrazine.

G 2_6_Dichloropyrazine 2,6-Dichloropyrazine Sulfachloropyrazine Sulfachloropyrazine 2_6_Dichloropyrazine->Sulfachloropyrazine 1 equivalent Impurity_A Impurity A: 2,6-Bis(p-aminobenzenesulfonamido)pyrazine 2_6_Dichloropyrazine->Impurity_A 2 equivalents Sulfanilamide_1 Sulfanilamide Sulfanilamide_1->Sulfachloropyrazine Sulfanilamide_2 Sulfanilamide Sulfanilamide_2->Impurity_A High_Temp High Temperature High_Temp->Impurity_A

Figure 3: Formation of Impurity A in Pathway 1.

3.1.3. Impurities from Side Reactions (Pathway 2):

While this pathway is designed to avoid the formation of the di-substituted impurity, other side reactions are possible, such as the hydrolysis of the sulfonyl chloride starting material.

Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form under storage or upon exposure to various stress conditions.

  • Hydrolytic Degradation: Sulfachloropyrazine may be susceptible to hydrolysis at the sulfonamide linkage under acidic or basic conditions.

  • Oxidative Degradation: The amino group and the pyrazine ring could be susceptible to oxidation.

  • Photolytic Degradation: Exposure to light may lead to the formation of photodegradation products.

  • Thermal Degradation: High temperatures can lead to the decomposition of the molecule.

Analytical Methods for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of sulfachloropyrazine and its impurities.

Experimental Protocol: Stability-Indicating HPLC Method

The following is a representative stability-indicating HPLC method for the determination of sulfachloropyrazine and its related substances.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a phosphate buffer (e.g., 0.01 M KH2PO4, pH adjusted) in a gradient or isocratic elution. A typical mobile phase composition could be Acetonitrile: 0.01 M KH2PO4 buffer (pH 7.4) (13:87, v/v).[1]
Flow Rate 1.0 - 1.7 mL/min[1]
Detection UV at 270 nm[1]
Column Temperature Ambient or controlled (e.g., 30°C)
Injection Volume 10 - 20 µL

Method Validation:

The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Specificity: The method's ability to resolve sulfachloropyrazine from its impurities and degradation products should be demonstrated. This is typically achieved through forced degradation studies.

  • Linearity: A linear relationship between the peak area and the concentration of sulfachloropyrazine and its impurities should be established over a defined range.

  • Accuracy: The accuracy of the method is determined by recovery studies of spiked samples.

  • Precision: The precision of the method is evaluated by repeatability (intra-day) and intermediate precision (inter-day) studies.

  • LOD and LOQ: The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Quantitative Data Summary

The following table summarizes available quantitative data from various sources. It is important to note that specific yields and impurity levels are highly dependent on the exact reaction conditions and the scale of the synthesis.

ParameterPathway 1Pathway 2Reference
Typical Yield 86-88%High (not specified)[1]
Impurity A Level ~0.6%Not a major impurity
Purity after refining >99.5%High[3]

Conclusion

The synthesis of sulfachloropyrazine can be achieved through two primary pathways, each with its own set of advantages and potential impurity profiles. The condensation of 2,6-dichloropyrazine with sulfanilamide is a common method, but it carries the risk of forming the di-substituted impurity, 2,6-bis(p-aminobenzenesulfonamido)pyrazine, especially at elevated temperatures. The alternative route, reacting 4-aminobenzene-1-sulfonyl chloride with 2-amino-6-chloropyrazine, can mitigate the formation of this specific impurity.

A robust, validated stability-indicating HPLC method is essential for the accurate quantification of sulfachloropyrazine and the detection and control of its impurities. This technical guide provides a foundational understanding for researchers and drug development professionals to ensure the quality, safety, and efficacy of sulfachloropyrazine. Further forced degradation studies and the characterization of any resulting degradation products are recommended for a complete impurity profile.

References

An In-depth Technical Guide to the Mechanism of Action of Sulfachlorpyrazine on Eimeria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coccidiosis, caused by protozoan parasites of the genus Eimeria, represents a significant economic burden on the global poultry and livestock industries.[1][2] Control has historically relied on prophylactic and therapeutic administration of anticoccidial drugs.[3][4] Among the synthetic chemical compounds, sulfonamides like sulfachlorpyrazine have been effectively used for the treatment of clinical coccidiosis.[3][5] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound against Eimeria, details relevant experimental protocols for its evaluation, presents quantitative efficacy data, and visualizes the core concepts through signaling pathways and experimental workflows. The primary mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the parasite's folate biosynthesis pathway, leading to arrested development and replication.

Core Mechanism of Action: Folate Synthesis Inhibition

This compound, a member of the sulfonamide class of antibiotics, exerts its coccidiocidal effect by acting as a competitive antagonist in the folic acid synthesis pathway of Eimeria.[3][5] This pathway is essential for the parasite as, unlike their hosts, apicomplexan protozoa cannot utilize pre-formed folate and must synthesize it de novo.

Biochemical Pathway Disruption

The key target of this compound is the enzyme dihydropteroate synthase (DHPS) .[6][7] The mechanism unfolds as follows:

  • Structural Analogy: this compound is a structural analog of para-aminobenzoic acid (PABA), a natural substrate required by the DHPS enzyme.[6][8]

  • Competitive Inhibition: Due to this structural similarity, this compound competes with PABA for the active site of the DHPS enzyme.[6][8]

  • Blocked Synthesis: When this compound binds to DHPS, it prevents the condensation of PABA with dihydropteroate pyrophosphate. This reaction is a critical step in the formation of dihydropteroic acid, the immediate precursor to dihydrofolic acid (DHF).[6][7]

  • Folate Depletion: The inhibition of this step leads to a depletion of the parasite's pool of DHF and, consequently, its reduced form, tetrahydrofolic acid (THF).[6]

  • Metabolic Arrest: THF and its derivatives are vital cofactors for one-carbon transfer reactions, which are indispensable for the synthesis of purines and pyrimidines (the building blocks of DNA and RNA) and certain amino acids.[5][6]

The ultimate consequence of this enzymatic blockade is the cessation of DNA synthesis and cell division, which halts the parasite's replication and development.

cluster_folate_pathway Eimeria Folate Biosynthesis Pathway cluster_inhibition Inhibitory Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP_PP Dihydropteroate Pyrophosphate DHP_PP->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Synthesis Result Folate Deficiency & Replication Arrest THF Tetrahydrofolic Acid (THF) DHF->THF Reduction (DHFR) Nucleic_Acids Nucleic Acid Synthesis (DNA, RNA) THF->Nucleic_Acids Required Cofactor SCP This compound Block Competitive Inhibition SCP->Block Block->DHPS

Caption: Mechanism of this compound Action on Folate Synthesis.
Impact on Eimeria Life Cycle

This compound is not equally effective against all stages of the Eimeria life cycle. Research indicates it is most potent against the rapidly dividing asexual stages. Specifically, studies on Eimeria tenella have shown that the endogenous forms between 48 and 72 hours post-infection are the most sensitive.[9]

  • Second-Generation Schizonts: Application of the drug at 72 hours post-infection leads to the degeneration of most second-generation schizonts and inhibits their further development.[9] This is a critical stage of asexual multiplication (merogony) within the host intestinal cells.

  • Gametogony: When administered later, at 92 to 120 hours post-infection, this compound interferes with the development of the sexual stages (gametogony) but without causing the same degenerative effects seen in schizonts.[9]

This stage-specific activity highlights that the drug is most effective when the parasite's metabolic and replicative rates are highest, demanding significant nucleic acid synthesis.

Ingestion Sporulated Oocyst Ingestion Sporozoites Sporozoites Invade Cells Ingestion->Sporozoites Schizont1 1st Gen. Schizonts Sporozoites->Schizont1 Schizont2 2nd Gen. Schizonts Schizont1->Schizont2 Merozoites Gametogony Gametogony Schizont2->Gametogony Merozoites Oocysts Oocyst Shedding Gametogony->Oocysts Action This compound Inhibition Action->Gametogony

Caption: Primary Stages of Eimeria Life Cycle Targeted by this compound.

Quantitative Data on Efficacy and Pharmacokinetics

The efficacy of this compound has been quantified in numerous studies. The following tables summarize key findings from research on Eimeria tenella in chickens and mixed Eimeria species in rabbits.

Table 1: Efficacy of this compound against Eimeria in Rabbits (Laboratory Trial)
ParameterPositive Control (Infected, Untreated)This compound TreatedDiclazuril Treated
Initial Oocyst Count (opg) 149.00 ± 110.39 x 10⁴149.00 ± 110.39 x 10⁴59.70 ± 12.35 x 10⁴
Final Oocyst Count (opg) -3.31 ± 0.86 x 10⁴0.0 ± 0.0 x 10⁴
Fecal Score (Day 11) 3.0 ± 0.321.33 ± 0.211.17 ± 0.17
Lesion Score (Hepatic & Intestinal) 2.67 ± 0.331.33 ± 0.330.33 ± 0.33
Data sourced from a study on clinical rabbit coccidiosis. Fecal score rated 1 (normal) to 5 (severe diarrhea).[10]
Table 2: Efficacy of this compound against Eimeria tenella in Chickens
ParameterInfected, Untreated GroupInfected, Treated Group
Mortality Rate 44%18%
Data from an experimental infection study with E. tenella.[5]
Table 3: Pharmacokinetic Parameters of this compound in Healthy vs. E. tenella-Infected Chickens
Pharmacokinetic ParameterUnitHealthy ChickensInfected Chickens
Absorption Half-Life (t½ab) hoursNot Reported17.24 ± 3.50
Time to Max. Concentration (Tmax) hoursNot Reported23.41 ± 3.78
Accumulation Index -Not Reported1.22 ± 0.13
Note: The study highlights that the rate of drug absorption was significantly decreased, and serum concentrations were significantly higher in infected animals, likely due to altered intestinal integrity.[3][5][11]

Experimental Protocols

The evaluation of anticoccidial drugs like this compound relies on standardized in vivo and analytical methods.

In Vivo Anticoccidial Efficacy Trial (Eimeria tenella in Chickens)

This protocol is based on methodologies described in efficacy studies.[3][4][5]

  • Animal Model: Broiler chickens, 14 days of age, housed in a controlled environment to prevent accidental infection.

  • Experimental Groups:

    • Group 1: Uninfected, Untreated Control.

    • Group 2: Infected, Untreated Control.

    • Group 3: Infected, this compound-Treated.

    • (Optional) Group 4: Infected, Reference Drug-Treated (e.g., Toltrazuril).

  • Infection Procedure:

    • On day 15 of age, chickens in infected groups are orally inoculated with a known quantity of sporulated Eimeria tenella oocysts (e.g., 8 x 10⁴ oocysts in 0.4 mL volume, administered into the crop).[5]

  • Drug Administration:

    • Treatment commences at a specified time relative to infection (e.g., at the onset of clinical signs, typically 5-6 days post-inoculation).

    • This compound-sodium is administered via drinking water at a calculated dose (e.g., 70 mg/kg body weight/day) for a defined period (e.g., 3 consecutive days).[5]

  • Data Collection and Assessment:

    • Mortality: Recorded daily.

    • Body Weight Gain: Measured at the start and end of the experiment.

    • Lesion Scoring: On a specified day post-infection (e.g., day 7), a subset of birds from each group is euthanized. The ceca are examined for gross lesions, which are scored on a scale of 0 (no lesions) to 4 (extremely severe lesions).[3]

    • Oocyst Index/Count (OPG): Fecal samples are collected over several days post-infection, and the number of oocysts per gram (OPG) is determined using a McMaster counting chamber.

  • Statistical Analysis: Data (weight gain, lesion scores, OPG) are analyzed using appropriate statistical tests (e.g., ANOVA) to determine significant differences between groups.

Start Day 14: Acclimate Broiler Chickens Grouping Randomly Allocate to Experimental Groups (Control, Infected, Treated) Start->Grouping Infection Day 15: Oral Inoculation with E. tenella Oocysts (Infected & Treated Groups) Grouping->Infection Treatment Days 21-23: Administer This compound via Drinking Water Infection->Treatment Monitor Daily Monitoring: - Mortality - Clinical Signs Treatment->Monitor Data_Collection Data Collection: - Body Weight Gain - Fecal Oocyst Counts (OPG) Treatment->Data_Collection Necropsy Day 22 (or other): Necropsy & Cecal Lesion Scoring (0-4) Monitor->Necropsy Analysis Statistical Analysis of All Parameters Data_Collection->Analysis Necropsy->Analysis End Determine Efficacy Analysis->End

Caption: Standard Workflow for an In Vivo Efficacy Trial.
Pharmacokinetic Analysis in Healthy vs. Infected Birds

This protocol outlines the steps to determine how Eimeria infection alters the disposition of this compound.[5][11]

  • Subjects: Two primary groups of broiler chickens: healthy and experimentally infected with E. tenella as per the protocol above.

  • Drug Administration: A single or multi-day regimen of this compound is administered orally (e.g., via drinking water at 70 mg/kg/day for 3 days).

  • Sample Collection:

    • Serum: Blood samples are collected from a rotating subset of animals at multiple time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72, 96 hours) after the start of treatment. Serum is separated by centrifugation.

    • Tissues: At selected time points, animals are euthanized, and tissue samples (liver, duodenum, ceca) are collected.

  • Analytical Method:

    • This compound concentrations in serum and tissue homogenates are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with an appropriate detector (e.g., Photodiode Array - PDA).[3][5]

  • Pharmacokinetic Modeling:

    • The resulting concentration-time data are analyzed using pharmacokinetic software to calculate key parameters, including absorption half-life (t½ab), elimination half-life (t½el), maximum serum concentration (Cmax), time to reach Cmax (Tmax), and area under the curve (AUC).

    • Parameters from healthy and infected groups are statistically compared to identify significant differences.

Drug Combinations and Resistance

To enhance efficacy, broaden the spectrum of activity, and mitigate resistance, this compound has been used in combination with other drugs.[12][13] A common strategy involves combining a sulfonamide with a diaminopyrimidine (e.g., diaveridine), which inhibits a subsequent enzyme (dihydrofolate reductase) in the same folate pathway, creating a synergistic sequential blockade.[14]

However, the intensive use of anticoccidials, including sulfonamides, has led to the development of drug-resistant Eimeria strains.[2][15] Resistance to sulfonamides can arise through various mechanisms, though it is less studied in Eimeria compared to bacteria. The continuous monitoring of field isolates for reduced sensitivity is crucial for effective coccidiosis control programs.[2]

References

An In-depth Technical Guide to the Molecular Interaction of Sulfachlorpyrazine with Dihydropteroate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the sulfonamide antibiotic, Sulfachlorpyrazine, and its target enzyme, dihydropteroate synthase (DHPS). This document delves into the biochemical pathways, mechanisms of inhibition, and the molecular basis of resistance. Detailed experimental protocols and comparative quantitative data for related sulfonamides are provided to serve as a valuable resource for researchers in antimicrobial drug discovery and development.

Introduction: The Critical Role of Dihydropteroate Synthase in Folate Biosynthesis

Dihydropteroate synthase (DHPS) is a key enzyme in the de novo folate biosynthesis pathway in many microorganisms, including bacteria and protozoa.[1] This pathway is essential for the production of tetrahydrofolate, a vital cofactor in the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[1] DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[2][3] As mammals do not possess this pathway and instead obtain folates from their diet, DHPS presents an attractive and selective target for antimicrobial agents.[1]

Mechanism of Action: this compound as a Competitive Inhibitor

This compound, a member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect by acting as a competitive inhibitor of DHPS.[1] Structurally, sulfonamides, including this compound, are analogues of the natural substrate pABA. This structural mimicry allows them to bind to the pABA-binding site on the DHPS enzyme.[2][4] By occupying the active site, this compound prevents the binding of pABA, thereby halting the synthesis of 7,8-dihydropteroate and disrupting the entire folate biosynthesis cascade. This ultimately leads to the cessation of bacterial growth and replication.[1]

The following diagram illustrates the folate biosynthesis pathway and the inhibitory action of this compound.

Folate_Biosynthesis_Pathway cluster_pathway Folate Biosynthesis Pathway cluster_inhibition Inhibition by this compound DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS pABA para-aminobenzoic acid (pABA) pABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Catalyzes condensation Tetrahydrofolate Tetrahydrofolate Dihydropteroate->Tetrahydrofolate Further enzymatic steps This compound This compound This compound->DHPS Competitively binds to active site Inactive_Complex DHPS-Sulfachlorpyrazine Inactive Complex

Folate Biosynthesis Pathway and Inhibition by this compound.

Quantitative Analysis of DHPS Inhibition by Sulfonamides

The potency of a DHPS inhibitor is quantitatively described by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Ki value is a measure of the inhibitor's binding affinity to the enzyme.

SulfonamideOrganismIC50 (µM)Ki (µM)Reference
SulfadiazineEscherichia coli-2.5[5]
4,4'-Diaminodiphenylsulfone (DDS)Escherichia coli205.9[5]
SulfanilamideArabidopsis thaliana18.6-[6]
SulfacetamideArabidopsis thaliana9.6-[6]
SulfadiazineArabidopsis thaliana4.2-[6]
SulfadoxinePlasmodium falciparum (sensitive)-0.14[3]
SulfadoxinePlasmodium falciparum (resistant)-112[3]

Experimental Protocols for DHPS Inhibition Assays

The determination of inhibitor potency against DHPS is crucial for drug development. A common method is the spectrophotometric assay, which monitors the enzymatic reaction in real-time.

Principle of the Coupled Spectrophotometric Assay

This assay measures the production of dihydropteroate by DHPS through a coupled reaction with dihydrofolate reductase (DHFR). The dihydropteroate produced by DHPS is immediately reduced by an excess of DHFR, which oxidizes NADPH to NADP+. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.

Experimental Workflow

The following diagram outlines a typical workflow for a DHPS inhibition assay.

DHPS_Inhibition_Workflow start Start reagent_prep Reagent Preparation: - DHPS and DHFR enzymes - Substrates (DHPPP, pABA) - Cofactor (NADPH) - Inhibitor (this compound) dilutions start->reagent_prep plate_setup Assay Plate Setup: - Add inhibitor dilutions to wells - Add enzyme mix (DHPS, DHFR) and NADPH reagent_prep->plate_setup pre_incubation Pre-incubation at 37°C plate_setup->pre_incubation reaction_initiation Initiate reaction by adding substrate mix (DHPPP, pABA) pre_incubation->reaction_initiation data_acquisition Monitor absorbance at 340 nm over time reaction_initiation->data_acquisition analysis Data Analysis: - Calculate initial reaction velocities - Plot % inhibition vs. inhibitor concentration - Determine IC50 value data_acquisition->analysis end End analysis->end

Workflow for a DHPS Inhibition Assay.
Detailed Protocol

  • Reagent Preparation:

    • Prepare stock solutions of DHPS and DHFR enzymes in an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5, with 10 mM MgCl2 and 20 mM 2-mercaptoethanol).[3]

    • Prepare stock solutions of the substrates 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (pABA).

    • Prepare a stock solution of NADPH.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add a small volume (e.g., 2 µL) of the this compound dilutions or solvent control.

    • Prepare a master mix containing the assay buffer, DHPS and DHFR enzymes, and NADPH. Add this master mix to each well.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).

    • Initiate the reaction by adding the substrate mix (DHPPP and pABA) to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition and the Michaelis-Menten constant (Km) for the substrate are known.[3]

Molecular Basis of Resistance to Sulfonamides

The widespread use of sulfonamides has led to the emergence of drug-resistant strains of various pathogens. The primary mechanism of resistance involves mutations in the folP gene, which encodes for DHPS.[2] These mutations typically occur in the active site of the enzyme, particularly in regions that are critical for pABA and sulfonamide binding.[2]

Mutations can lead to resistance through several mechanisms:

  • Reduced binding affinity of the inhibitor: Amino acid substitutions can alter the shape and chemical properties of the active site, leading to a significant decrease in the binding affinity of sulfonamides.[3]

  • Increased affinity for the natural substrate: Some mutations may increase the enzyme's affinity for pABA, making it more difficult for the sulfonamide to compete for the binding site.

The following diagram illustrates the logical relationship between mutations in the folP gene and the development of sulfonamide resistance.

Resistance_Mechanism cluster_wildtype Wild-Type DHPS cluster_mutant Mutant DHPS pABA_binds pABA binds to DHPS Folate_synthesis Folate synthesis pABA_binds->Folate_synthesis Altered_DHPS Altered DHPS active site Sulfonamide_binds Sulfonamide binds to DHPS Inhibition Inhibition of folate synthesis Sulfonamide_binds->Inhibition Mutation Mutation in folP gene Mutation->Altered_DHPS Reduced_sulfonamide_binding Reduced sulfonamide binding affinity Altered_DHPS->Reduced_sulfonamide_binding Continued_folate_synthesis Continued folate synthesis Reduced_sulfonamide_binding->Continued_folate_synthesis Resistance Sulfonamide Resistance Continued_folate_synthesis->Resistance

Development of Sulfonamide Resistance through DHPS Mutation.

Conclusion and Future Directions

This compound, like other sulfonamides, is a valuable antimicrobial agent that targets a crucial metabolic pathway in microorganisms. Understanding the molecular interactions between this compound and DHPS is fundamental for optimizing its use and for the development of novel inhibitors that can overcome existing resistance mechanisms. While specific quantitative data for this compound's direct enzymatic inhibition is lacking in the current literature, the comparative data for other sulfonamides provide a strong foundation for further investigation.

Future research should focus on:

  • Determining the precise IC50 and Ki values of this compound against DHPS from various clinically relevant pathogens.

  • Solving the crystal structure of DHPS in complex with this compound to elucidate the specific molecular interactions.

  • Utilizing computational modeling and docking studies to design novel DHPS inhibitors with improved potency and the ability to circumvent resistance mutations.

This in-depth technical guide serves as a foundational resource for researchers dedicated to advancing the field of antimicrobial drug discovery and combating the growing threat of antibiotic resistance.

References

In-Depth Technical Guide to the Aqueous and Organic Solubility of Sulfachlorpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sulfachlorpyrazine in various aqueous and organic solvents. The information is intended to support research, development, and formulation activities involving this sulfonamide antimicrobial agent. This document details experimental methodologies for solubility determination and presents available quantitative data in a structured format.

Introduction to this compound

This compound (SCP), a sulfonamide antibiotic, is primarily utilized in veterinary medicine for the prevention and treatment of coccidiosis in poultry and livestock. Its efficacy is intrinsically linked to its physicochemical properties, with solubility being a critical parameter influencing its formulation, bioavailability, and pharmacokinetic profile. Understanding the solubility of this compound in different solvent systems is therefore essential for the development of effective and stable pharmaceutical dosage forms.

Quantitative Solubility Data

The solubility of this compound is influenced by the nature of the solvent and the temperature. The following tables summarize the available quantitative solubility data.

Aqueous Solubility of this compound

The mole fraction solubility of this compound in water has been experimentally determined at various temperatures.

Table 1: Mole Fraction Solubility (x) of this compound in Water at Different Temperatures

Temperature (K)Mole Fraction (10^5 * x)
298.151.18
303.151.45
308.151.78
313.152.18
318.152.68
323.153.29
328.154.05
333.154.98

Data sourced from the Journal of Chemical & Engineering Data.[1]

Organic Solvent Solubility of this compound

Qualitative and semi-quantitative data indicate the solubility of this compound in several common organic solvents. While precise, temperature-dependent quantitative data in a wide array of organic solvents is not extensively published, the following descriptions are consistently reported.

Table 2: Qualitative and Semi-Quantitative Solubility of this compound in Organic Solvents

SolventQualitative Solubility
MethanolSoluble
EthanolSlightly Soluble
AcetoneSlightly Soluble
ChloroformNot Dissoluble

Note: "Soluble" and "Slightly Soluble" are general descriptors. For formulation purposes, it is imperative to determine quantitative solubility under specific conditions of temperature and purity.

Experimental Protocols for Solubility Determination

The determination of this compound solubility is typically performed using the saturation shake-flask method, followed by a suitable analytical technique for quantification.

Saturation Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility.

Materials and Apparatus:

  • This compound (of known purity)

  • Selected solvents (analytical grade)

  • Volumetric flasks

  • Screw-capped vials

  • Constant temperature orbital shaker/incubator

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Analytical instrumentation (HPLC-UV/Vis or UV-Vis spectrophotometer)

Procedure:

  • Preparation of Solvent: Prepare the desired solvent or solvent mixture.

  • Addition of Excess Solute: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature orbital shaker. Agitate the vials at a constant speed (e.g., 100-200 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to sediment. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

Analytical Quantification

High-Performance Liquid Chromatography with Ultraviolet/Visible detection (HPLC-UV/Vis) is a robust and widely used method for the quantification of this compound in solubility studies.

Typical HPLC-UV/Vis Parameters:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The specific ratio should be optimized for adequate separation and peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) for this compound is typically around 268-270 nm.

  • Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations.

Visualization of Experimental Workflow

The logical flow of determining and analyzing the solubility of this compound can be visualized as follows:

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result Solvent Select & Prepare Solvent Mix Combine SCP & Solvent in Vial Solvent->Mix SCP Weigh Excess this compound SCP->Mix Equilibrate Equilibrate in Shaker (Constant T) Mix->Equilibrate Separate Centrifuge/Sediment Equilibrate->Separate Filter Filter Supernatant Separate->Filter Dilute Dilute Sample Filter->Dilute Analyze HPLC-UV/Vis Analysis Dilute->Analyze Quantify Quantify vs. Calibration Curve Analyze->Quantify Solubility Determine Solubility Quantify->Solubility

Caption: Experimental workflow for determining this compound solubility.

Conclusion

This technical guide has summarized the available solubility data for this compound and provided a detailed experimental framework for its determination. The quantitative data in aqueous solutions and the established methodologies offer a solid foundation for researchers and formulation scientists. Further studies are warranted to generate comprehensive quantitative solubility data in a wider range of organic solvents at various temperatures to facilitate more advanced formulation development.

References

In Vitro Antibacterial Spectrum of Sulfachlorpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action

Sulfachlorpyrazine exerts its bacteriostatic effect by acting as a competitive antagonist to para-aminobenzoic acid (PABA).[2][6] Bacteria, unlike mammals, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo. A critical step in this pathway is the conversion of PABA into dihydropteroate, a reaction catalyzed by the enzyme dihydropteroate synthase.

Due to its structural similarity to PABA, this compound binds to the active site of this enzyme, competitively inhibiting the reaction.[2][5] This blockade halts the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[2] By disrupting this vital metabolic pathway, this compound prevents bacterial cell division and growth, allowing the host's immune system to clear the infection.[7]

Mechanism_of_Action cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by this compound PABA p-Aminobenzoic Acid (PABA) DHP_Synthase Dihydropteroate Synthase PABA->DHP_Synthase Substrate DHF Dihydrofolic Acid DHP_Synthase->DHF Product Blocked X Nucleic Acid Synthesis Nucleic Acid Synthesis DHF->Nucleic Acid Synthesis SCP This compound SCP->DHP_Synthase Competitive Inhibitor Bacterial Growth Bacterial Growth Nucleic Acid Synthesis->Bacterial Growth

Caption: Mechanism of this compound action via competitive inhibition.

In Vitro Antibacterial Spectrum

This compound is recognized for its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[3][7] However, it is important to note that comprehensive, comparative tables of Minimum Inhibitory Concentration (MIC) values for this compound are not widely available in peer-reviewed literature. The following table summarizes the organisms reported to be susceptible to this compound based on qualitative descriptions from veterinary and pharmaceutical sources.

Bacterial SpeciesGram StainNotesReference(s)
Escherichia coliNegativeA common cause of colibacillosis in poultry.[3][6]
Salmonella spp.NegativeImplicated in Salmonellosis in various animals.[3][6]
Pasteurella multocidaNegativeThe causative agent of fowl cholera.[3][6]
Staphylococcus spp.PositiveIncludes pathogenic species affecting various animals.[3][6]
Streptococcus spp.PositiveA broad genus of pathogenic bacteria.[3][6]
Corynebacterium spp.PositiveAssociated with various infections in livestock.[3]
Enterobacter spp.NegativeOpportunistic pathogens often found in the gastrointestinal tract.[3]
Klebsiella spp.NegativeCan cause respiratory and other infections.[3]
Proteus spp.NegativeKnown to cause urinary tract and other infections.[3]
Clostridium spp.PositiveIncludes species responsible for necrotic enteritis and other diseases.[3]
Leptospira spp.N/A (Spirochete)Causative agent of leptospirosis.[3]

Note: Susceptibility can vary significantly between different strains of the same species. Quantitative testing is required to determine the precise efficacy against a specific isolate.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

To generate the quantitative data required for a complete susceptibility profile, standardized methods must be employed. The Broth Microdilution method is a gold standard for determining the MIC of an antimicrobial agent. The MIC is defined as the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation.[8][9][10]

Principle

A standardized inoculum of the test bacterium is introduced into wells of a microtiter plate containing serial twofold dilutions of this compound. Following incubation under controlled conditions, the wells are visually inspected for turbidity. The lowest concentration of the drug that prevents visible growth is recorded as the MIC.

Materials
  • This compound analytical standard

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test bacterial isolate(s) grown to a logarithmic phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Detailed Methodology
  • Preparation of Antimicrobial Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in sterile broth). The final concentration of the solvent should not affect bacterial growth.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Transfer the colonies to a tube of sterile broth or saline.

    • Vortex thoroughly and adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a microtiter plate row.

    • Add 100 µL of the working this compound solution (at twice the highest desired final concentration) to well 1.

    • Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard the final 50 µL from well 11. Well 12 serves as the growth control (no drug).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum (from step 2) to each well (wells 1-12). This brings the total volume in each well to 100 µL and dilutes the drug concentrations to their final desired values.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, examine the plate from the bottom using reflected light. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). A button of bacterial growth should be clearly visible in the growth control well (well 12).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout A 1. Prepare this compound Stock Solution C 3. Perform 2-fold Serial Dilution of Drug in 96-Well Plate A->C B 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) D 4. Inoculate Wells with Bacterial Suspension B->D C->D E 5. Incubate at 35°C for 16-20 hours D->E F 6. Read Plate for Turbidity E->F G 7. Determine MIC (Lowest Concentration with No Growth) F->G

Caption: Workflow for Broth Microdilution MIC determination.

Conclusion

This compound remains an important sulfonamide antibiotic in veterinary medicine, possessing a broad spectrum of activity against key bacterial pathogens. Its established mechanism of inhibiting folic acid synthesis provides a clear rationale for its bacteriostatic effects. While qualitative data confirms its activity against numerous Gram-positive and Gram-negative bacteria, there is a clear need for publicly accessible, quantitative MIC data to guide optimal dosing strategies and monitor for the development of resistance. The standardized protocols outlined in this guide, such as the broth microdilution method, are essential for researchers and drug development professionals to generate this critical data, ensuring the continued effective and prudent use of this valuable antimicrobial agent.

References

The Pharmacological Profile of Sulfachlorpyrazine in Avian Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfachlorpyrazine is a broad-spectrum sulfonamide antibiotic extensively utilized in the veterinary field for the management of bacterial and protozoal infections in avian species.[1][2] Its primary application lies in the treatment and control of coccidiosis, a significant parasitic disease in poultry caused by protozoa of the genus Eimeria.[3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound in avian species, with a focus on its pharmacokinetics, pharmacodynamics, efficacy, and safety. The information is presented to aid researchers, scientists, and drug development professionals in their understanding and utilization of this important antimicrobial agent.

Pharmacodynamics: Mechanism of Action

This compound, like other sulfonamides, exerts its bacteriostatic and coccidiostatic effects by competitively inhibiting the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids in microorganisms. By blocking this pathway, this compound effectively halts the growth and replication of susceptible bacteria and protozoa.[4] The primary activity of this compound against coccidia is directed at the second-generation schizonts, with some effect also observed on the first-generation schizonts.

PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthetase Dihydropteroate Synthetase PABA->Dihydropteroate_Synthetase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthetase->Dihydrofolic_Acid inhibited by This compound This compound This compound->Dihydropteroate_Synthetase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids

Mechanism of action of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in several avian species, primarily chickens. The drug is generally characterized by rapid absorption following oral administration, with peak plasma concentrations typically reached within 3 to 4 hours.[4] However, the disposition of the drug can be significantly influenced by the health status of the bird.

Table 1: Pharmacokinetic Parameters of this compound in Chickens
ParameterHealthy ChickensE. tenella Infected ChickensReference
Administration 70 mg/kg via drinking water for 3 days70 mg/kg via drinking water for 3 days[3]
Absorption Half-life (t½a) -17.24 ± 3.50 h[3]
Time to Max. Concentration (Tmax) -23.41 ± 3.78 h[3]
Accumulation Index -1.22 ± 0.13[3]

Studies have shown that in chickens infected with Eimeria tenella, the absorption of this compound is significantly delayed, as indicated by a longer absorption half-life and time to reach maximum serum concentrations.[3] This is likely due to intestinal damage and reduced gastrointestinal motility caused by the coccidial infection.[3] The disease state can also lead to higher accumulation of the drug in the body.[5] Furthermore, co-administration with other drugs, such as diaveridine, can decrease the absorption and prolong the elimination of this compound.[6]

Efficacy Against Avian Coccidiosis

This compound is highly effective in the treatment of clinical coccidiosis in poultry.[3] It is often administered in drinking water, which is advantageous as sick birds will often continue to drink even when they have stopped eating.[3]

Table 2: Efficacy of this compound Treatment on E. tenella Infected Chickens
ParameterInfected, UntreatedInfected, Treated (70 mg/kg/day)Reference
Mortality Rate 44%18%[3]
Lesion Score (LS) Significantly higherSignificantly lower[3]
Oocyst Index (OI) Significantly higherSignificantly lower[3]

Treatment with this compound has been shown to significantly reduce mortality, lesion scores, and oocyst shedding in chickens experimentally infected with E. tenella.[3] It is also used in combination with other anticoccidial agents like diaveridine and ethopabate to enhance its efficacy.[7]

Residue Depletion and Safety

The persistence of drug residues in edible tissues is a critical consideration for food safety. Several studies have investigated the depletion of this compound in various tissues of broiler chickens.

Table 3: Residue Depletion of this compound in Broiler Chicken Tissues
StudyDose & DurationTissueResidue ConcentrationWithdrawal TimeReference
Łebkowska-Wieruszewska & Kowalski (2013)50 mg/kg/day for 3 daysMuscle, Fat with skin, Liver, KidneyAbove MRLs on day 5 and 1014 days[8]
Al-Khafaji et al. (2015)300 mg/L in water for 7 days (with Diaveridine)Muscle, Liver, Kidney, Skin with fatBelow MRL (0.05 µg/g) at 5 days (except skin with fat)7 days[9]
Pokrant et al. (2018)10% commercial formulation for 5 daysFeathersPersisted up to 55 days-[10][11][12]
Zhang et al. (2023)60 mg/kg/day for 3 daysMuscle, Liver, Kidney, Skin + fat-37.26 days (Black-feathered silky fowl)[13]

The withdrawal period for this compound can vary depending on the dosage, duration of treatment, and the specific tissues being analyzed. It is noteworthy that residues can persist in feathers for an extended period, which could be a potential route for re-entry into the food chain if feathers are processed into animal feed.[10][11][12] The metabolism of this compound can also be slower in certain breeds, such as the black-feathered silky fowl, leading to a much longer withdrawal time.[13]

While generally considered safe at therapeutic doses, prolonged use of sulfonamides can lead to toxicity. In chicken embryos, high doses of sulfadiazine, a related sulfonamide, have been shown to cause renal tubule epithelial cell necrosis and other kidney damage.[5] It is also important to note that sulfonamides are prohibited for use in laying hens.

Experimental Protocols

Pharmacokinetic Study in E. tenella Infected Chickens

This protocol is based on the study by Haritova et al. (2013).[3]

Start Broiler Chickens (n=127) Infection Infection with E. tenella oocysts Start->Infection Treatment This compound-sodium in drinking water (70 mg/kg/day for 3 days) Infection->Treatment Sampling Blood and Tissue Sampling (Duodenum, Ceca, Liver) Treatment->Sampling Analysis HPLC-PDA Analysis Sampling->Analysis Data Pharmacokinetic and Efficacy Data Analysis Analysis->Data End Results Data->End

References

Initial Screening of Sulfachlorpyrazine for Anticoccidial Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry. The disease is characterized by damage to the intestinal tract, leading to reduced feed conversion, malabsorption, diarrhea, and increased mortality[1][2]. Control of coccidiosis has historically relied on prophylactic and therapeutic administration of anticoccidial drugs[1][3]. Sulfachlorpyrazine (also known as Sulfaclozine) is a sulfonamide derivative that has been utilized for its antibacterial and anticoccidial properties, particularly in managing clinical outbreaks of the disease[3][4][5]. This guide provides a technical overview of the methodologies and data evaluation for the initial screening of this compound's anticoccidial efficacy.

Mechanism of Action

This compound, like other sulfonamides, functions as a competitive antagonist of para-aminobenzoic acid (PABA). PABA is an essential precursor for the synthesis of dihydrofolic acid, a key step in the production of folic acid within the parasite. Folic acid is a vital coenzyme necessary for the synthesis of nucleic acids (DNA and RNA)[1]. By inhibiting this pathway, this compound effectively halts the replication and development of the Eimeria parasite. Its primary activity is against the asexual stages of development, with peak efficacy against the second-generation schizonts. It has some effect on first-generation schizonts but is considered ineffective against the sexual (gametogony) stages of the parasite's life cycle.

cluster_pathway Folic Acid Synthesis Pathway in Eimeria cluster_inhibition Inhibitory Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids SCP This compound Inhibition Competitive Inhibition SCP->Inhibition Inhibition->DHPS

Caption: this compound competitively inhibits the enzyme Dihydropteroate Synthetase.

Experimental Protocols

The initial screening of this compound's anticoccidial activity typically involves both in vivo and in vitro assays to determine its efficacy and optimal dosage.

In Vivo Screening: Battery Cage Trial

Battery cage studies are the gold standard for evaluating anticoccidial drugs under controlled laboratory conditions[6]. This method allows for precise control over infection dose, treatment administration, and data collection.

Objective: To assess the efficacy of this compound against a specific Eimeria species (e.g., Eimeria tenella) in broiler chickens.

Materials:

  • Day-old broiler chicks, coccidia-free[6].

  • Cages suitable for battery trials, equipped with feeders and waterers.

  • Non-medicated starter feed.

  • This compound sodium.

  • Sporulated oocysts of a known Eimeria tenella field or reference strain[7].

  • Potassium dichromate solution (2.5%) for oocyst sporulation and storage[7].

  • McMaster counting chambers for oocyst quantification.

Methodology:

  • Animal Acclimatization: House day-old chicks in a clean, disinfected environment for approximately 14 days. Provide non-medicated feed and water ad libitum.

  • Group Allocation: Randomly divide birds into experimental groups (e.g., 15 birds per group)[7]. A typical design includes:

    • Group A: Non-infected, Non-treated (Negative Control).

    • Group B: Infected, Non-treated (Positive Control)[7].

    • Group C: Infected, Treated with this compound (e.g., 70 mg/kg body weight via drinking water)[3][8].

    • Group D: Infected, Treated with a reference drug (e.g., Toltrazuril)[7].

  • Infection: At 14 days of age, orally inoculate each bird in the infected groups (B, C, D) with a predetermined dose of sporulated E. tenella oocysts (e.g., 5 x 10⁴ oocysts/bird)[7].

  • Treatment: Begin treatment on the day clinical signs are expected or as per the protocol (e.g., 3-5 days post-infection). Administer this compound through drinking water for 3-5 consecutive days.

  • Data Collection & Evaluation (7 days post-infection):

    • Weight Gain: Measure body weight at the start and end of the trial to calculate average weight gain[1].

    • Feed Conversion Ratio (FCR): Record feed intake and calculate FCR (Total feed consumed / Total weight gain)[1].

    • Lesion Scoring: Euthanize a subset of birds from each group and score cecal lesions on a scale of 0 (no gross lesions) to 4 (severe lesions and hemorrhage)[8].

    • Oocyst Counting: Collect fecal samples from each group over several days post-infection. Quantify the oocysts per gram (OPG) of feces using the McMaster technique[1].

    • Mortality Rate: Record daily mortalities in each group[8].

  • Statistical Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between groups[9].

In Vitro Screening: Oocyst Sporulation Assay

In vitro assays provide a rapid and cost-effective method for preliminary screening and can reduce the number of animals required for research[2][10]. The oocyst sporulation assay assesses the ability of a compound to inhibit the development of non-infective unsporulated oocysts into infective sporulated oocysts.

Objective: To determine the effect of this compound on the sporulation of Eimeria oocysts.

Methodology:

  • Oocyst Preparation: Isolate and purify fresh, unsporulated oocysts from the feces of infected chickens[10].

  • Incubation: Suspend a known quantity of unsporulated oocysts (e.g., 1–4 x 10⁵) in a 2.5% potassium dichromate solution[10].

  • Treatment: Add varying concentrations of this compound to the oocyst suspensions. Include a positive control (e.g., Diclazuril) and a negative control (no drug)[10].

  • Aeration & Incubation: Incubate the suspensions at room temperature (approx. 27-29°C) with continuous aeration for 48-72 hours to facilitate sporulation.

  • Evaluation: Using a microscope and a hemocytometer, count the number of sporulated, unsporulated, and degenerated oocysts in a sample from each treatment group[10].

  • Calculation: Determine the percentage of sporulation inhibition for each concentration.

cluster_invivo In Vivo Screening Workflow cluster_invitro In Vitro Screening Workflow cluster_params Evaluation Parameters Acclimatization 1. Animal Acclimatization (14 days) Allocation 2. Group Allocation (Control, Infected, Treated) Acclimatization->Allocation Infection 3. Oral Infection (Eimeria Oocysts) Allocation->Infection Treatment 4. Treatment (this compound) Infection->Treatment Collection 5. Data Collection (7 days p.i.) Treatment->Collection Analysis 6. Data Analysis Collection->Analysis WG Weight Gain Collection->WG FCR FCR Collection->FCR LS Lesion Score Collection->LS OPG Oocyst Count Collection->OPG Mort Mortality Collection->Mort OocystPrep 1. Oocyst Preparation Incubation 2. Treatment Incubation (this compound) OocystPrep->Incubation Evaluation 3. Microscopic Evaluation Incubation->Evaluation Calculation 4. Calculate % Inhibition Evaluation->Calculation

References

Sulfachlorpyrazine Degradation: A Technical Guide to Pathways Under Varying pH Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfachlorpyrazine, a sulfonamide antibiotic, is utilized in veterinary medicine. Understanding its degradation pathways under various pH conditions is crucial for assessing its environmental fate, ensuring the stability of pharmaceutical formulations, and identifying potential degradation products. This technical guide provides an in-depth analysis of the hydrolytic and photolytic degradation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the degradation pathways. While specific data for this compound is limited, this guide draws upon established principles of sulfonamide chemistry and available data for structurally similar compounds, such as sulfachloropyridazine, to provide a comprehensive overview.

Core Principles of this compound Degradation

The degradation of this compound, like other sulfonamides, is primarily governed by two main processes: hydrolysis and photolysis. The rate and outcome of these degradation pathways are significantly influenced by the pH of the surrounding medium. This is due to the amphoteric nature of this compound, which can exist in cationic, neutral, or anionic forms depending on the pH. The speciation of the molecule affects its reactivity and susceptibility to degradation. Generally, degradation is more pronounced under acidic conditions compared to neutral or alkaline environments.[1]

Hydrolytic Degradation Pathways

Hydrolysis of sulfonamides involves the cleavage of the sulfonamide bond (S-N) and other susceptible bonds within the molecule. Theoretical studies on the structurally similar sulfachloropyridazine suggest that the neutral and single-protonated forms of the molecule, which are more prevalent in acidic to neutral pH, are more susceptible to hydrolysis than the deprotonated anionic form found in alkaline conditions. The primary sites for hydrolytic attack are the S-N and S-C bonds.

Under acidic and neutral conditions , the proposed hydrolytic degradation of this compound proceeds through the following key steps:

  • Cleavage of the S-N bond: This is a primary degradation pathway, leading to the formation of sulfanilic acid and 2-amino-6-chloropyrazine.

  • Cleavage of the S-C bond: This pathway results in the formation of benzenesulfinic acid and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide.

Under alkaline conditions , the degradation rate is generally slower. The anionic form of this compound is more resistant to nucleophilic attack. However, degradation can still occur, albeit at a reduced rate, likely following similar cleavage patterns as in acidic and neutral conditions.

Photolytic Degradation Pathways

Photolysis involves the degradation of a molecule upon the absorption of light. The rate and products of photolysis are also pH-dependent. For sulfonamides, photolysis can be a significant degradation route. Studies on sulfachloropyridazine in a UV-C/persulfate system have shown that degradation is more efficient in acidic conditions than in alkaline conditions.[1]

The proposed photolytic degradation of this compound involves several reactions:

  • SO2 Extrusion: A common photochemical reaction for sulfonamides is the extrusion of sulfur dioxide, leading to the formation of a direct bond between the benzene ring and the pyrazine ring.

  • Hydroxylation: The addition of hydroxyl radicals to the aromatic rings is another significant pathway, particularly in the presence of photosensitizers or in advanced oxidation processes.

  • Cleavage of the S-N and S-C bonds: Similar to hydrolysis, photolysis can also induce the cleavage of the sulfonamide and sulfone bonds.

Quantitative Degradation Data

Quantitative data on the degradation kinetics of this compound is scarce in the literature. However, data from related sulfonamides can provide valuable insights. The degradation of sulfachloropyridazine has been shown to follow pseudo-first-order kinetics.[1] The half-life of sulfachloropyridazine is significantly shorter under acidic conditions compared to alkaline conditions during photolytic degradation.[1]

Degradation ProcesspH ConditionKey Kinetic ParameterCompoundReference
Photolysis (UV-C/Persulfate)AcidicHigher degradation rateSulfachloropyridazine[1]
Photolysis (UV-C/Persulfate)AlkalineLower degradation rateSulfachloropyridazine[1]
BiodegradationpH 5-6High degradation rateSulfachloropyridazine[2]

Experimental Protocols

The following are generalized experimental protocols for studying the hydrolysis and photolysis of this compound, based on standard forced degradation study guidelines.

Hydrolysis Study Protocol
  • Preparation of Solutions:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9) using appropriate buffer systems (e.g., acetate buffer for pH 4, phosphate buffer for pH 7, and borate buffer for pH 9).

  • Degradation Experiment:

    • Add a small aliquot of the this compound stock solution to each buffer solution in separate, sealed, light-protected containers to achieve the desired final concentration.

    • Incubate the solutions at a constant temperature (e.g., 50°C or 70°C) to accelerate degradation.

    • Withdraw samples at predetermined time intervals.

  • Sample Analysis:

    • Immediately neutralize the samples if necessary and dilute with the mobile phase to stop the reaction.

    • Analyze the samples using a stability-indicating HPLC or UPLC-MS/MS method to quantify the remaining this compound and identify degradation products.

  • Data Analysis:

    • Determine the degradation kinetics by plotting the concentration of this compound versus time.

    • Calculate the rate constants and half-lives at each pH.

Photolysis Study Protocol
  • Preparation of Solutions:

    • Prepare solutions of this compound in the desired pH buffers as described for the hydrolysis study.

  • Degradation Experiment:

    • Place the solutions in quartz cuvettes or a photoreactor.

    • Expose the solutions to a controlled light source (e.g., a xenon lamp simulating sunlight or a UV lamp at a specific wavelength).

    • Maintain a constant temperature throughout the experiment.

    • Wrap a control sample in aluminum foil to serve as a dark control.

    • Withdraw samples at specific time points.

  • Sample Analysis:

    • Analyze the samples immediately using a validated HPLC or UPLC-MS/MS method.

  • Data Analysis:

    • Calculate the photodegradation rate constants and quantum yields at each pH.

Analytical Methodology: UPLC-QTOF-MS

A high-resolution mass spectrometry method, such as UPLC-QTOF-MS, is recommended for the accurate identification and structural elucidation of degradation products.

  • Chromatographic Separation: A C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative ion modes should be employed to detect a wide range of degradation products. High-resolution mass data allows for the determination of elemental compositions, and MS/MS fragmentation patterns help in structural identification.

Visualization of Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of this compound under different conditions.

Hydrolysis_Acidic_Neutral SCP This compound P1 Sulfanilic Acid SCP->P1 S-N Cleavage P2 2-Amino-6-chloropyrazine SCP->P2 S-N Cleavage P3 Benzenesulfinic Acid SCP->P3 S-C Cleavage P4 4-Amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide SCP->P4 S-C Cleavage

Caption: Proposed hydrolytic degradation pathways of this compound at acidic and neutral pH.

Photolysis SCP This compound P5 SO2 Extrusion Product SCP->P5 P6 Hydroxylated Products SCP->P6 hν, •OH P7 S-N and S-C Cleavage Products SCP->P7

Caption: Proposed photolytic degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_degradation Degradation cluster_analysis Analysis Prep Prepare this compound Stock Buffer Prepare pH Buffers (Acidic, Neutral, Alkaline) Prep->Buffer Hydrolysis Hydrolysis (Heat, Dark) Buffer->Hydrolysis Photolysis Photolysis (Light, Constant T) Buffer->Photolysis Sampling Sample at Time Intervals Hydrolysis->Sampling Photolysis->Sampling Analysis UPLC-QTOF-MS Analysis Sampling->Analysis Data Kinetic Analysis & Product ID Analysis->Data

Caption: General experimental workflow for studying this compound degradation.

Conclusion

The degradation of this compound is a complex process influenced by pH and light. While specific experimental data for this compound is limited, the degradation pathways can be inferred from the behavior of structurally similar sulfonamides. Hydrolysis and photolysis are the primary degradation mechanisms, with acidic conditions generally favoring more rapid degradation. The main degradation pathways involve the cleavage of the S-N and S-C bonds, SO2 extrusion, and hydroxylation. Further research focusing specifically on this compound is necessary to fully elucidate its degradation kinetics and product formation under various environmental and pharmaceutical processing conditions. This will enable a more accurate assessment of its environmental impact and the development of stable pharmaceutical formulations.

References

Structural Analogs of Sulfachlorpyrazine: A Technical Guide to Activity and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of sulfachlorpyrazine, focusing on their biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation. This compound, a sulfonamide antibiotic, serves as a scaffold for the development of novel therapeutic agents. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate further research and development in this area.

Core Activities of this compound Analogs

Structural modifications of this compound have been explored to enhance its therapeutic potential, primarily focusing on two key areas: antimicrobial activity and carbonic anhydrase inhibition.

Antimicrobial Activity

Sulfonamides, including this compound and its analogs, exert their antimicrobial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1][2][3] This enzyme is critical for the synthesis of folic acid in bacteria and some fungi. Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA). By blocking folic acid production, these compounds halt the growth and replication of susceptible microorganisms.[4] Human cells are unaffected by this mechanism as they obtain folic acid from the diet and do not possess the DHPS enzyme.[1][4]

Carbonic Anhydrase Inhibition

Derivatives of this compound have also been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[5][6][7][8] Inhibition of specific CA isoforms has therapeutic potential in conditions such as glaucoma, epilepsy, and certain types of cancer. The sulfonamide moiety is a key pharmacophore for CA inhibition, and modifications to the pyrazine ring and other parts of the this compound molecule can modulate the inhibitory activity and selectivity against different CA isoforms.

Quantitative Activity Data

The following tables summarize the available quantitative data for the biological activity of this compound and its structural analogs.

Table 1: Antimicrobial Activity of this compound Analogs (Minimum Inhibitory Concentration - MIC)

CompoundTarget OrganismMIC (µg/mL)Reference
Novel Pyrazine Sulfonamide (4a)Escherichia coli ATCC 25922>100[4]
Novel Pyrazine Sulfonamide (4b)Escherichia coli ATCC 25922100[4]
Novel Pyrazine Sulfonamide (4d)Escherichia coli ATCC 2592250[4]
Ciprofloxacin (Reference)Escherichia coli ATCC 259220.004 - 0.015[4]
Novel Pyrazine Sulfonamide (4a)Staphylococcus aureus ATCC 25923>100[4]
Novel Pyrazine Sulfonamide (4b)Staphylococcus aureus ATCC 25923>100[4]
Novel Pyrazine Sulfonamide (4d)Staphylococcus aureus ATCC 25923100[4]
Ciprofloxacin (Reference)Staphylococcus aureus ATCC 292130.25 - 1.0[4]
Novel Pyrazine Sulfonamide (4a)Candida albicans ATCC 1023150[4]
Novel Pyrazine Sulfonamide (4b)Candida albicans ATCC 10231100[4]
Novel Pyrazine Sulfonamide (4d)Candida albicans ATCC 1023125[4]
Fluconazole (Reference)Candida albicans ATCC 102310.25 - 1.0[4]

Table 2: Carbonic Anhydrase Inhibitory Activity of this compound Analogs (IC50)

CompoundEnzymeIC50 (nM)Reference
This compoundBovine Carbonic Anhydrase II>10000
2,4-dichloro-1,3,5-triazine derivative of this compoundBovine Carbonic Anhydrase II42.4
Acetazolamide (Reference)Bovine Carbonic Anhydrase II25.3

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

1. Preparation of Microplates:

  • A sterile 96-well microtiter plate is used.

  • Each row of wells is designated for a specific antimicrobial agent.

2. Serial Dilution of Antimicrobial Agents:

  • The test compounds and reference antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) across the wells of a row to create a concentration gradient.

3. Inoculum Preparation:

  • A standardized suspension of the test microorganism is prepared to a specific turbidity, typically corresponding to a 0.5 McFarland standard.

4. Inoculation:

  • Each well of the microtiter plate is inoculated with the prepared microbial suspension.

  • A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

5. Incubation:

  • The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

6. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.

1. Reaction Mixture Preparation:

  • In a 96-well plate, the following are added to each well:

    • 60 µL of 50 mM Tris-sulfate buffer (pH 7.6, containing 0.1 mM ZnCl₂).

    • 10 µL of the test compound dissolved in 1% DMSO (to achieve the desired final concentration).

    • 10 µL of bovine carbonic anhydrase II enzyme solution (50 units).

2. Pre-incubation:

  • The contents of the plate are mixed and pre-incubated at 25°C for 10 minutes.

3. Initial Absorbance Reading:

  • The absorbance of the plate is read at 348 nm using a microplate reader.

4. Substrate Addition:

  • 20 µL of freshly prepared p-nitrophenyl acetate substrate (6 mM stock in buffer with <5% acetonitrile) is added to each well to achieve a final concentration of 0.6 mM.

  • The total reaction volume in each well is 100 µL.

5. Incubation:

  • The plate is incubated for 30 minutes at 25°C.

6. Final Absorbance Reading:

  • The contents are mixed, and the final absorbance is read at 348 nm.

7. Data Analysis:

  • The percent inhibition is calculated using the formula: Inhibition (%) = [100 - (absorbance of test compound / absorbance of control) x 100]

  • IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from a dose-response curve.

Signaling Pathways and Mechanisms of Action

The primary mechanism of antimicrobial action for this compound and its analogs is the inhibition of the folic acid synthesis pathway. The inhibition of carbonic anhydrase represents a distinct mechanism of action with different therapeutic applications.

Folic Acid Synthesis Pathway Inhibition

The following diagram illustrates the role of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway and its inhibition by sulfonamides.

Folic_Acid_Pathway Pteridine_precursor Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Nucleic_Acids Nucleic Acid Synthesis (DNA, RNA) Tetrahydrofolate->Nucleic_Acids Required for DHPS->Dihydropteroate Catalyzes DHFR->Tetrahydrofolate Reduces Sulfachlorpyrazine_Analog This compound Analog Sulfachlorpyrazine_Analog->DHPS Competitively Inhibits

Caption: Inhibition of bacterial folic acid synthesis by this compound analogs.

Carbonic Anhydrase Inhibition Workflow

The experimental workflow for determining the inhibitory activity of this compound analogs against carbonic anhydrase is depicted below.

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare this compound Analog Solutions Mix Mix Enzyme and Inhibitor Compound_Prep->Mix Enzyme_Prep Prepare Carbonic Anhydrase Solution Enzyme_Prep->Mix Substrate_Prep Prepare p-Nitrophenyl Acetate Substrate Add_Substrate Add Substrate Substrate_Prep->Add_Substrate Preincubation Pre-incubate at 25°C Mix->Preincubation Preincubation->Add_Substrate Incubation Incubate at 25°C Add_Substrate->Incubation Measure_Absorbance Measure Absorbance at 348 nm Incubation->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for carbonic anhydrase inhibition assay.

References

Methodological & Application

Application Note: Determination of Sulfachlorpyrazine in Animal Feed using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfachlorpyrazine (SCP) is a sulfonamide antibiotic used in veterinary medicine for the prevention and treatment of coccidiosis and other bacterial infections in poultry and livestock.[1] The presence of SCP residues in animal feed is regulated to ensure animal health and prevent the development of antibiotic resistance. This application note describes a reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of this compound in animal feed matrices.

Principle

This method involves the extraction of this compound from the feed sample using an organic solvent, followed by a clean-up step to remove interfering substances. The purified extract is then analyzed by reverse-phase HPLC with a UV detector. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.

Experimental Protocol

1. Sample Preparation (Extraction and Clean-up)

A robust sample preparation protocol is crucial for accurate analysis. The following procedure is a general guideline and may require optimization based on the specific feed matrix.

  • Homogenization: Grind the feed sample to a fine, uniform powder.

  • Extraction:

    • Weigh 5 g of the homogenized feed sample into a 50 mL centrifuge tube.

    • Add 20 mL of an extraction solvent mixture, such as acetonitrile, an ethyl acetate/methanol/acetonitrile mixture, or dichloromethane.[2][3][4]

    • Vortex the mixture for 1 minute, followed by sonication for 15 minutes to ensure thorough extraction.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

  • Clean-up (Solid-Phase Extraction - SPE):

    • Condition a C18 or a cation-exchange SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water through it.[2][3]

    • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elute the this compound from the cartridge with 5 mL of methanol or an appropriate elution solvent.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.45 µm syringe filter before HPLC injection.

2. HPLC-UV Analysis

The following are typical HPLC conditions for the analysis of this compound.

ParameterRecommended Conditions
HPLC System A standard HPLC system with a UV-Vis detector
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of acetonitrile and a buffer solution (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted). A common ratio is Acetonitrile:Buffer (v/v) ranging from 13:87 to 40:60.[1][5]
Flow Rate 1.0 - 1.7 mL/min[1]
Injection Volume 20 µL
Column Temperature Ambient or controlled at 35°C[6][7]
UV Detection 254 nm, 270 nm, or 275 nm[1][3][4][5]

3. Calibration Curve

Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 to 10 µg/mL. Inject each standard solution into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration. The linearity of the calibration curve should be confirmed by a correlation coefficient (r²) greater than 0.99.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters (Literature Values for Similar Matrices)

ParameterTypical ValueReference
Linearity (r²) > 0.99[6][8]
Limit of Detection (LOD) 0.02 µg/g[1]
Limit of Quantification (LOQ) 0.04 µg/g[1]
Recovery 78.2 - 105.2%[2]
Precision (RSD) < 15%[8]

Workflow Diagram

Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Homogenization Feed Sample Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Weigh Sample Centrifugation Centrifugation Extraction->Centrifugation Cleanup Solid-Phase Extraction (SPE) Clean-up Centrifugation->Cleanup Collect Supernatant Evaporation Evaporation & Reconstitution Cleanup->Evaporation Elution Injection HPLC Injection Evaporation->Injection Filtered Sample Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection (e.g., 270 nm) Separation->Detection Quantification Quantification vs. Standards Detection->Quantification Result Report this compound Concentration Quantification->Result

Caption: Experimental workflow for this compound analysis in feed.

References

Application Note: Determination of Sulfachloropyrazine Residues in Poultry Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of sulfachloropyrazine (SCP) residues in poultry tissue (muscle and liver) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a solid-phase extraction (SPE) cleanup for effective matrix removal and utilizes an internal standard for accurate quantification. This method is suitable for regulatory monitoring and food safety applications, providing reliable detection of SCP at levels relevant to established maximum residue limits.

Introduction

Sulfachloropyrazine is a sulfonamide antibiotic used in veterinary medicine to treat and prevent coccidiosis in poultry. The presence of its residues in edible tissues is a concern for consumer safety, necessitating sensitive and specific analytical methods for their monitoring. This document provides a detailed protocol for the extraction, cleanup, and LC-MS/MS analysis of sulfachloropyrazine in chicken muscle and liver tissues.

Data Presentation

The following table summarizes the quantitative performance of the described LC-MS/MS method for the analysis of sulfachloropyrazine in poultry tissues.

ParameterMuscleLiver
Limit of Detection (LOD)5 µg/kg[1][2][3]10 µg/kg[1][2][3]
Calibration Range10–100 µg/kg[1][2]10–100 µg/kg[1][2]
Determination Coefficient (r²)> 0.96[1][2]> 0.96[1][2]

Experimental Protocols

Reagents and Materials
  • Sulfachloropyrazine (SCP) certified standard (99.7% purity)[3]

  • ¹³C₆-Sulfamethazine (SMZ-¹³C₆) internal standard (IS) (99.9% purity)[1][3]

  • HPLC-grade water, acetonitrile, and methanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Aromatic sulfonic acid solid-phase extraction (SPE) cartridges[1][2][3]

  • Polypropylene centrifuge tubes (50 mL)

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • Nitrogen evaporator

  • PVDF syringe filters (0.22 µm)[2][3]

Standard and Internal Standard Preparation
  • SCP Stock Solution: Prepare a stock solution of SCP in a suitable solvent (e.g., methanol).

  • SCP Spiking Solution (500 ng/mL): Dilute the SCP stock solution in HPLC-grade water to prepare an intermediate spiking solution.[2][3]

  • Internal Standard (IS) Solution (115.5 ng/mL): Dilute SMZ-¹³C₆ in HPLC-grade water.[3]

Sample Preparation
  • Homogenization: Homogenize poultry muscle and liver samples to ensure uniformity.[1]

  • Weighing: Weigh the homogenized sample into a 50-mL polypropylene tube (5 g for muscle, 2 g for liver).[2]

  • Fortification: Add the internal standard solution to each sample and let it rest for 15 minutes.[2]

  • Extraction:

    • Add 15 mL of water to the tube and vortex for 10 minutes.[2]

    • Add 15 µL of 1M NaOH, vortex for another 15 minutes, and sonicate for 5 minutes.[2]

    • Adjust the pH to 7.8–8.0 with 10% v/v HCl.[1][2]

  • Centrifugation: Centrifuge the samples to separate the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Use aromatic sulfonic acid SPE cartridges for sample cleanup.[1][2][3]

    • Condition the SPE cartridges according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and internal standard from the cartridge.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 300 µL of a mobile phase A and B mixture (15/85), vortex, and sonicate for 5 minutes.[2][3]

  • Final Filtration:

    • Transfer the reconstituted solution to an Eppendorf tube and centrifuge at 17,000 g for 10 minutes.[2][3]

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial for analysis.[2][3]

LC-MS/MS Analysis
  • Liquid Chromatograph: A suitable UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 analytical column is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of mobile phase A (e.g., water with formic acid) and mobile phase B (e.g., acetonitrile or methanol). An isocratic separation with 45% mobile phase A and 55% mobile phase B has been reported.[2][3]

    • Flow Rate: 200 µL/min.[2][3]

    • Injection Volume: 20 µL.[2][3]

    • Column Temperature: 35 °C.[2][3]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.

    • Scan Type: Multiple Reaction Monitoring (MRM).[2][3]

    • Source Temperature: 450°C.[2][3]

    • Gas Pressures: Nebulizer gas (GS1) at 40 psi, turbo ion gas (GS2) at 20 psi, curtain gas at 20 psi, and collision gas at 10 psi.[2][3]

    • MRM Transitions: Specific precursor-to-product ion transitions for both sulfachloropyrazine and the internal standard should be optimized.

Workflow Diagram

experimental_workflow cluster_sample_prep cluster_analysis cluster_data_processing sample_prep Sample Preparation analysis LC-MS/MS Analysis homogenization Homogenization of Poultry Tissue extraction Extraction with Water and NaOH homogenization->extraction cleanup SPE Cleanup extraction->cleanup chromatography Chromatographic Separation cleanup->chromatography data_processing Data Processing detection Mass Spectrometric Detection (MRM) chromatography->detection quantification Quantification using Internal Standard detection->quantification

Caption: Experimental workflow for the analysis of Sulfachloropyrazine in poultry tissue.

References

Application Notes and Protocols for In Vivo Efficacy Evaluation of Sulfachlorpyrazine in Broilers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting in vivo experiments to evaluate the efficacy of Sulfachlorpyrazine against coccidiosis in broiler chickens. The protocols outlined below are based on established scientific methodologies to ensure robust and reproducible results.

Introduction to this compound

This compound is a sulfonamide antibiotic with established anticoccidial and antibacterial properties. It is primarily utilized for the therapeutic treatment of coccidiosis outbreaks in poultry. Its mechanism of action is analogous to other sulfa drugs, inhibiting the synthesis of folic acid in protozoa, which is essential for their growth and replication. The primary target of this compound is the second-generation schizonts of Eimeria species, though it also exhibits some activity against the first-generation schizonts. It is crucial to note that continuous or prolonged use can lead to drug resistance and potential toxicity; therefore, adherence to recommended dosages and treatment durations is critical.

Experimental Design: A Robust Framework for Efficacy Testing

A well-structured experimental design is paramount for the accurate assessment of this compound's efficacy. The following design incorporates essential control and treatment groups for a comprehensive evaluation.

2.1. Animal Model and Housing Day-old broiler chicks of a commercial strain are the recommended animal model.[1] Birds should be housed in a clean, disinfected, and controlled environment to prevent extraneous infections. Wire-floored cages are ideal to minimize oocyst recycling from the litter.

2.2. Experimental Groups A typical experimental setup to test the efficacy of this compound would include the following groups:

  • Group A: Uninfected Untreated Control (UUC): These birds are neither challenged with Eimeria oocysts nor treated with this compound. This group provides baseline data for performance parameters.

  • Group B: Infected Untreated Control (IUC): This group is challenged with Eimeria oocysts but receives no treatment. It serves as a negative control to assess the severity of the infection.

  • Group C: Infected Treated with this compound (ITSC): This is the experimental group, challenged with Eimeria oocysts and subsequently treated with this compound at the recommended dosage.

  • Group D: Infected Treated with a Reference Drug (ITRD): This group is challenged with Eimeria oocysts and treated with a known effective anticoccidial drug (e.g., Toltrazuril or Amprolium). This group serves as a positive control to benchmark the efficacy of this compound.[2]

2.3. Diagram: Experimental Workflow

ExperimentalWorkflow cluster_setup Phase 1: Acclimatization & Grouping cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_evaluation Phase 4: Efficacy Evaluation Day-old chicks Day-old chicks Acclimatization (14 days) Acclimatization (14 days) Day-old chicks->Acclimatization (14 days) Provide feed & water ad libitum Random Allocation Random Allocation Acclimatization (14 days)->Random Allocation Assign to experimental groups Infection (Day 14) Infection (Day 14) Random Allocation->Infection (Day 14) Oral gavage with Eimeria oocysts (Groups B, C, D) Treatment Period (e.g., Days 17-21) Treatment Period (e.g., Days 17-21) Infection (Day 14)->Treatment Period (e.g., Days 17-21) Administer this compound (Group C) & Reference Drug (Group D) via drinking water Data Collection Data Collection Treatment Period (e.g., Days 17-21)->Data Collection Monitor daily Performance Parameters Performance Parameters Data Collection->Performance Parameters Weight gain, FCR Parasitological Parameters Parasitological Parameters Data Collection->Parasitological Parameters OPG, Lesion Score Clinical Signs & Mortality Clinical Signs & Mortality Data Collection->Clinical Signs & Mortality

Caption: Workflow for in vivo efficacy testing of this compound.

Detailed Experimental Protocols

3.1. Protocol for Induction of Coccidiosis

  • Oocyst Preparation: Obtain sporulated oocysts of relevant Eimeria species (e.g., E. tenella, E. acervulina, E. maxima). The species used can be a single species or a mixture to mimic field conditions.[3][4]

  • Inoculum Dosage: The number of oocysts per bird should be sufficient to induce clinical signs of coccidiosis without causing excessive mortality in the infected untreated group. A common dose is around 75,000 to 100,000 sporulated oocysts per bird.[5][6]

  • Administration: On day 14 of age, administer the oocyst suspension orally to each bird in the infected groups (B, C, and D) using a gavage needle.

3.2. Protocol for this compound Administration

  • Dosage: A typical therapeutic dose of this compound is administered via drinking water.[6][7] A common recommendation is 1 gram of Sulfaclozine sodium per liter of drinking water.[6] It is crucial to calculate the daily water intake to ensure the correct dosage is delivered.

  • Treatment Period: Treatment is typically initiated upon the appearance of clinical signs of coccidiosis (around 3-5 days post-infection) and continues for 3-5 consecutive days.

3.3. Protocol for Efficacy Parameter Assessment

3.3.1. Performance Parameters

  • Body Weight Gain (BWG): Weigh all birds at the beginning of the experiment (Day 1), at the time of infection (Day 14), and at the end of the experimental period. Calculate the average weight gain for each group.

  • Feed Conversion Ratio (FCR): Record the total feed consumed by each group and the total weight gain. Calculate the FCR using the formula: FCR = Total Feed Consumed / Total Weight Gain.[7]

3.3.2. Parasitological Parameters

  • Oocyst Per Gram (OPG) of Feces:

    • Collect fresh fecal samples from each group at specified intervals post-infection (e.g., days 5, 7, and 9).

    • Use the McMaster counting chamber technique for oocyst enumeration.[6][7]

    • Express the results as the mean number of oocysts per gram of feces for each group.

  • Intestinal Lesion Scoring:

    • At the end of the study (typically 6-7 days post-infection), euthanize a subset of birds from each group.

    • Examine the intestines and ceca for gross lesions characteristic of coccidiosis.

    • Score the lesions on a scale of 0 to 4, where 0 indicates no gross lesions and 4 indicates the most severe lesions, according to the Johnson and Reid method.[8][9][10]

3.3.3. Clinical Observations and Mortality

  • Record daily observations of clinical signs such as depression, ruffled feathers, and bloody droppings.

  • Record mortality in each group throughout the experimental period and calculate the mortality rate.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between the experimental groups.

Table 1: Effect of this compound on Performance Parameters in Broilers Challenged with Eimeria spp.

GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Gain (g)Feed Intake (g)FCR
A (UUC)
B (IUC)
C (ITSC)
D (ITRD)

Table 2: Effect of this compound on Parasitological and Clinical Parameters

GroupMean Lesion Score (Day 21)Mean OPG (Day 21)Mortality Rate (%)
A (UUC)
B (IUC)
C (ITSC)
D (ITRD)

Signaling Pathway: Mechanism of Action

Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS) in the folic acid synthesis pathway of protozoa. This pathway is absent in vertebrates, providing a selective target.

FolicAcidPathway cluster_pathway Folic Acid Synthesis Pathway in Eimeria PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolic Acid (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) Purines Purines, Pyrimidines, Amino Acids THF->Purines DHPS->Dihydropteroate DHFR->THF This compound This compound This compound->DHPS Inhibits

Caption: Inhibition of Folic Acid Synthesis by this compound.

By adhering to these detailed application notes and protocols, researchers can effectively evaluate the in vivo efficacy of this compound for the treatment of coccidiosis in broilers, generating reliable data for drug development and registration purposes.

References

Application Notes and Protocols for Sulfachlorpyrazine Administration in Drinking Water for Poultry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfachlorpyrazine is a sulfonamide antibiotic widely used in the poultry industry for the treatment and control of coccidiosis and other bacterial infections.[1][2][3][4] Administered via drinking water, it offers a practical and effective method for flock-wide treatment.[5][6][7] These application notes provide a comprehensive overview of its use, including its mechanism of action, pharmacokinetic profile, and detailed protocols for experimental evaluation.

This compound acts as a competitive antagonist of para-aminobenzoic acid (PABA), a crucial precursor for folic acid synthesis in protozoa and bacteria.[3][4][8] By inhibiting the enzyme dihydropteroate synthase, it disrupts the synthesis of nucleic acids, thereby impeding the growth and multiplication of susceptible organisms such as Eimeria species, Pasteurella multocida (fowl cholera), and Salmonella gallinarum (fowl typhoid).[4][9][10][11] Its primary efficacy is against the second-generation schizonts of coccidia.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound administration in poultry.

Table 1: Recommended Dosage and Withdrawal Periods

SpeciesIndicationDosage in Drinking WaterDuration of TreatmentWithdrawal Period
Broiler ChickensCoccidiosis1 g per 1 L of water (equivalent to 0.03% solution)[1][2][12]3 consecutive days[1][2]1 day[1][2]
TurkeysCoccidiosis1 g per 1 L of water[1][2]3 consecutive days[1][2]4 days[1][2]

Note: Dosage calculations should aim for a daily intake of approximately 50-70 mg/kg body weight.[12][13] Water consumption should be monitored to ensure proper dosage.[12] It is crucial to adhere to the specified withdrawal periods to prevent drug residues in edible tissues.[13][14]

Table 2: Pharmacokinetic Parameters of this compound in Chickens

ParameterHealthy Chickens (70 mg/kg b.w. via drinking water)E. tenella Infected Chickens (70 mg/kg b.w. via drinking water)Reference
Absorption Half-life (t½a) Not specified17.24 ± 3.50 h[12]
Time to Max. Concentration (Tmax) Not specified23.41 ± 3.78 h[12]
Maximum Serum Concentration (Cmax) ~80 µg/mL (visual estimate from graph)~100 µg/mL (visual estimate from graph)[12]
Accumulation Index 1.54 ± 0.393.11 ± 1.36[12]

Note: Disease states, such as coccidiosis, can significantly alter the pharmacokinetic profile of this compound, leading to higher serum concentrations and a longer withdrawal time.[12][15]

Table 3: Tissue Residue Depletion of this compound in Broiler Chickens

TissueWithdrawal Time (days) for Residues to fall below MRL* (300 mg/L in water for 7 days)Reference
Muscle3.26[14]
Liver3.72[14]
Kidney4.39[14]
Skin with Fat5.43[14]

*Maximum Residue Limit (MRL) is typically 0.1 µg/g (100 µg/kg) in the European Union for all food-producing species.[14][16]

Experimental Protocols

Protocol for Evaluating the Efficacy of this compound Against Coccidiosis

This protocol outlines a typical experimental design to assess the anticoccidial efficacy of this compound.

Objective: To determine the efficacy of this compound administered in drinking water against an experimental Eimeria tenella infection in broiler chickens.

Materials:

  • Day-old broiler chicks

  • Standard commercial feed (without anticoccidials)

  • This compound sodium soluble powder

  • Sporulated Eimeria tenella oocysts

  • Cages with wire floors to prevent reinfection

  • Waterers and feeders

  • Microscope and materials for oocyst counting (e.g., McMaster chamber)

Methodology:

  • Animal Acclimation: House day-old chicks in a clean, disinfected facility with ad libitum access to feed and water for approximately 14 days.[12]

  • Group Allocation: Randomly divide the chickens into the following groups (n=10-20 per group):

    • Group A: Uninfected, untreated control

    • Group B: Infected, untreated control

    • Group C: Infected, treated with this compound

  • Infection: At approximately 14 days of age, orally inoculate each chicken in Groups B and C with a predetermined dose of sporulated E. tenella oocysts (e.g., 100,000 oocysts).[17]

  • Treatment: At a specified time post-infection (e.g., when clinical signs are expected), begin treatment for Group C. Prepare a medicated stock solution of this compound and administer it through the drinking water at the desired concentration (e.g., 1 g/L) for 3-5 consecutive days.[1][2] Ensure fresh medicated water is provided daily.

  • Data Collection:

    • Mortality: Record daily mortality in each group.

    • Clinical Signs: Score clinical signs (e.g., depression, ruffled feathers, bloody droppings) daily.

    • Lesion Scoring: At a predetermined time post-infection (e.g., 7 days), euthanize a subset of birds from each group and score the cecal lesions on a scale of 0 to 4.[17]

    • Oocyst Shedding: Collect fecal samples from each group at specified intervals post-infection and determine the oocysts per gram (OPG) of feces using a McMaster chamber.[17]

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the means of the different groups.

Protocol for Pharmacokinetic Study of this compound

This protocol describes a method to determine the pharmacokinetic profile of this compound in broiler chickens.

Objective: To determine the serum concentration-time profile and key pharmacokinetic parameters of this compound following administration in drinking water.

Materials:

  • Healthy broiler chickens (e.g., 21 days old)[12]

  • This compound sodium soluble powder

  • Equipment for blood collection (syringes, needles, collection tubes)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., PDA)[12]

  • Analytical standards of this compound and an internal standard (e.g., sulfadiazine)[12]

Methodology:

  • Animal Preparation: House the chickens individually or in small groups and allow them to acclimate. Ensure they have free access to feed and water.

  • Drug Administration: Prepare a medicated solution of this compound in the drinking water to achieve a target dose (e.g., 70 mg/kg body weight/day).[12] Provide the medicated water ad libitum for a specified duration (e.g., 3 consecutive days).[12] Monitor water consumption and bird weight to confirm the administered dose.[12]

  • Blood Sampling: Collect blood samples (e.g., 0.8 mL) from the brachial vein at predetermined time points before, during, and after the treatment period (e.g., 0, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168, 192, 216, and 240 hours).[12]

  • Sample Processing: Allow the blood to clot, then centrifuge to separate the serum. Store the serum samples at -20°C until analysis.

  • HPLC Analysis:

    • Prepare a standard curve of this compound in blank chicken serum.

    • Extract this compound and the internal standard from the serum samples using a suitable solvent extraction method.

    • Analyze the extracted samples using a validated HPLC method to determine the concentration of this compound.[12]

  • Pharmacokinetic Analysis: Use appropriate software to analyze the serum concentration-time data and calculate key pharmacokinetic parameters such as Cmax, Tmax, elimination half-life (t½), and area under the curve (AUC).

Visualizations

Signaling_Pathway cluster_bacteria Bacterium/Protozoan cluster_drug Drug Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids This compound This compound This compound->DHPS Competitively Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data Data Collection & Analysis Acclimation 1. Animal Acclimation (14 days) Grouping 2. Group Allocation (Control, Infected, Treated) Acclimation->Grouping Infection 3. Experimental Infection (Eimeria tenella) Grouping->Infection Administration 4. Drug Administration (this compound in water) Infection->Administration Collection 5. Data Collection (Mortality, Lesions, OPG) Administration->Collection Analysis 6. Statistical Analysis Collection->Analysis

Caption: Workflow for efficacy evaluation.

References

Combination Therapy of Sulfachlorpyrazine and Diaveridine in Coccidiosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry worldwide, leading to substantial economic losses. The control of this disease has largely relied on the use of anticoccidial drugs. Combination therapy, leveraging synergistic interactions between two or more compounds, is a key strategy to enhance efficacy and combat the emergence of drug resistance. The combination of sulfachlorpyrazine and diaveridine is a well-established and effective treatment for coccidiosis in poultry.[1][2][3] This document provides detailed application notes and experimental protocols for researchers and professionals involved in the study and development of anticoccidial drugs.

This compound, a sulfonamide, and diaveridine, a diaminopyrimidine, act synergistically to inhibit the folic acid biosynthesis pathway in Eimeria parasites, a critical pathway for their replication and survival.[1] This sequential blockade leads to a potent anticoccidial effect.

Mechanism of Action: Synergistic Inhibition of Folate Biosynthesis

The combination of this compound and diaveridine targets two key enzymes in the folate biosynthesis pathway of the Eimeria parasite, resulting in a synergistic anticoccidial effect.[1]

  • This compound: This sulfonamide is a competitive inhibitor of dihydropteroate synthase (DHPS). DHPS is responsible for the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a precursor of folic acid.

  • Diaveridine: This diaminopyrimidine derivative inhibits dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolic acid to tetrahydrofolic acid, the active form of folic acid.

By inhibiting two distinct steps in this essential metabolic pathway, the combination therapy effectively disrupts the synthesis of purines, pyrimid మన, and certain amino acids, ultimately leading to the cessation of parasite growth and replication.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Dihydrofolic_acid Dihydrofolic Acid Dihydropteroic_acid->Dihydrofolic_acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_acid->DHFR Tetrahydrofolic_acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_acid Purines_Pyrimidines Purines, Pyrimidines, Amino Acids Tetrahydrofolic_acid->Purines_Pyrimidines This compound This compound This compound->DHPS Diaveridine Diaveridine Diaveridine->DHFR

Caption: Mechanism of action of this compound and diaveridine.

Data Presentation: Efficacy of Combination Therapy

Table 1: Efficacy of this compound and Diaveridine Combination against Eimeria tenella in Broilers

Treatment GroupDosageOocyst Count (oocysts/gram feces)Lesion Score (0-4)Mortality Rate (%)
Infected, Untreated Control -High (e.g., >100,000)3-4High (e.g., >20%)
This compound + Diaveridine Varies (e.g., 1g/L drinking water)Significantly Reduced (e.g., <5,000)0-1Low (e.g., <5%)
Uninfected, Untreated Control -000

Note: The values presented are illustrative and based on typical outcomes reported in efficacy studies. Actual results may vary depending on the experimental conditions.

Table 2: Formulation of a Soluble Powder for Coccidiosis Treatment

ComponentPercentage by Weight (%)
Diaveridine 1 - 8
This compound Sodium 10 - 30
Auxiliary Materials (e.g., Dextrose) 64 - 82

Source: Adapted from a patent for a soluble powder formulation with a reported effective cure rate of over 90%.[2]

Experimental Protocols

In Vivo Efficacy Study in Broiler Chickens

This protocol outlines a typical in vivo study to evaluate the efficacy of the this compound and diaveridine combination therapy against an induced Eimeria infection in broiler chickens.

Acclimatization Acclimatization (e.g., 14 days) Grouping Random Grouping (e.g., 4 groups) Acclimatization->Grouping Infection Infection (Day 0) (e.g., E. tenella oocysts) Grouping->Infection Treatment Treatment Initiation (e.g., Day +2) Infection->Treatment Data_Collection Data Collection (Daily/Periodic) Treatment->Data_Collection Termination Study Termination (e.g., Day +9) Data_Collection->Termination

Caption: Workflow for an in vivo efficacy study.

1. Animals and Housing:

  • Use one-day-old broiler chicks (e.g., Ross 308 or Cobb 500) of mixed sex.

  • House the birds in clean, disinfected pens with fresh litter.

  • Provide ad libitum access to a standard, non-medicated broiler starter feed and clean drinking water.

  • Maintain appropriate temperature and lighting conditions for the age of the birds.

2. Experimental Design:

  • Acclimatize the birds for approximately 14 days.

  • Randomly allocate birds to at least four treatment groups (e.g., 10-20 birds per group):

    • Group 1: Uninfected, untreated control.

    • Group 2: Infected, untreated control.

    • Group 3: Infected, treated with this compound alone.

    • Group 4: Infected, treated with diaveridine alone.

    • Group 5: Infected, treated with this compound and diaveridine combination.

3. Infection Protocol:

  • On day 0 of the study (e.g., at 14 days of age), orally inoculate each bird in the infected groups with a known number of sporulated Eimeria oocysts (e.g., 5 x 10^4 Eimeria tenella oocysts in 1 mL of PBS).

  • The uninfected control group should receive a sham inoculation of PBS.

4. Treatment Administration:

  • Prepare the treatment solutions daily. A common formulation involves a soluble powder containing this compound and diaveridine.[2] A typical dosage is 1 gram of the combination product per liter of drinking water.[2]

  • Initiate treatment 48 hours post-infection and continue for 3-5 consecutive days.

  • Provide medicated drinking water as the sole source of water for the treated groups.

5. Data Collection:

  • Mortality: Record daily mortality in each group.

  • Clinical Signs: Observe and score clinical signs of coccidiosis daily (e.g., depression, ruffled feathers, bloody droppings) on a scale of 0 (normal) to 3 (severe).

  • Body Weight: Record individual or group body weights at the beginning and end of the experiment to calculate weight gain.

  • Feed and Water Intake: Measure daily feed and water consumption for each group.

  • Oocyst Shedding:

    • Collect fecal samples from each group on days 5, 6, 7, 8, and 9 post-infection.

    • Determine the number of oocysts per gram (OPG) of feces using a McMaster counting chamber.

    • Procedure for Oocyst Counting:

      • Weigh 2 grams of pooled feces.

      • Homogenize the feces in 58 mL of a saturated salt solution.

      • Strain the suspension through a sieve to remove large debris.

      • Agitate the suspension and immediately fill both chambers of a McMaster slide using a pipette.

      • Allow the slide to sit for 5 minutes for the oocysts to float to the top.

      • Count the oocysts within the grid of both chambers under a microscope at 100x magnification.

      • Calculate OPG: OPG = (Total oocysts in both chambers / 2) x 100.

  • Lesion Scoring:

    • On day 6 or 7 post-infection, euthanize a subset of birds from each group (e.g., 5 birds).

    • Examine the intestines and ceca for gross lesions characteristic of coccidiosis.

    • Score the lesions on a scale of 0 to 4 according to the Johnson and Reid method (a score of 0 indicates no gross lesions, while a score of 4 indicates the most severe lesions).

6. Statistical Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to determine significant differences between treatment groups.

In Vitro Susceptibility Assay

This protocol describes an in vitro assay to assess the direct inhibitory effect of this compound and diaveridine on Eimeria sporozoite invasion and development in cell culture.

1. Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells or another suitable cell line.

  • Eimeria sporozoites (excysted from sporulated oocysts).

  • Cell culture medium (e.g., DMEM with 10% fetal bovine serum).

  • This compound and diaveridine stock solutions (dissolved in a suitable solvent like DMSO).

  • 96-well cell culture plates.

  • Incubator (37°C, 5% CO2).

  • Microscope.

2. Procedure:

  • Seed MDBK cells into 96-well plates and grow to confluence.

  • Prepare serial dilutions of this compound, diaveridine, and their combination in cell culture medium.

  • Pre-incubate freshly excysted Eimeria sporozoites with the different drug concentrations for 1-2 hours at 41°C.

  • Remove the medium from the confluent MDBK cells and add the sporozoite-drug suspension to the wells.

  • Include positive (sporozoites only) and negative (cells only) controls.

  • Incubate the plates for 24-48 hours.

  • Fix and stain the cells (e.g., with Giemsa stain).

  • Observe the cells under a microscope to count the number of intracellular parasites (sporozoites and developing stages) in a predetermined number of fields.

  • Calculate the percentage of inhibition for each drug concentration compared to the positive control.

Conclusion

The combination of this compound and diaveridine remains a valuable tool in the control of coccidiosis in poultry. Its synergistic mechanism of action, targeting the crucial folate biosynthesis pathway, provides a high degree of efficacy. The detailed protocols provided in this document offer a framework for researchers to conduct robust in vivo and in vitro studies to further evaluate this and other anticoccidial therapies. Standardization of these experimental procedures is essential for generating comparable and reliable data in the ongoing effort to manage this economically important disease.

References

Application Notes and Protocols for the Use of Sulfachlorpyrazine in Rabbit Coccidiosis Treatment Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sulfachlorpyrazine in experimental models of rabbit coccidiosis. The information is compiled from recent studies and is intended to guide the design and execution of similar research.

Introduction

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, is a significant cause of economic loss in rabbit production, leading to high morbidity and mortality, particularly in weaned rabbits.[1] The disease manifests with symptoms such as diarrhea, dehydration, weight loss, and reduced weight gain.[1] While several anticoccidial drugs are available, their efficacy can vary, and resistance is an ongoing concern.[1][2] this compound, a sulfonamide derivative, has demonstrated significant efficacy in treating clinical coccidiosis in rabbits.[1][3][4] These notes provide detailed data and protocols from studies evaluating its effectiveness.

Mechanism of Action

This compound, like other sulfonamides, acts as an antibacterial and anticoccidial agent.[5] Its primary mechanism involves the inhibition of folic acid synthesis in the Eimeria parasite.[6] Folic acid is crucial for the parasite's growth and replication. By disrupting this pathway, this compound effectively halts the development of the parasite, primarily targeting the asexual stages (schizonts).[6][7] This action limits damage to the intestinal lining and reduces the shedding of oocysts, thereby controlling the infection.[6]

cluster_parasite Eimeria Parasite PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolate Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid DHFR->Tetrahydrofolate Purine_Synthesis Purine Synthesis Tetrahydrofolate->Purine_Synthesis DNA_Synthesis DNA & RNA Synthesis Purine_Synthesis->DNA_Synthesis This compound This compound This compound->Dihydropteroate_Synthase Inhibits

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from a key study evaluating the efficacy of this compound in an experimental rabbit coccidiosis model.[1]

Table 1: Efficacy of this compound on Oocyst Counts in a Laboratory Trial [1]

Treatment GroupPre-treatment Oocyst Count (x 10^4 OPG)Post-treatment Oocyst Count (x 10^4 OPG)
This compound149.00 ± 110.393.31 ± 0.86
Diclazuril59.70 ± 12.350.0 ± 0.0
Amprolium Hydrochloride--
Trimethoprim-Sulphamethoxazole--
Infected-Untreated (Positive Control)--
Uninfected-Untreated (Negative Control)--

OPG: Oocysts Per Gram of feces. Data for Amprolium and Trimethoprim-Sulphamethoxazole were not specified in the same format in the source.

Table 2: Efficacy of this compound on Oocyst Counts in a Field Trial [1]

Treatment GroupPre-treatment Oocyst Count (x 10^3 OPG)Post-treatment Oocyst Count (x 10^3 OPG)
This compound280.33 ± 44.670.44 ± 0.14
Diclazuril473.44 ± 176.010.0 ± 0.0
Trimethoprim-Sulphamethoxazole266.78 ± 37.030.75 ± 0.11

OPG: Oocysts Per Gram of feces.

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for inducing and treating coccidiosis in a research setting.[1][8]

Animal Model and Housing
  • Animals: Weaner rabbits are commonly used for these studies.[8]

  • Acclimatization: House the rabbits for a week to acclimatize them to the experimental conditions.[1]

  • Health Status: Confirm that the rabbits are free of coccidia by collecting and analyzing fecal samples before the experiment.[1]

  • Housing: To prevent cross-contamination, house different treatment groups in separate cages, with the negative control group preferably in the top cages.[1]

  • Diet: Provide anticoccidial-free commercial feed and water ad libitum.[1]

Experimental Infection Protocol
  • Inoculum Preparation: The inoculum should consist of a mixed culture of sporulated Eimeria species known to infect rabbits (e.g., E. flavescens, E. perforans, E. intestinalis, E. coecicola, E. media, E. piriformis, E. stiedae, E. magna).[8]

  • Infection Dose: A typical infectious dose is around 120,000 sporulated oocysts administered orally using a syringe.[1][8]

  • Treatment Initiation: Commence treatment when oocyst counts per gram of feces (OPG) reach a predetermined level (e.g., 500,000 OPG) or when clinical signs of coccidiosis (such as diarrhea and weight loss) are observed.[8] This is typically around day 10 post-infection.[1]

cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis start Start: Acclimatize Rabbits (1 week) fecal_screening Fecal Screening (Confirm Coccidia-Free) start->fecal_screening randomization Randomly Allocate to Treatment Groups fecal_screening->randomization infection Oral Inoculation with Sporulated Eimeria Oocysts randomization->infection incubation Incubation Period & Monitoring (approx. 10 days) infection->incubation clinical_signs Observe for Clinical Signs / High OPG incubation->clinical_signs treatment_admin Administer this compound (or other drugs) clinical_signs->treatment_admin monitoring Daily Clinical Observation (20 days) treatment_admin->monitoring data_collection Collect Fecal Samples for OPG Counts monitoring->data_collection necropsy Euthanasia & Necropsy data_collection->necropsy histopathology Gross & Histopathological Examination necropsy->histopathology

Caption: Experimental workflow for rabbit coccidiosis treatment model.
Treatment Administration Protocol

  • Drug: this compound.

  • Dosage: Administered at a concentration of 2000 ppm.[8]

  • Route of Administration: The drug is typically administered in the drinking water.[8]

  • Treatment Schedule: The treatment is administered for six days on an intermittent schedule: on days 1, 2, 3, 5, 7, and 9 of the treatment period.[8]

Data Collection and Analysis
  • Oocyst Counts: Fecal samples should be collected before and after the treatment period to determine the oocyst count per gram of feces (OPG).

  • Clinical Signs: Daily observation of clinical signs such as diarrhea, dehydration, and general demeanor should be recorded.

  • Lesion Scoring: At the end of the experimental period (e.g., day 30 post-treatment), a subset of rabbits from each group should be humanely euthanized for gross and microscopic examination of the intestines and liver to assess lesion scores.[8]

  • Statistical Analysis: Appropriate statistical methods should be used to compare the efficacy of the different treatment groups.

Histopathological Findings

Studies have shown that this compound is effective in reversing the intestinal and hepatic lesions caused by coccidiosis.[8] Rabbits treated with this compound showed significantly minimal to no macroscopic and microscopic lesions compared to untreated controls.[8] While some treated animals may still show slightly enlarged livers with tiny fibrotic spots, the severe hepatomegaly and extensive intestinal congestion seen in untreated rabbits are largely resolved.[4]

Conclusion

This compound is an effective therapeutic agent for clinical coccidiosis in rabbits. The provided data and protocols offer a solid foundation for researchers and drug development professionals to design and conduct studies to further evaluate its efficacy and explore its potential in combination with other anticoccidial agents. Adherence to rigorous experimental design and ethical animal handling practices is paramount for obtaining reliable and reproducible results.

References

Application Notes and Protocols for the Analytical Determination of Sulfachlorpyrazine in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfachlorpyrazine (SCP) is a sulfonamide antibiotic used in veterinary medicine. Its presence in the environment, primarily through agricultural runoff and wastewater discharge, is a growing concern due to the potential for antibiotic resistance development in microorganisms. Accurate and sensitive analytical methods are crucial for monitoring its concentration in various environmental matrices. This document provides detailed application notes and protocols for the detection and quantification of this compound in environmental samples, primarily focusing on water and soil, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

I. Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical determination of this compound and related sulfonamides in environmental samples, compiled from various studies.

Table 1: Method Detection and Quantification Limits

AnalyteMatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
SulfachloropyridazineLettuceHPLC-MS/MS-1 µg/kg[1]
SulfamethazineRiver WaterHPLC-MS/MS-63.6 ng/L (max conc.)[2]
SulfamethoxypyridazineRiver WaterHPLC-MS/MS-11.2 ng/L (max conc.)[2]
SulfadiazineMedicated FeedHPLC-MS/MS--[3]
SulfamethazineMedicated FeedHPLC-MS/MS--[3]
Various AntibioticsLiquid FertilizerLC-MS/MS2.9 - 13.1 µg/kg5.1 - 18.2 µg/kg[4]

Table 2: Recovery Rates of Sulfonamides in Environmental Samples

AnalyteMatrixSpiking LevelRecovery (%)Reference
SulfachloropyridazineLettuce1, 5, 15 µg/kg93.0 - 110.5[1]
Various AntibioticsLiquid Fertilizer10, 50, 500 µg/kg88.6 - 114.6[4]
SulfadiazineMedicated Feed-73.58 – 115.21[3]
SulfamethazineMedicated Feed-73.58 – 115.21[3]

II. Experimental Protocols

A. Analysis of this compound in Water Samples

This protocol details the extraction and analysis of this compound from water samples using Solid-Phase Extraction (SPE) followed by HPLC-MS/MS.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To concentrate this compound from a large volume of water and remove interfering matrix components.

  • Materials:

    • Oasis HLB or Strata-X SPE cartridges

    • Methanol (HPLC grade)

    • Deionized water

    • Formic acid

    • Nitrogen gas evaporator

    • SPE manifold

  • Protocol:

    • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Sample Loading: Acidify the water sample (typically 100-500 mL) to pH 3-4 with formic acid. Pass the acidified sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

    • Elution: Elute the retained this compound from the cartridge with 5-10 mL of methanol.

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for HPLC-MS/MS analysis.

2. Instrumental Analysis: HPLC-MS/MS

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Proposed for this compound):

      • Precursor Ion (Q1): m/z 285.0

      • Product Ion 1 (Q3 - for quantification): m/z 156.0

      • Product Ion 2 (Q3 - for confirmation): m/z 92.0

    • Collision Energy: To be optimized for the specific instrument, but typically in the range of 15-30 eV.

    • Source Parameters: Optimize source temperature, gas flows, and capillary voltage according to the instrument manufacturer's recommendations.

B. Analysis of this compound in Soil and Sediment Samples

This protocol outlines the extraction and analysis of this compound from soil and sediment samples.

1. Sample Preparation: Solvent Extraction

  • Objective: To extract this compound from the solid matrix into a liquid solvent.

  • Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid

    • Centrifuge

    • Shaker

  • Protocol:

    • Sample Weighing: Weigh 5-10 g of a homogenized and sieved soil/sediment sample into a centrifuge tube.

    • Extraction Solvent Addition: Add a known volume (e.g., 20 mL) of an extraction solvent mixture, such as acetonitrile/water (1:1, v/v) acidified with 0.1% formic acid.

    • Extraction: Tightly cap the tube and shake vigorously for 30-60 minutes on a mechanical shaker.

    • Centrifugation: Centrifuge the sample at high speed (e.g., 4000 rpm) for 10 minutes to separate the solid and liquid phases.

    • Supernatant Collection: Carefully collect the supernatant (the liquid extract).

    • Cleanup (if necessary): For complex matrices, a cleanup step using dispersive SPE (dSPE) with sorbents like C18 or PSA may be required to remove interferences.

    • Concentration and Reconstitution: Evaporate the extract to dryness and reconstitute in the initial mobile phase as described for water samples.

2. Instrumental Analysis: HPLC-MS/MS

The HPLC-MS/MS conditions for the analysis of soil and sediment extracts are the same as those described for water samples.

III. Visualizations

experimental_workflow_water cluster_prep Sample Preparation (Water) cluster_analysis Analysis WaterSample Water Sample (100-500 mL) Acidification Acidify to pH 3-4 WaterSample->Acidification SPE_Loading Sample Loading Acidification->SPE_Loading SPE_Conditioning SPE Cartridge Conditioning (Methanol, Water) SPE_Washing Washing (Water) SPE_Loading->SPE_Washing SPE_Drying Drying (Nitrogen) SPE_Washing->SPE_Drying SPE_Elution Elution (Methanol) SPE_Drying->SPE_Elution Concentration Evaporation to Dryness SPE_Elution->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution HPLC_MSMS HPLC-MS/MS Analysis Reconstitution->HPLC_MSMS Data_Processing Data Processing and Quantification HPLC_MSMS->Data_Processing

Caption: Workflow for this compound analysis in water.

Caption: Workflow for this compound analysis in soil.

References

Application Notes and Protocols: Pharmacokinetic Study of Sulfachlorpyrazine in Infected vs. Healthy Chickens

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive overview of the pharmacokinetic differences of Sulfachlorpyrazine in healthy versus Eimeria tenella-infected chickens, including detailed experimental protocols and an examination of the underlying physiological mechanisms.

Introduction

This compound is a sulfonamide antibiotic widely used in the poultry industry for the prevention and treatment of coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria. Understanding the pharmacokinetic profile of this drug is crucial for optimizing dosage regimens to ensure efficacy while minimizing the risk of drug residues in poultry products. Infections, such as coccidiosis, can significantly alter the physiological state of an animal, potentially impacting drug absorption, distribution, metabolism, and excretion (ADME). This document outlines the key pharmacokinetic variations of this compound in healthy and Eimeria tenella-infected chickens and provides detailed protocols for conducting similar studies.

Infections can lead to inflammatory responses that modulate the expression and activity of drug-metabolizing enzymes and transporters.[1][2] This can result in altered drug bioavailability and clearance, necessitating adjustments to standard dosage protocols in diseased animals to maintain therapeutic concentrations and avoid potential toxicity or sub-optimal treatment.

Data Presentation: Pharmacokinetic Parameters of this compound

The following tables summarize the key pharmacokinetic parameters of this compound administered orally at a dose of 70 mg/kg body weight in healthy and Eimeria tenella-infected chickens. Data is compiled from a study by Haritova et al. (2013).[3][4][5][6]

Table 1: Serum Pharmacokinetic Parameters of this compound

ParameterUnitsHealthy Chickens (Mean ± SD)Infected Chickens (Mean ± SD)Significance
Absorption Half-Life (t½a)hoursNot Reported17.24 ± 3.50-
Time to Max Concentration (Tmax)hoursNot Reported23.41 ± 3.78-
Maximum Concentration (Cmax)µg/mLSignificantly LowerSignificantly HigherP < 0.05
Average Concentration (Cavg)µg/mLSignificantly LowerSignificantly HigherP < 0.05
Minimum Concentration (Cmin)µg/mLSignificantly LowerSignificantly HigherP < 0.05

Note: The study reported significantly higher observed serum concentrations in infected chickens.[3][4][5][6]

Table 2: Tissue Concentrations of this compound (Mean ± SD)

TissueHealthy Chickens (µg/g)Infected Chickens (µg/g)Significance
DuodenumLowerSignificantly HigherP < 0.05
CaecaLowerSignificantly HigherP < 0.05
LiverLowerSignificantly HigherP < 0.05

These findings indicate that Eimeria tenella infection leads to a slower absorption and higher overall systemic exposure to this compound.[3][4][5][6] The elevated tissue concentrations in infected birds, particularly in the gastrointestinal tract and liver, suggest that a longer withdrawal period may be necessary to ensure food safety.[3][4][5][6] The observed changes are likely attributable to infection-induced alterations in intestinal integrity and reduced gastrointestinal motility.[3][4][5][6]

Experimental Protocols

Animal Model and Experimental Design

A standard experimental design for this type of study involves the following steps:

G cluster_0 Animal Preparation cluster_1 Group Allocation cluster_2 Infection Protocol cluster_3 Drug Administration A Acquire day-old broiler chicks B House in controlled environment A->B C Provide ad libitum access to feed and water B->C D Randomly divide into two groups: - Healthy Control - Infected Group C->D E Inoculate Infected Group with Eimeria tenella oocysts D->E F Monitor for clinical signs of coccidiosis E->F G Administer this compound orally (e.g., 70 mg/kg body weight) to both groups F->G

Experimental Workflow for Pharmacokinetic Study.
Sample Collection and Processing

Blood Sampling:

  • Collect blood samples from the wing vein at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours) post-drug administration.

  • Use heparinized tubes to prevent coagulation.

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -20°C or lower until analysis.

Tissue Sampling:

  • At the end of the study, euthanize a subset of birds from each group at various time points.

  • Collect tissue samples (e.g., liver, kidney, muscle, duodenum, caeca).

  • Homogenize the tissue samples.

  • Store homogenized tissues at -20°C or lower until analysis.

Analytical Methodology: UHPLC-MS/MS for this compound Quantification

A highly sensitive and specific method for quantifying this compound in chicken plasma is Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[7][8]

Sample Preparation:

  • Thaw plasma samples to room temperature.

  • Precipitate proteins by adding a suitable solvent (e.g., acetonitrile).

  • Vortex and centrifuge the samples.

  • Collect the supernatant for analysis.

Chromatographic Conditions:

  • Column: Octadecylsilyl (ODS) column.

  • Mobile Phase: Gradient elution with a mixture of 1 mM ammonium formate in water with 0.1% formic acid and an organic phase (e.g., acetonitrile/methanol).[7][8]

  • Flow Rate: 0.2 mL/min.[7][8]

Mass Spectrometry Conditions:

  • Ionization Mode: Negative ion mode.[7][8]

  • Detection: Monitor selective reactions for this compound and an internal standard.[7][8]

Validation: The method should be validated for linearity, precision, accuracy, recovery, and matrix effects.[7][8] The limit of detection (LOD) and limit of quantification (LOQ) should also be established.[7][8]

Mandatory Visualization: Signaling Pathways and Logical Relationships

Impact of Infection on Drug Disposition

Eimeria tenella infection induces intestinal inflammation, which can alter the expression of drug-metabolizing enzymes and transporters, thereby affecting the pharmacokinetics of this compound. The inflammatory response is mediated by cytokines, which can influence signaling pathways that regulate the expression of these proteins.

G cluster_0 Infection and Inflammatory Response cluster_1 Cellular Signaling cluster_2 Impact on Drug Disposition cluster_3 Pharmacokinetic Outcome Infection Eimeria tenella Infection ImmuneCells Activation of Immune Cells Infection->ImmuneCells IntestinalIntegrity Decreased Intestinal Integrity and Motility Infection->IntestinalIntegrity Cytokines Release of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α) ImmuneCells->Cytokines NFkB Activation of NF-κB Signaling Pathway Cytokines->NFkB CYP450 Downregulation of Cytochrome P450 Enzymes NFkB->CYP450 Transporters Altered Expression of Drug Transporters (e.g., P-gp) NFkB->Transporters PK_Outcome Altered Pharmacokinetics of This compound: - Slower Absorption - Higher Serum and Tissue Concentrations CYP450->PK_Outcome Transporters->PK_Outcome IntestinalIntegrity->PK_Outcome

Infection-Mediated Alteration of Drug Pharmacokinetics.

Conclusion

The pharmacokinetic profile of this compound is significantly altered in chickens infected with Eimeria tenella. The infection leads to higher and more sustained serum and tissue concentrations of the drug, likely due to a combination of impaired intestinal function and inflammation-mediated changes in drug metabolism and transport. These findings underscore the importance of considering the health status of animals when determining appropriate drug dosage and withdrawal times. The provided protocols offer a framework for conducting robust pharmacokinetic studies to further investigate these drug-disease interactions. Researchers and drug development professionals should be aware of these potential variations to ensure the safe and effective use of veterinary drugs in production animals.

References

Application Note: Protocol for Solid-Phase Extraction of Sulfachloropyrazine from Soil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sulfachloropyrazine is a sulfonamide antibiotic used in veterinary medicine to treat and prevent coccidiosis and other bacterial infections in poultry and livestock.[1] Its presence in the environment, particularly in soil through the application of animal manure as fertilizer, is a growing concern due to the potential for groundwater contamination and the development of antibiotic resistance.[2][3] Accurate quantification of sulfachloropyrazine residues in soil is crucial for environmental monitoring and risk assessment.

This application note provides a detailed protocol for the extraction and cleanup of sulfachloropyrazine from soil samples using solid-phase extraction (SPE). The procedure involves an initial solvent extraction of the analyte from the soil matrix, followed by a purification and concentration step using an SPE cartridge. This method is designed to provide clean extracts suitable for subsequent analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]

Quantitative Data Summary

The following table summarizes recovery and quantification data for sulfonamides, including compounds structurally similar to sulfachloropyrazine, from various soil extraction and SPE protocols.

Analyte ClassMatrixExtraction MethodSPE CartridgeAverage Recovery (%)Limit of Quantification (LOQ) / Detection (LOD)Reference
SulfonamidesClay & Sand SoilSolid-Liquid Extraction (Water:Acetonitrile, 1:1 v/v)Oasis HLB77 - 112%0.5 ng/g[6]
SulfonamidesSoilUltrasonic Extraction (Methanol & EDTA-Mcllvaine buffer)LC-SAX & LC-18 (tandem)72.6 - 85.3%0.24 - 3.30 µg/kg[7]
SulfamethoxazoleSoilAccelerated Solvent Extraction (ACN/H₂O, 50:50, pH 2.8)Oasis HLB Plus92 ± 5.5%Not Specified[8]
SulfonamidesManureShaking (Ethyl acetate/methanol/acetonitrile)Strata-SCX77.0 - 121.6%LOQ: 26.02 - 40.38 µg/kg[3]
SulfonamidesSoilAccelerated Solvent Extraction (Acetonitrile-phosphate)Not Specified72.3 - 97.6%LOD: 0.5 - 0.9 µg/kg[9]

Experimental Workflow Diagram

SPE_Workflow Workflow for SPE of Sulfachlorpyrazine from Soil cluster_prep 1. Sample Preparation cluster_extraction 2. Analyte Extraction cluster_spe 3. Solid-Phase Extraction (SPE) cluster_final 4. Final Preparation & Analysis soil_sample Collect Soil Sample air_dry Air-dry, grind, and sieve (<2mm) soil_sample->air_dry weigh Weigh 5g of prepared soil into a centrifuge tube air_dry->weigh add_solvent Add 10 mL extraction solvent (e.g., ACN:Water 1:1) weigh->add_solvent vortex_sonicate Vortex (1 min) & Ultrasound Sonicate (15 min) add_solvent->vortex_sonicate centrifuge Centrifuge (10 min, 4000 rpm) vortex_sonicate->centrifuge supernatant Collect Supernatant (Extract) centrifuge->supernatant pellet Discard Soil Pellet centrifuge->pellet condition Condition Cartridge (Methanol then Water) supernatant->condition load Load Diluted Extract condition->load wash Wash Cartridge (Ultrapure Water) load->wash elute Elute Analyte (e.g., 0.1% Formic Acid in Methanol) wash->elute evaporate Evaporate Eluate to dryness (Nitrogen stream, 40°C) elute->evaporate reconstitute Reconstitute in 1 mL of mobile phase evaporate->reconstitute analysis Analyze by HPLC or LC-MS/MS reconstitute->analysis

Caption: SPE workflow for sulfachloropyrazine extraction from soil.

Detailed Experimental Protocol

This protocol is a composite method based on established procedures for extracting sulfonamides from soil matrices.[6][7][8][10]

Materials and Reagents
  • Apparatus:

    • Grinder or mortar and pestle

    • 2 mm sieve

    • Analytical balance

    • 50 mL polypropylene centrifuge tubes

    • Vortex mixer

    • Ultrasonic bath

    • High-speed centrifuge

    • SPE vacuum manifold

    • Nitrogen evaporator with a water bath

    • HPLC vials

  • Reagents:

    • Sulfachloropyrazine analytical standard

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic acid, analytical grade

    • Ultrapure water (e.g., Milli-Q)

  • SPE Cartridges:

    • Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges (e.g., 200 mg, 6 mL) are recommended as they show good recovery for a wide range of sulfonamides.[6][10]

Soil Sample Preparation
  • Drying: Spread the collected soil sample on a tray and allow it to air-dry at room temperature for 48-72 hours, or until a constant weight is achieved.[11]

  • Homogenization: Remove any large stones or plant debris. Grind the air-dried soil using a mortar and pestle or a mechanical grinder.[7]

  • Sieving: Pass the ground soil through a 2 mm sieve to ensure homogeneity. Store the prepared sample in a labeled, airtight container until extraction.[12]

Analyte Extraction from Soil

This procedure uses ultrasound-assisted solvent extraction.[10]

  • Weighing: Accurately weigh 5.0 g (± 0.05 g) of the prepared soil into a 50 mL polypropylene centrifuge tube.

  • Solvent Addition: Add 10 mL of an extraction solvent mixture of water and acetonitrile (1:1, v/v).[6] For soils with high organic content, an EDTA-Mcllvaine buffer mixed with methanol can also be effective.[7]

  • Extraction:

    • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath and sonicate for 15 minutes.[5]

  • Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the soil particles from the solvent.

  • Collection: Carefully decant the supernatant (the liquid extract) into a clean glass vial. This extract will be used for the SPE cleanup.

Solid-Phase Extraction (SPE) Cleanup and Concentration

This procedure follows the four standard SPE steps.[13]

  • Sample Dilution: Before loading, dilute the collected supernatant with ultrapure water to ensure the final organic solvent concentration is less than 5%.[6][8] This is critical for efficient analyte retention on the SPE sorbent. For the 10 mL of 50% acetonitrile extract, add at least 90 mL of ultrapure water.

  • Cartridge Conditioning:

    • Place the Oasis HLB cartridge on the SPE manifold.

    • Pass 6 mL of methanol through the cartridge.

    • Pass 6 mL of ultrapure water through the cartridge. Do not allow the sorbent to go dry.[10]

  • Sample Loading:

    • Load the entire diluted extract onto the conditioned cartridge at a slow, steady flow rate of approximately 5 mL/min.[4][10]

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 15 mL of ultrapure water to remove co-extracted polar interferences.[10]

    • Dry the cartridge under vacuum for 2-5 minutes to remove excess water.[10]

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Elute the retained sulfachloropyrazine from the cartridge by passing 9 mL of methanol containing 0.1% formic acid.[10] An alternative is to use methanol containing 2% aqueous ammonia.[4] Collect the eluate.

Final Sample Preparation for Analysis
  • Evaporation: Place the collection tube with the eluate in a nitrogen evaporator with a water bath set to 40°C. Gently evaporate the solvent to complete dryness under a stream of nitrogen.[4]

  • Reconstitution: Reconstitute the dry residue in 1.0 mL of a solvent compatible with the analytical instrument's mobile phase (e.g., a 50:50 mixture of mobile phase A and B).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: The sample is now ready for injection and quantification using a validated analytical method, such as HPLC-UV or LC-MS/MS.[5][14]

References

Troubleshooting & Optimization

Technical Support Center: Improving Sulfachlorpyrazine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully dissolve and handle Sulfachlorpyrazine in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges with the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound (also known as Sulfaclozine) is a sulfonamide antimicrobial agent. Like many sulfonamides, it is a weakly acidic compound with limited aqueous solubility, especially in its free acid form. For in vitro assays, achieving a stable, soluble concentration is critical for obtaining accurate and reproducible results. Precipitation can lead to inaccurate dosing, clogged liquid handling systems, and potential cytotoxicity from solid particles.

Q2: What are the key physicochemical properties of this compound I should be aware of?

Understanding the basic properties of this compound is the first step in developing a successful dissolution strategy.

PropertyValueSource
Molecular Formula C₁₀H₉ClN₄O₂SPubChem
Molecular Weight 284.72 g/mol PubChem
Predicted pKa 5.65 ± 0.10ChemicalBook
Form Off-white to beige solidEntrepreneur Science & Trading

Note: The pKa value suggests that the solubility of this compound is pH-dependent. At pH values below its pKa, the compound will be predominantly in its less soluble, neutral form. Above the pKa, it will be in its more soluble, ionized form.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

Due to its low aqueous solubility, a high-concentration stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.

SolventReported Solubility
DMSO ≥ 29 mg/mL (101.85 mM)
DMSO 50 mg/mL (175.61 mM)
Ethanol 9 mg/mL (31.61 mM) (for the related compound Sulfachloropyridazine)
Water Insoluble (for the related compound Sulfachloropyridazine)

Q4: My experiment requires a low final concentration of organic solvent. How can I prepare my working solution?

It is crucial to minimize the final concentration of organic solvents like DMSO in cell-based assays, as they can be toxic to cells (typically recommended to be ≤0.5%). To achieve this, a serial dilution approach or the use of a co-solvent system is recommended.

A common issue is the precipitation of the compound when the DMSO stock is diluted into an aqueous buffer or cell culture medium. This "crashing out" occurs when the concentration of this compound exceeds its solubility limit in the final aqueous environment. The workflow below illustrates a general strategy to avoid this.

G cluster_prep Solution Preparation Workflow stock Prepare High-Concentration Stock in 100% DMSO intermediate Optional: Prepare Intermediate Dilution in DMSO or Ethanol stock->intermediate If very high dilution factor is needed working Prepare Final Working Solution stock->working Directly for lower dilution factors intermediate->working final Final Solution Ready for Assay working->final Mix thoroughly by gentle inversion or swirling prewarm Pre-warm Aqueous Buffer or Cell Culture Medium to 37°C prewarm->working Add compound to medium G cluster_immediate Immediately on Dilution cluster_later After Incubation start Precipitation Observed q1 When does it occur? start->q1 a1 Lower Final Concentration q1->a1 Immediately b1 Prepare Solutions Fresh q1->b1 After Time a2 Improve Dilution Technique (pre-warm, add dropwise, mix well) a1->a2 a3 Use a Co-solvent System a2->a3 b2 Check for Media Interactions (test in simpler buffer) b1->b2 b3 Monitor and Stabilize pH b2->b3

Overcoming matrix effects in Sulfachlorpyrazine tissue analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Sulfachloropyrazine in tissue samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of Sulfachloropyrazine in tissues?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix. In tissue analysis, complex biological components like lipids, proteins, and pigments can cause these effects.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for Sulfachloropyrazine, resulting in inaccurate quantification.[2][3] For example, phospholipids are known to cause ion suppression in LC-MS/MS analysis.[1]

Q2: What are the most common sample preparation techniques to minimize matrix effects for Sulfachloropyrazine in tissues?

A2: The most common and effective sample preparation techniques aim to remove interfering matrix components before analysis. These include:

  • Solid-Phase Extraction (SPE): This is a highly effective cleanup method.[4] SPE cartridges, such as Waters MCX (a mixed-mode cation exchange), can be used to selectively isolate Sulfachloropyrazine from the tissue extract.[5][6]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, the QuEChERS method is also effective for extracting veterinary drugs from animal tissues.[7][8] It involves a salting-out extraction followed by dispersive SPE for cleanup.

  • Liquid-Liquid Extraction (LLE): A classical method that uses immiscible solvents to separate the analyte from the sample matrix.[9]

Q3: Which analytical technique is most suitable for the determination of Sulfachloropyrazine in tissues?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of Sulfachloropyrazine and other veterinary drug residues in tissues.[1][9] This technique offers high sensitivity and selectivity, which is crucial for detecting low concentrations of the drug in complex biological matrices.[10] High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may be less specific and sensitive compared to LC-MS/MS.[5][6][11]

Q4: How can I compensate for matrix effects that are not eliminated by sample preparation?

A4: Several calibration strategies can be employed to compensate for residual matrix effects:

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte. This helps to ensure that the standards and the samples experience similar matrix effects.[12][13]

  • Internal Standards: An internal standard, ideally a stable isotope-labeled version of Sulfachloropyrazine, is added to all samples, standards, and blanks at a constant concentration. The ratio of the analyte signal to the internal standard signal is used for quantification, which can correct for variations in extraction recovery and matrix effects.[14]

  • Standard Addition: The sample is divided into several aliquots, and known amounts of a Sulfachloropyrazine standard are added to all but one aliquot. The concentration of the analyte in the original sample is determined by extrapolating the calibration curve. This is a very effective but time-consuming method.[12][13]

Troubleshooting Guides

Problem 1: Low recovery of Sulfachloropyrazine during sample extraction.
Possible Cause Troubleshooting Step
Inefficient extraction solvent Ensure the extraction solvent is appropriate for Sulfachloropyrazine. Acetonitrile is commonly used.[5][6] A double extraction may improve recovery.[5]
Analyte chelation For some drug classes like tetracyclines, adding an acid like oxalic acid to the extraction solvent can minimize chelation with metal ions in the matrix.[1] While less common for sulfonamides, this could be considered if metal ion interference is suspected.
Suboptimal pH The pH of the extraction buffer can influence the solubility and extraction efficiency of sulfonamides. Adjusting the pH to be slightly acidic can be beneficial.[5][6]
Inadequate homogenization Ensure the tissue is thoroughly homogenized to allow for efficient extraction of the analyte from the tissue matrix.
Problem 2: Significant ion suppression or enhancement in LC-MS/MS analysis.
Possible Cause Troubleshooting Step
Insufficient sample cleanup Improve the cleanup step. Consider using a more selective SPE sorbent or adding a dispersive SPE step (as in QuEChERS).[15][16]
Co-elution with matrix components Optimize the chromatographic separation. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase to better separate Sulfachloropyrazine from interfering compounds.[17]
High lipid content in the sample For fatty tissues, a lipid removal step may be necessary. This can involve a freeze-out step where the sample extract is cooled to precipitate lipids, or the use of specific lipid-removing sorbents.[16]
Inappropriate calibration strategy If not already in use, implement a matrix-matched calibration, an internal standard (preferably isotopically labeled), or the standard addition method to compensate for the matrix effects.[12]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is based on a method described for the extraction of Sulfachloropyrazine from broiler edible tissues.[5][6]

  • Homogenization: Weigh 2.00 g of minced tissue (e.g., muscle, liver, kidney) into a centrifuge tube.

  • Extraction: Add 15 mL of acetonitrile to the tube. Homogenize the sample and then centrifuge.

  • Sonication and Centrifugation: Sonicate the sample for 5 minutes and then centrifuge at 5,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the upper supernatant to a clean tube.

  • Second Extraction: Add 15 mL of acetone to the supernatant, vortex for 30 seconds, and sonicate for 5 minutes.

  • Lipid Removal (optional but recommended): Add an equal volume of n-hexane, vortex, and centrifuge. Discard the upper hexane layer.

  • SPE Column Conditioning: Condition a Waters MCX SPE column with 5 mL of methanol followed by 5 mL of hydrochloric acid.

  • Sample Loading: Load 2 mL of the lower aqueous layer onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of 0.1 mol/L hydrochloric acid, followed by 2 mL of methanol.

  • Elution: Elute the analyte with 10 mL of 10% ammoniated acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness at 45°C. Reconstitute the residue in 1 mL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes typical performance data for Sulfachloropyrazine analysis in broiler tissues using an HPLC-UV method.[5]

Parameter Muscle Liver Kidney Skin with Fat
LOD (mg/kg) 0.020.020.020.02
LOQ (mg/kg) 0.040.040.040.04
Mean Recovery (%) >70%>70%>70%>70%

LOD: Limit of Detection; LOQ: Limit of Quantification

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Sample 1. Tissue Sample (e.g., muscle, liver) Homogenization 2. Homogenization with Acetonitrile Tissue_Sample->Homogenization Extraction 3. Extraction & Centrifugation Homogenization->Extraction Cleanup 4. Cleanup (e.g., SPE, QuEChERS) Extraction->Cleanup Evaporation 5. Evaporation & Reconstitution Cleanup->Evaporation LC_MSMS 6. LC-MS/MS Analysis Evaporation->LC_MSMS Data_Processing 7. Data Processing LC_MSMS->Data_Processing

Caption: Experimental workflow for Sulfachloropyrazine tissue analysis.

Matrix_Effect_Mitigation cluster_prevention Prevention Strategies cluster_compensation Compensation Strategies Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Sample_Cleanup Effective Sample Cleanup (SPE, QuEChERS) Matrix_Effects->Sample_Cleanup Minimize Chromatography Optimized Chromatographic Separation Matrix_Effects->Chromatography Minimize Matrix_Matched Matrix-Matched Calibration Matrix_Effects->Matrix_Matched Compensate Internal_Standard Internal Standard (Isotope-Labeled) Matrix_Effects->Internal_Standard Compensate Standard_Addition Standard Addition Matrix_Effects->Standard_Addition Compensate

Caption: Strategies to overcome matrix effects in tissue analysis.

References

Technical Support Center: Optimizing Sulfachlorpyrazine Dosage to Minimize Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing sulfachlorpyrazine dosage with the goal of minimizing the development of antibiotic resistance. This resource includes detailed troubleshooting guides in a question-and-answer format, step-by-step experimental protocols, and data presentation templates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound in our experiments. What are the potential causes and solutions?

A1: Inconsistent MIC values are a common challenge in antimicrobial susceptibility testing. Several factors can contribute to this variability. Here are some key areas to troubleshoot:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. An inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum may result in falsely low values.

    • Solution: Always standardize your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Ensure thorough mixing of the bacterial suspension before dilution and use.

  • Media Composition: The presence of thymidine in the growth medium can interfere with the activity of sulfonamides, leading to inaccurate results.

    • Solution: Use Mueller-Hinton agar or broth, which has low levels of thymidine. If you are preparing your own media, ensure that it is thymidine-free.

  • Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth rates and, consequently, MIC values.

    • Solution: Adhere strictly to the recommended incubation conditions for the specific bacterial species you are testing (typically 16-20 hours at 35°C ± 2°C).

  • Plate Reading: Subjectivity in determining the endpoint of visible growth can lead to variability.

    • Solution: Establish a clear and consistent definition of "no growth." Using a plate reader to measure optical density can provide a more objective endpoint.

Q2: Our time-kill assays with this compound show a delayed onset of bactericidal activity. Is this expected?

A2: Yes, a delayed effect is often observed with sulfonamides. Unlike bactericidal antibiotics that directly kill bacteria, this compound is bacteriostatic, meaning it inhibits bacterial growth. The killing effect is often dependent on the host's immune system to clear the inhibited bacteria. In in-vitro time-kill assays, a reduction in bacterial viability may not be apparent for several hours.

Q3: We are struggling to determine the Mutant Prevention Concentration (MPC) for this compound, as we are seeing a wide range of mutant frequencies at different concentrations. What could be the reason?

A3: Determining the MPC can be challenging due to the stochastic nature of mutations. A wide range of mutant frequencies can be influenced by:

  • Inoculum Size: The MPC is highly dependent on the size of the bacterial population being tested. A larger inoculum increases the probability of selecting for resistant mutants.

    • Solution: Ensure you are using a sufficiently large and consistent inoculum, typically ≥10^10 CFU, to accurately determine the MPC.

  • Sub-optimal Drug Concentrations: If the tested concentrations are too low, you may be selecting for a heterogeneous population of mutants with varying levels of resistance.

    • Solution: Test a wide range of this compound concentrations, typically from the MIC up to 64x MIC or higher, to identify the concentration that effectively prevents the emergence of any resistant colonies.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a bacterial isolate using the broth microdilution method.

Materials:

  • This compound stock solution (e.g., 1024 µg/mL)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture in log-phase growth

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this suspension 1:150 in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare this compound Dilutions:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Time-Kill Curve Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound stock solution

  • CAMHB

  • Bacterial culture in log-phase growth

  • Sterile test tubes or flasks

  • Spectrophotometer

  • Agar plates for colony counting

Procedure:

  • Prepare Cultures:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute to a starting concentration of approximately 5 x 10^5 CFU/mL in multiple flasks of CAMHB.

  • Add this compound:

    • Add this compound to the flasks at various concentrations (e.g., 0x MIC, 1x MIC, 4x MIC, 16x MIC). Include a growth control flask with no antibiotic.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Colony Counting:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto agar plates and incubate for 18-24 hours.

    • Count the colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each this compound concentration.

Mutant Prevention Concentration (MPC) Assay

The MPC is the lowest concentration of an antimicrobial agent that prevents the growth of any resistant mutants from a large bacterial population.

Materials:

  • This compound

  • Mueller-Hinton agar plates

  • Large volume of bacterial culture (to obtain ≥10^10 CFU)

  • Centrifuge

Procedure:

  • Prepare High-Density Inoculum:

    • Grow a large volume of the test bacterium in broth to the stationary phase.

    • Concentrate the cells by centrifugation and resuspend the pellet in a small volume of sterile broth to achieve a density of ≥10^10 CFU/mL.

  • Prepare MPC Plates:

    • Prepare a series of Mueller-Hinton agar plates containing two-fold increasing concentrations of this compound, starting from the MIC.

  • Plating:

    • Spread a large volume of the high-density inoculum (containing ≥10^10 CFU) onto each plate.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 48-72 hours.

  • Determine MPC:

    • The MPC is the lowest concentration of this compound that completely prevents the growth of any bacterial colonies.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison. Below are examples of how to present your data.

Table 1: Example MIC and MPC Data for this compound

Bacterial IsolateMIC (µg/mL)MPC (µg/mL)MPC/MIC Ratio
Escherichia coli ATCC 25922161288
Salmonella Typhimurium ATCC 14028322568
Staphylococcus aureus ATCC 292138648

Note: The above values are illustrative and may not represent actual experimental data for this compound.

Table 2: Example Time-Kill Curve Data for this compound against E. coli

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (1x MIC)Log10 CFU/mL (4x MIC)Log10 CFU/mL (16x MIC)
05.705.715.695.72
26.856.105.405.15
48.106.055.104.60
89.205.804.503.90
249.505.103.802.90

Visualizations

Signaling Pathways and Experimental Workflows

Folic_Acid_Synthesis_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate This compound This compound This compound->DHPS DHFR Dihydrofolate Reductase (DHFR) Dihydropteroate->DHFR Other Enzymes Dihydrofolate Dihydrofolate DHFR->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids

Caption: Folic acid synthesis pathway and mechanism of action of this compound.

MIC_Workflow start Start prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate serial_dilution Perform Serial Dilution of this compound in 96-well Plate serial_dilution->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest Concentration with no Visible Growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination.

Time_Kill_Workflow start Start prep_cultures Prepare Bacterial Cultures in Broth with Different This compound Concentrations start->prep_cultures incubate Incubate with Shaking (37°C) prep_cultures->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample plate Perform Serial Dilutions and Plate on Agar sample->plate count Incubate and Count Colonies (CFU/mL) plate->count plot Plot Log10 CFU/mL vs. Time count->plot end End plot->end

Caption: Experimental workflow for a time-kill curve assay.

MPC_Workflow start Start prep_inoculum Prepare High-Density Bacterial Inoculum (≥10^10 CFU/mL) start->prep_inoculum plate_inoculum Plate High-Density Inoculum on Each Plate prep_inoculum->plate_inoculum prep_plates Prepare Agar Plates with Increasing Concentrations of this compound prep_plates->plate_inoculum incubate Incubate Plates (35°C, 48-72h) plate_inoculum->incubate read_mpc Determine MPC (Lowest Concentration with no Colonies) incubate->read_mpc end End read_mpc->end

Caption: Experimental workflow for MPC determination.

Sulfonamide_Resistance_Regulation cluster_integron Class 1 Integron intI1 intI1 (Integrase) Pc Pc (Promoter) attI1 attI1 (Attachment site) sul1 sul1 (Sulfonamide Resistance) Pc->sul1 Transcription qacE_delta1 qacEΔ1 (Quaternary Ammonium Compound Resistance) Expression Expression of Sul1 Protein sul1->Expression Translation MobileElement Mobile Genetic Element (e.g., Plasmid, Transposon) MobileElement->intI1 Resistance Sulfonamide Resistance Expression->Resistance

Caption: Genetic regulation of the sul1 resistance gene within a class 1 integron.

Technical Support Center: Troubleshooting Poor Recovery of Sulfachlorpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering poor recovery of Sulfachlorpyrazine during sample extraction. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing low recovery of this compound. What are the most common causes?

Low recovery of this compound can stem from several factors throughout the extraction process. The most common culprits include:

  • Suboptimal pH: The pH of your sample and extraction solvents plays a critical role in the ionization state of this compound, which directly impacts its solubility and retention on extraction media.

  • Inappropriate Solvent Selection: The choice of extraction and elution solvents must be compatible with the physicochemical properties of this compound and the sample matrix.

  • Matrix Effects: Co-extracted endogenous compounds from the sample matrix can interfere with the extraction process and suppress the analytical signal.[1]

  • Analyte Degradation: this compound may degrade during the extraction process if exposed to harsh conditions.

  • Incomplete Elution: The elution solvent may not be strong enough to completely recover the analyte from the solid-phase extraction (SPE) sorbent.

Q2: How does pH affect the extraction of this compound, and what is the optimal pH to use?

This compound is a sulfonamide antibiotic with an acidic sulfonamide group. Its predicted pKa is approximately 5.65.[2][3] The ionization state of the molecule, and therefore its solubility and retention behavior, is dependent on the pH of the solution.

  • At a pH below its pKa (pH < 5.65): The sulfonamide group is protonated, and the molecule is in its neutral, less polar form. In this state, it will have higher solubility in organic solvents and stronger retention on reversed-phase SPE sorbents.

  • At a pH above its pKa (pH > 5.65): The sulfonamide group is deprotonated, and the molecule becomes ionized and more polar. This increases its solubility in aqueous solutions and weakens its retention on reversed-phase SPE sorbents.

For reversed-phase Solid-Phase Extraction (SPE) , it is generally recommended to adjust the sample pH to be at least 2 pH units below the pKa to ensure the analyte is in its neutral form for optimal retention. Therefore, a sample pH of ~3.5-4.0 is a good starting point for this compound.

For Liquid-Liquid Extraction (LLE) , the pH should be adjusted to maximize the partitioning of this compound into the desired solvent phase. To extract into an organic solvent, the pH should be adjusted to below 5.65 to keep the analyte in its less polar, neutral form.

Q3: Which solvents are best for extracting this compound?

The choice of solvent is critical for achieving high recovery.

  • For Liquid-Liquid Extraction (LLE): Acetonitrile and ethyl acetate are commonly used extraction solvents for sulfonamides. Acetonitrile is effective for precipitating proteins from biological matrices, while ethyl acetate is a good general-purpose solvent for extracting neutral compounds.[4] A mixture of solvents can also be effective. For instance, a combination of acetonitrile and acetone has been used for extracting this compound from animal tissues.[4]

  • For Solid-Phase Extraction (SPE):

    • Loading: The sample should be in a solvent that promotes retention on the sorbent. For reversed-phase SPE, this is typically an aqueous solution with a low percentage of organic solvent.

    • Washing: A wash step with a weak organic solvent (e.g., 5-20% methanol in water) can help remove interfering compounds without eluting the analyte.

    • Elution: A strong organic solvent is needed to desorb this compound from the SPE sorbent. Methanol and acetonitrile are common choices. The elution can be enhanced by adding a small amount of a modifier, such as ammonia, to ensure the analyte is in its ionized state, which reduces its affinity for the reversed-phase sorbent.[5][6]

Table 1: General Solvent Properties for this compound Extraction

SolventPolarityMiscibility with WaterPrimary Use in Extraction
Acetonitrile Polar aproticMiscibleLLE (protein precipitation), SPE elution
Methanol Polar proticMiscibleSPE conditioning and elution
Ethyl Acetate Moderately polarImmiscibleLLE
Dichloromethane NonpolarImmiscibleLLE clean-up
Hexane NonpolarImmiscibleLLE (lipid removal)

Note: This table provides a general guide. Optimal solvent selection and ratios should be determined experimentally.

Q4: I'm working with animal tissue samples and suspect matrix effects are causing low recovery. How can I mitigate this?

Animal tissues are complex matrices containing proteins, fats, and other endogenous substances that can interfere with extraction and analysis.

  • Protein Precipitation: For high-protein samples like liver and muscle, an initial protein precipitation step is crucial. Acetonitrile is a highly effective solvent for this purpose.[4]

  • Lipid Removal: Fatty tissues can significantly impact recovery. A defatting step using a nonpolar solvent like hexane after the initial extraction can remove lipids.[4]

  • Solid-Phase Extraction (SPE) Clean-up: SPE is a powerful technique for cleaning up complex samples. Different sorbents can be used to target specific types of interferences.

    • Reversed-Phase (e.g., C18, HLB): These retain nonpolar to moderately polar compounds, including this compound, while allowing polar interferences to pass through.

    • Ion-Exchange (e.g., MCX, MAX): These sorbents can provide a more selective extraction by exploiting the ionizable nature of this compound and interfering compounds. Mixed-mode cation exchange (MCX) can be particularly effective for sulfonamides.[4]

    • Polymeric Sorbents (e.g., Oasis HLB): These often provide higher and more reproducible recoveries across a wider range of analyte polarities compared to silica-based sorbents.

Table 2: Troubleshooting Matrix Effects in Animal Tissue Samples

IssuePotential CauseRecommended Solution
Ion Suppression in LC-MS/MS Co-eluting matrix components (e.g., phospholipids)- Optimize chromatographic separation to separate analyte from interferences. - Employ a more rigorous clean-up method (e.g., different SPE sorbent, additional LLE step). - Use a matrix-matched calibration curve.
Low Recovery from Fatty Tissues Lipids interfering with analyte-sorbent interaction or causing emulsions in LLE.- Add a hexane or dichloromethane wash step for lipid removal.[4] - Use a sorbent with fat-removing properties.
Precipitate Formation During Solvent Evaporation High concentration of co-extracted material.- Improve the clean-up step to remove more matrix components before evaporation. - Reconstitute the sample in a stronger solvent.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Chicken Liver

This protocol is adapted from a method for the closely related compound, sulfachloropyridazine, and is expected to have good applicability for this compound.[5][6]

1. Sample Preparation: a. Homogenize 2 g of chicken liver tissue. b. Add 15 mL of acetonitrile to the homogenized tissue. c. Vortex for 2 minutes, then sonicate for 5 minutes. d. Centrifuge at 5,000 rpm for 10 minutes. e. Transfer the supernatant to a clean tube.

2. SPE Procedure (using a mixed-mode cation exchange - MCX cartridge): a. Conditioning: Condition the MCX cartridge with 5 mL of methanol followed by 5 mL of 0.1 M hydrochloric acid. b. Loading: Load the supernatant from step 1e onto the cartridge. c. Washing: i. Wash the cartridge with 2 mL of 0.1 M hydrochloric acid. ii. Wash the cartridge with 2 mL of methanol. d. Elution: Elute the this compound with 10 mL of a 10% ammoniated acetonitrile solution. e. Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Animal Feed

1. Initial Extraction: a. Weigh 5 g of ground animal feed into a 50 mL centrifuge tube. b. Add 20 mL of acetonitrile. c. Vortex for 5 minutes to ensure thorough mixing. d. Centrifuge at 4,000 rpm for 10 minutes. e. Collect the supernatant.

2. Liquid-Liquid Partitioning: a. To the supernatant, add 10 mL of hexane and vortex for 2 minutes for defatting. b. Centrifuge at 4,000 rpm for 5 minutes. c. Discard the upper hexane layer. d. Transfer the acetonitrile layer to a new tube.

3. Back Extraction (optional, for further clean-up): a. Add 10 mL of a pH 9-10 buffer (e.g., carbonate-bicarbonate buffer) to the acetonitrile extract. b. Vortex for 2 minutes. c. Add 10 mL of dichloromethane and vortex for 2 minutes. d. Centrifuge to separate the layers. e. Collect the lower dichloromethane layer. Repeat the extraction of the aqueous layer with another 10 mL of dichloromethane. f. Combine the dichloromethane extracts.

4. Evaporation and Reconstitution: a. Evaporate the final extract to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable volume of the initial mobile phase for analysis.

Data Presentation

Table 3: Expected Recovery of Sulfonamides with Different SPE Sorbents

SPE SorbentAnalyte ClassTypical Recovery Range (%)Reference
Oasis HLB Wide range of pesticides and pharmaceuticals70-120%[7]
Strata-X Wide range of pesticides>70%[7]
C18 Nonpolar to moderately polar compoundsVariable, can be lower for more polar compounds[8]
MCX (Mixed-Mode Cation Exchange) Basic and neutral compounds>80%[4]

Note: This data is for general sulfonamides or other analytes with similar properties. Actual recoveries for this compound may vary and should be experimentally determined.

Table 4: Expected Recovery of Sulfonamides with Different LLE Solvents

Extraction SolventAnalyte ClassTypical Recovery Range (%)Reference
Ethyl Acetate Tetramethylpyrazine (neutral compound)82.4 - 96.2%[9]
Acetonitrile Sulfonamides in tissue>70% (with clean-up)[4]
Dichloromethane Sulfonamides in tissue (clean-up)Good recovery reported[4]

Note: This data is for general sulfonamides or other analytes with similar properties. Actual recoveries for this compound may vary and should be experimentally determined.

Visualizations

Troubleshooting Workflow for Poor this compound Recovery

Troubleshooting_Workflow Troubleshooting Poor this compound Recovery start Low Recovery Observed check_pH Is the sample pH ~2 units below pKa (5.65)? start->check_pH adjust_pH Adjust sample pH to 3.5-4.0 check_pH->adjust_pH No check_solvent Is the extraction/elution solvent appropriate? check_pH->check_solvent Yes adjust_pH->check_solvent optimize_solvent Optimize solvent system (e.g., try acetonitrile, ethyl acetate, or mixtures) check_solvent->optimize_solvent No check_matrix Are matrix effects suspected? check_solvent->check_matrix Yes optimize_solvent->check_matrix improve_cleanup Implement/improve clean-up (e.g., protein precipitation, defatting, different SPE sorbent) check_matrix->improve_cleanup Yes check_elution Is elution from SPE complete? check_matrix->check_elution No improve_cleanup->check_elution optimize_elution Increase elution solvent strength or volume; add modifier (e.g., ammonia) check_elution->optimize_elution No final_analysis Re-analyze sample check_elution->final_analysis Yes optimize_elution->final_analysis pH_Effect Influence of pH on this compound Extraction cluster_low_pH Low pH (e.g., pH 3.5) cluster_high_pH High pH (e.g., pH 8.0) low_pH_form This compound (Neutral Form) -SO2NH- (Protonated) low_pH_properties Properties - Less polar - More soluble in organic solvents - Strong retention on reversed-phase SPE low_pH_form->low_pH_properties pKa pKa ≈ 5.65 low_pH_form->pKa low_pH_recommendation Recommendation - Optimal for reversed-phase SPE retention - Favorable for LLE into organic phase low_pH_properties->low_pH_recommendation high_pH_form This compound (Ionized Form) -SO2N- (Deprotonated) high_pH_properties Properties - More polar - More soluble in aqueous solutions - Weak retention on reversed-phase SPE high_pH_form->high_pH_properties high_pH_recommendation Recommendation - Facilitates elution from reversed-phase SPE - Favorable for extraction into aqueous phase high_pH_properties->high_pH_recommendation pKa->high_pH_form

References

Sulfachlorpyrazine Stock Solution Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Sulfachlorpyrazine (SCP) in stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

1. What are the recommended solvents for preparing this compound stock solutions?

This compound sodium salt is highly soluble in water. For non-aqueous stock solutions, Dimethyl sulfoxide (DMSO) and methanol are commonly used. Specifically, the sodium salt of Sulfaclozine (this compound) is soluble in organic solvents like DMSO and dimethylformamide at approximately 1 mg/mL.

2. What are the recommended storage conditions and shelf-life for this compound stock solutions?

The stability of this compound stock solutions is highly dependent on the solvent, storage temperature, and duration. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes.[1]

SolventStorage TemperatureShelf-LifeCitation
Methanol-20°CAt least 5 years[2]
General (unspecified solvent)≤ -10°C6 months
General (unspecified solvent)-20°C1 month[1]
General (unspecified solvent)-80°C6 months[1]
Acetonitrile-KH2PO4 mixture4°C4 months[3]
Aqueous solutionsRoom TemperatureNot recommended for more than one day
Mixed Sulfonamides (working solution)2 - 8°C3 months

3. What factors can influence the stability of this compound in stock solutions?

Several factors can impact the stability of this compound in solution:

  • pH: The pH of the solution is a critical factor. For many sulfonamides, degradation rates are influenced by pH, with increased degradation often observed under acidic or alkaline conditions.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[4] For long-term storage, freezing is recommended.[1][2]

  • Light: Exposure to light, particularly UV irradiation, can cause photodegradation of sulfonamides.[5] It is advisable to store stock solutions in amber vials or protected from light.

  • Solvent: The choice of solvent can affect stability. While this compound is soluble in several solvents, its stability can vary. For instance, aqueous solutions are generally less stable than those prepared in organic solvents.

  • Oxygen: The presence of oxygen can lead to oxidative degradation. While not extensively documented for this compound specifically, it is a known degradation pathway for other pharmaceuticals.

4. What are the potential degradation products of this compound?

Forced degradation studies on related sulfonamides have identified several types of degradation products resulting from hydrolysis, oxidation, and photolysis.[5][6] While specific degradation products for this compound under typical stock solution conditions are not extensively detailed in the provided search results, potential degradation could involve alterations to the sulfanilamide structure or the chloropyrazine ring.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Precipitate observed in thawed stock solution. The solubility limit may have been exceeded at lower temperatures, or the compound may have degraded.Gently warm the solution and vortex to redissolve. If the precipitate persists, it may indicate degradation, and a fresh stock solution should be prepared. Consider preparing a more dilute stock solution.
Inconsistent or unexpected experimental results. The stock solution may have degraded, leading to a lower effective concentration of the active compound.Prepare a fresh stock solution from a new batch of solid compound if possible. Verify the concentration of the existing stock solution using a stability-indicating analytical method such as HPLC.
Discoloration of the stock solution. This can be a sign of chemical degradation.Discard the solution and prepare a fresh stock. Ensure proper storage conditions, including protection from light.

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution in Methanol

  • Materials:

    • This compound (solid)

    • Methanol (HPLC grade or equivalent)

    • Volumetric flask (e.g., 10 mL)

    • Analytical balance

    • Spatula

    • Pipettes

  • Procedure:

    • Accurately weigh the desired amount of this compound solid. For a 1 mg/mL solution in a 10 mL volumetric flask, weigh 10 mg.

    • Carefully transfer the weighed solid into the volumetric flask.

    • Add a small amount of methanol to dissolve the solid.

    • Once dissolved, add methanol to the flask until the meniscus reaches the calibration mark.

    • Cap the flask and invert several times to ensure a homogenous solution.

    • Aliquot the stock solution into smaller, light-protected vials for storage at -20°C.

Protocol for a General Stability Study of a this compound Stock Solution

  • Objective: To determine the stability of a this compound stock solution under specific storage conditions.

  • Materials:

    • Prepared this compound stock solution.

    • Storage containers (e.g., amber glass vials).

    • Calibrated storage chambers (e.g., refrigerator at 4°C, freezer at -20°C).

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

    • Mobile phase and other necessary reagents for HPLC analysis.

  • Procedure:

    • Prepare a fresh stock solution of this compound at a known concentration.

    • Immediately analyze a sample of the freshly prepared solution (Time 0) using a validated HPLC method to determine the initial concentration.

    • Aliquot the remaining stock solution into multiple vials for each storage condition to be tested.

    • Store the vials under the desired conditions (e.g., 4°C, -20°C, room temperature).

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve a vial from each storage condition.

    • Allow the solution to reach room temperature and mix thoroughly.

    • Analyze the sample by HPLC to determine the concentration of this compound.

    • Compare the concentration at each time point to the initial (Time 0) concentration to calculate the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve volume Adjust to Final Volume dissolve->volume aliquot Aliquot into Vials volume->aliquot storage_rt Room Temperature aliquot->storage_rt Store storage_4c 4°C aliquot->storage_4c Store storage_neg20c -20°C aliquot->storage_neg20c Store hplc_t0 HPLC Analysis (Time 0) aliquot->hplc_t0 Initial Sample hplc_tx HPLC Analysis (Time X) storage_rt->hplc_tx storage_4c->hplc_tx storage_neg20c->hplc_tx compare Compare Concentrations hplc_t0->compare hplc_tx->compare report Report Stability compare->report

Caption: Workflow for assessing the stability of this compound stock solutions.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes stability Stock Solution Stability degradation Degradation stability->degradation precipitation Precipitation stability->precipitation discoloration Discoloration stability->discoloration temperature Temperature temperature->stability ph pH ph->stability light Light Exposure light->stability solvent Solvent Choice solvent->stability oxygen Oxygen oxygen->stability

Caption: Factors influencing the stability of this compound stock solutions.

References

Technical Support Center: Identifying and Characterizing Sulfachlorpyrazine Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments involving the identification and characterization of Sulfachlorpyrazine and its potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound based on its structure?

This compound, a sulfonamide antibiotic, possesses several functional groups susceptible to degradation under stress conditions. While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred from the known behavior of other sulfonamides. The primary sites of degradation are likely:

  • Hydrolysis of the Sulfonamide Bond: The S-N bond in the sulfonamide group is a key reactive site and can undergo cleavage under hydrolytic conditions (acidic or basic), leading to the formation of 4-aminobenzenesulfonic acid and 2-amino-5-chloropyrazine.

  • Modification of the Aminobenzenesulfonamide Moiety: The aromatic amine group can be susceptible to oxidation.

  • Alterations to the Chloropyrazine Ring: The pyrazine ring system, particularly with the presence of a chlorine atom, may undergo various transformations, including hydroxylation or other nucleophilic substitutions, especially under photolytic conditions. The chlorine atom can increase the molecule's photoreactivity.[1]

Q2: What are the recommended stress conditions for conducting a forced degradation study on this compound?

To comprehensively investigate the stability of this compound and identify its potential degradation products, a forced degradation study should be performed under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The goal is to achieve a target degradation of 5-20%.

Stress ConditionRecommended Parameters
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C)
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60°C)
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature
Thermal Degradation Dry heat at a temperature above accelerated stability testing conditions (e.g., 70-80°C)
Photodegradation Exposure to a combination of UV and visible light (e.g., ICH option 1 or 2)

Q3: Which analytical techniques are most suitable for separating and identifying this compound and its degradation products?

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for separation and quantification. A reversed-phase C18 column is typically a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is essential for the identification and structural elucidation of degradation products. It provides molecular weight and fragmentation information, which are critical for characterizing unknown compounds.

Troubleshooting Guides

HPLC Method Development and Analysis
IssuePossible Cause(s)Troubleshooting Steps
Poor peak shape (tailing or fronting) for this compound or degradation products. - Inappropriate mobile phase pH. - Silanol interactions with the column. - Column overload.- Adjust the mobile phase pH. Since this compound is an acidic drug, a mobile phase pH around 3-4 might improve peak shape. - Use a mobile phase with a suitable buffer (e.g., phosphate or acetate). - Consider using an end-capped column or a column with a different stationary phase. - Reduce the injection volume or sample concentration.
Co-elution of degradation products with the main peak or with each other. - Insufficient chromatographic resolution.- Optimize the mobile phase composition (e.g., gradient steepness, organic modifier). - Try a different column with a different selectivity (e.g., C8, Phenyl-Hexyl). - Adjust the column temperature.
No degradation observed under stress conditions. - Stress conditions are too mild. - The drug is highly stable under the applied conditions.- Increase the concentration of the stressor (acid, base, H₂O₂). - Increase the temperature or duration of the stress study.
Excessive degradation (>20%). - Stress conditions are too harsh.- Decrease the concentration of the stressor. - Reduce the temperature or duration of the stress study.
LC-MS/MS Identification of Degradation Products
IssuePossible Cause(s)Troubleshooting Steps
Difficulty in obtaining molecular ions for degradation products. - Inefficient ionization. - Degradation product is not stable in the ion source.- Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature). - Try a different ionization mode (e.g., switch between ESI positive and negative). - Use a softer ionization technique if available.
Complex fragmentation patterns making structural elucidation difficult. - Multiple fragmentation pathways.- Perform MSⁿ experiments to establish fragmentation pathways. - Compare the fragmentation pattern with that of the parent drug and known related compounds. - Use high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition.
Matrix effects from the degradation medium (e.g., high salt concentration). - Ion suppression or enhancement.- Implement a sample clean-up step before LC-MS analysis (e.g., solid-phase extraction). - Dilute the sample to reduce the matrix concentration.

Experimental Protocols

Protocol 1: Forced Degradation of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution with 1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 60°C for 8 hours. Neutralize the solution with 1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours. Dissolve the sample in the mobile phase for analysis.

  • Photodegradation: Expose a solution of this compound (100 µg/mL in mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS/MS method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient mixture of:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Note: This is a starting point and the method should be optimized and validated for your specific application.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) stock->acid base Base Hydrolysis (1M NaOH, 60°C) stock->base oxidation Oxidation (30% H₂O₂, RT) stock->oxidation thermal Thermal (80°C, solid) stock->thermal photo Photolytic (ICH Guidelines) stock->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Identification hplc->lcms characterization Characterization of Degradation Products lcms->characterization

Caption: Experimental workflow for forced degradation studies.

Degradation_Pathway cluster_main This compound cluster_products Potential Degradation Products SCP This compound DP1 4-Aminobenzenesulfonic Acid SCP->DP1 Hydrolysis DP2 2-Amino-5-chloropyrazine SCP->DP2 Hydrolysis DP3 Hydroxylated Derivatives SCP->DP3 Oxidation/Photolysis

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Managing Sulfachlorpyrazine-Induced Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in managing side effects associated with sulfachlorpyrazine administration in animal models. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Hematuria (blood in urine) or Crystalluria (crystals in urine) - Dehydration: Insufficient fluid intake leading to concentrated urine. - Acidic Urine: this compound and its metabolites are less soluble in acidic urine, leading to crystal formation.[1] - High Dosage: Excessive dosage increases the concentration of the drug in the urine.- Ensure adequate hydration: Provide ad libitum access to drinking water. Consider using gel packs or a wet mash diet for increased water intake. - Urine Alkalinization: Administer sodium bicarbonate in the drinking water to raise urine pH to 7.5-8.0.[2][3][4] (See Protocol 1). - Dose Adjustment: If possible, reduce the dose of this compound while maintaining therapeutic efficacy.
Reduced Urine Output (Oliguria) or No Urine Output (Anuria) - Renal Obstruction: Blockage of renal tubules or ureters by this compound crystals.[5] - Acute Kidney Injury (AKI): Severe kidney damage leading to decreased function.[6]- Immediate Veterinary Consultation: This is a critical sign of severe nephrotoxicity. - Discontinue this compound: Stop administration of the drug immediately. - Fluid Therapy: Administer subcutaneous or intravenous fluids as directed by a veterinarian to rehydrate and promote urine flow. - Assess Kidney Function: Measure serum Blood Urea Nitrogen (BUN) and creatinine levels to determine the extent of kidney injury. (See Protocols 2 & 3).
Weight Loss, Lethargy, Ruffled Fur - General Toxicity: Systemic effects of the drug at high doses. - Dehydration: Reduced water intake due to malaise. - Kidney Dysfunction: Uremia from kidney injury can cause these clinical signs.- Monitor Animal Health: Perform daily health checks and record body weight. - Supportive Care: Ensure easy access to food and water. Provide a palatable, high-moisture diet. - Evaluate Kidney Function: Measure BUN and creatinine to rule out or confirm nephrotoxicity. (See Protocols 2 & 3). - Consider Dose Reduction: If signs persist, a lower dose of this compound may be necessary.
Changes in Gut Microbiota Composition - Antibacterial Action: this compound, as a sulfonamide antibiotic, can alter the balance of gut bacteria.[7][8][9]- Baseline and Post-treatment Fecal Sampling: Collect fecal samples before and after this compound administration for 16S rRNA sequencing to characterize microbial changes. - Consider Probiotics/Fecal Microbiota Transplant (FMT): In some research contexts, post-treatment administration of probiotics or FMT may be considered to restore microbial balance.
Elevated Liver Enzymes (ALT, AST) - Hepatotoxicity: Although less common than nephrotoxicity, sulfonamides can cause liver injury.[10][11]- Monitor Liver Function: Measure serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels. (See Protocol 5). - Histopathological Examination: If significant elevations are observed, consider liver tissue analysis for signs of damage.[12][13] (See Protocol 4). - Dose and Duration Review: Assess if the dose or duration of treatment can be modified.
Neurological Signs (e.g., altered locomotor activity, anxiety-like behaviors) - Neurotoxicity: Some environmental toxicants and drugs can induce neurotoxic effects.[14][15] While not a primary reported side effect of this compound, it's a possibility to consider with high doses or prolonged exposure.- Behavioral Assessments: Conduct standardized behavioral tests (e.g., open field test, elevated plus maze) to quantify any neurological changes. - Discontinue or Reduce Dose: If neurological signs are observed, consider stopping or lowering the this compound dose. - Veterinary Neurological Examination: A veterinarian can perform a thorough neurological assessment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced nephrotoxicity?

A1: The primary mechanism is the precipitation of this compound and its acetylated metabolites in the renal tubules.[1] These compounds have low solubility in acidic urine, leading to the formation of crystals (crystalluria).[1] This can cause physical obstruction and damage to the tubular epithelial cells, leading to inflammation, hematuria, and in severe cases, acute kidney injury (AKI).[5][6]

Q2: At what dose should I be concerned about side effects?

A2: The oral LD50 of this compound in rats is reported to be between >500 mg/kg and <2,000 mg/kg, indicating moderate acute toxicity.[16] However, side effects like crystalluria can occur at therapeutic doses, especially if the animal is dehydrated or has acidic urine. It is crucial to monitor animals closely even at lower doses. A study in mice showed that a dose of 250 mg/kg administered twice daily for five days was effective against toxoplasmosis.[17]

Q3: How can I prevent crystalluria in my animal models?

A3: The most effective preventative strategies are to ensure adequate hydration and to maintain a neutral to alkaline urine pH (7.5-8.0).[2] This can be achieved by providing free access to water and supplementing the drinking water with sodium bicarbonate.[3][4] (See Protocol 1).

Q4: What are the key biomarkers to monitor for kidney injury?

A4: The most common and established biomarkers are Blood Urea Nitrogen (BUN) and serum creatinine.[18] An increase in these values indicates decreased kidney function.[18] For earlier and more sensitive detection of tubular injury, consider measuring urinary Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL).

Q5: Can this compound affect the gut microbiome?

A5: Yes, as an antibiotic, this compound can alter the composition and diversity of the gut microbiota.[7][8][9] This can lead to changes in the relative abundance of different bacterial phyla, such as a decrease in Firmicutes and an increase in Proteobacteria.[7] If your research is sensitive to gut microbiome changes, it is advisable to collect fecal samples for analysis.

Q6: Are there any known effects of this compound on the liver or nervous system?

A6: While nephrotoxicity is the most prominent side effect, sulfonamides can, in some cases, lead to hepatotoxicity, indicated by elevated liver enzymes (ALT and AST).[10][11] Neurotoxicity is not a commonly reported side effect of this compound, but it's a potential concern with any xenobiotic, and researchers should be observant of any behavioral changes in their animal models.[14][15]

Quantitative Data Summary

Table 1: Acute Oral Toxicity of this compound

Animal Model LD50 (Oral) Reference
Rat>500 mg/kg to <2,000 mg/kg[16]

Table 2: Key Biomarkers for Monitoring this compound-Induced Nephrotoxicity

Biomarker Sample Type Indication of Injury Key Points
Blood Urea Nitrogen (BUN) Serum/PlasmaIncreaseA common indicator of reduced kidney function.
Creatinine Serum/PlasmaIncreaseConsidered a reliable marker of glomerular filtration rate.
Kidney Injury Molecule-1 (KIM-1) UrineIncreaseA sensitive and specific biomarker for proximal tubule injury.
Neutrophil Gelatinase-Associated Lipocalin (NGAL) Urine/PlasmaIncreaseAn early indicator of kidney damage.

Experimental Protocols

Protocol 1: Urine Alkalinization in Rodents

  • Preparation of Bicarbonate Solution: Prepare a 0.15 M solution of sodium bicarbonate in drinking water.[3]

  • Administration: Provide the sodium bicarbonate solution as the sole source of drinking water to the animals receiving this compound.

  • Monitoring:

    • Measure urine pH daily using pH indicator strips.

    • Adjust the concentration of sodium bicarbonate as needed to maintain a urine pH between 7.5 and 8.0.[2]

    • Monitor water intake to ensure animals are not reducing their fluid consumption due to taste aversion.

Protocol 2: Blood Urea Nitrogen (BUN) Assay

  • Sample Collection: Collect blood via a standard method (e.g., tail vein, saphenous vein) into a serum separator tube.

  • Serum Separation: Centrifuge the blood sample according to the tube manufacturer's instructions to separate the serum.

  • Assay: Use a commercially available BUN colorimetric assay kit, following the manufacturer's protocol. The assay is typically based on the urease-catalyzed conversion of urea to ammonia.

  • Measurement: Read the absorbance on a microplate reader at the wavelength specified in the kit protocol.

  • Calculation: Determine the BUN concentration based on a standard curve.

Protocol 3: Serum Creatinine Assay

  • Sample Collection and Preparation: Collect and process blood to obtain serum as described for the BUN assay.

  • Assay: Use a commercially available creatinine assay kit. The Jaffé method (alkaline picrate) is common, but may overestimate creatinine in mouse serum. An HPLC-based method is more accurate for mouse samples.

  • Measurement: Follow the kit's instructions for incubation times and absorbance readings on a microplate reader.

  • Calculation: Calculate the creatinine concentration from a standard curve.

Protocol 4: Histopathological Examination of Kidney Tissue

  • Tissue Collection: At the end of the study, euthanize the animal and perfuse with phosphate-buffered saline (PBS) followed by 10% neutral buffered formalin.

  • Fixation: Excise the kidneys and fix them in 10% neutral buffered formalin for at least 24 hours.

  • Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphology. Periodic acid-Schiff (PAS) stain can be used to highlight basement membranes and brush borders.

  • Microscopic Examination: A veterinary pathologist should examine the slides for signs of nephrotoxicity, such as:

    • Tubular necrosis

    • Tubular dilatation

    • Presence of intratubular crystals

    • Inflammatory cell infiltration

    • Glomerular changes[19][20][21]

Protocol 5: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Assays

  • Sample Collection and Preparation: Obtain serum as described in Protocol 2.

  • Assay: Use commercially available ALT and AST colorimetric assay kits. These assays typically measure the production of pyruvate (for ALT) or oxaloacetate (for AST).

  • Measurement: Follow the manufacturer's instructions for the kinetic or endpoint assay and measure the change in absorbance over time or the final absorbance at the specified wavelength.

  • Calculation: Determine the enzyme activity (U/L) based on the rate of reaction and the provided calibrators.

Visualizations

Sulfachlorpyrazine_Side_Effects cluster_drug This compound Administration cluster_effects Potential Side Effects cluster_mitigation Mitigation & Monitoring This compound This compound nephrotoxicity Nephrotoxicity (Crystalluria, Hematuria, AKI) This compound->nephrotoxicity Primary Effect gut_dysbiosis Gut Microbiota Dysbiosis This compound->gut_dysbiosis hepatotoxicity Hepatotoxicity (Elevated ALT/AST) This compound->hepatotoxicity neurotoxicity Neurotoxicity (Behavioral Changes) This compound->neurotoxicity hydration Increased Hydration hydration->nephrotoxicity Mitigates alkalinization Urine Alkalinization (Sodium Bicarbonate) alkalinization->nephrotoxicity Mitigates monitoring Monitor: - Urinalysis - BUN/Creatinine - Fecal Samples - ALT/AST - Behavior monitoring->nephrotoxicity Detects monitoring->gut_dysbiosis Detects monitoring->hepatotoxicity Detects monitoring->neurotoxicity Detects

Caption: Logical relationship of this compound side effects and mitigation strategies.

Nephrotoxicity_Pathway cluster_conditions Contributing Factors cluster_pathway Pathophysiological Cascade cluster_outcomes Clinical & Biomarker Manifestations high_dose High this compound Dose precipitation Precipitation of Drug in Renal Tubules high_dose->precipitation acidic_urine Acidic Urine acidic_urine->precipitation dehydration Dehydration dehydration->precipitation crystalluria Crystalluria precipitation->crystalluria obstruction Tubular Obstruction & Cell Damage crystalluria->obstruction aki Acute Kidney Injury (AKI) obstruction->aki hematuria Hematuria obstruction->hematuria oliguria Oliguria/Anuria aki->oliguria bun_creat Increased BUN & Creatinine aki->bun_creat

Caption: Signaling pathway of this compound-induced nephrotoxicity.

Experimental_Workflow start Start Experiment dosing Administer this compound +/- Mitigation Strategy start->dosing monitoring Daily Monitoring: - Clinical Signs - Body Weight - Urine pH dosing->monitoring sampling Periodic Sampling: - Blood (for BUN, Creatinine, ALT/AST) - Urine (for Urinalysis, KIM-1/NGAL) - Feces (for Microbiota) monitoring->sampling endpoint Endpoint: - Euthanasia - Tissue Collection (Kidney, Liver) sampling->endpoint analysis Data Analysis: - Statistical Analysis - Histopathology endpoint->analysis end End of Study analysis->end

Caption: General experimental workflow for assessing this compound side effects.

References

Technical Support Center: Optimization of Liquid Chromatography for Sulfachlorpyrazine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography analysis of sulfachlorpyrazine and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the HPLC analysis of this compound?

The most common issues include peak tailing, poor resolution between this compound and its metabolites, baseline noise or drift, and inconsistent retention times.[1][2] These problems can stem from a variety of factors including interactions with the stationary phase, improper mobile phase composition, and column degradation.[1][3]

Q2: Why am I observing significant peak tailing for my this compound peak?

Peak tailing for sulfonamides like this compound is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the surface of silica-based C18 columns.[3][4] Other potential causes include column overload, low buffer concentration in the mobile phase, or a void at the column inlet.[5]

Q3: What is the expected metabolic pathway for this compound?

Q4: What are typical detection wavelengths for this compound in HPLC-UV analysis?

For UV detection of this compound and other sulfonamides, wavelengths in the range of 254 nm to 270 nm are commonly used.[4][8] The optimal wavelength should be determined by analyzing the UV spectrum of a standard solution.

Troubleshooting Guides

Issue 1: Peak Tailing

Q: My this compound peak is showing significant tailing. How can I resolve this?

A: Peak tailing is a common problem in the analysis of sulfonamides. Here's a step-by-step troubleshooting guide:

  • Check Mobile Phase pH: this compound is a basic compound. Lowering the mobile phase pH (e.g., to around 3.0) can protonate the residual silanol groups on the silica-based column, minimizing secondary interactions and reducing tailing.[10]

  • Use an End-Capped Column: Employ a column that has been end-capped to block the majority of residual silanol groups, thereby reducing their interaction with basic analytes.[3][10]

  • Add a Mobile Phase Modifier: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the silanol groups and improve peak shape.[4]

  • Reduce Sample Load: Injecting too much sample can lead to column overload and peak tailing. Try diluting your sample or reducing the injection volume.[5]

  • Check for Column Voids: A void at the head of the column can cause peak distortion. This can be checked by reversing the column and flushing it, or by replacing the column if the problem persists.[5]

Issue 2: Poor Resolution

Q: I am unable to separate this compound from its N4-acetyl metabolite. What can I do?

A: Achieving good resolution between a parent drug and its closely related metabolites can be challenging.

  • Optimize Mobile Phase Composition: Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or a lower percentage of the organic solvent in an isocratic method will increase retention and may improve separation.

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different selectivity of these solvents can sometimes resolve co-eluting peaks.

  • Adjust Mobile Phase pH: The ionization state of this compound and its metabolites can be altered by changing the mobile phase pH, which in turn can affect their retention and separation. Experiment with a pH range around the pKa values of your analytes.

  • Use a High-Resolution Column: Employ a column with a smaller particle size (e.g., sub-2 µm) or a longer column to increase the overall efficiency of the separation.

  • Lower the Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase and improve resolution, although it will also increase the run time.

Issue 3: Baseline Noise and Drift

Q: My chromatogram shows a noisy or drifting baseline. What are the possible causes and solutions?

A: A stable baseline is crucial for accurate quantification.

  • Degas the Mobile Phase: Air bubbles in the mobile phase can cause baseline noise. Ensure your solvents are thoroughly degassed before use.[1]

  • Check for Leaks: Leaks in the pump, injector, or detector fittings can lead to pressure fluctuations and a noisy baseline.[1]

  • Clean the Detector Cell: Contamination in the detector flow cell can cause baseline drift and noise. Flush the cell with a strong, appropriate solvent.

  • Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and freshly prepared buffers to avoid introducing contaminants into the system.[4]

  • Check Detector Lamp: A failing detector lamp can be a source of noise. Check the lamp's energy output and replace it if necessary.[4]

Data Presentation

Table 1: HPLC-UV Method Parameters for this compound Analysis

ParameterConditionReference
Column Bio Sil C-8 HL (5 µm)[8]
Mobile Phase 60% Acetonitrile in NH3 (aq) (pH 9.5)[8]
Flow Rate 1.0 mL/min[8]
Detection UV at 254 nm[8]
Limit of Detection (LOD) 0.02 µg/g[8]
Recovery 79.2% - 87.3%[8]

Table 2: LC-MS/MS Method Parameters for Sulfachloropyridazine (a related sulfonamide) Analysis

ParameterConditionReference
Column Not specified[11][12]
Mobile Phase Isocratic: 45% Mobile Phase A, 55% Mobile Phase B[11][12]
Flow Rate 200 µL/min[11][12]
Injection Volume 20 µL[11][12]
Column Temperature 35 °C[11][12]
Ion Source Temperature 450°C[11][12]
Limit of Detection (LOD) 5-10 µg/kg[11][12]
Linearity (R²) > 0.96[11][12]

Experimental Protocols

HPLC-UV Method for this compound in Broiler and Turkey Tissues

This method is adapted from a study on the determination of this compound residues in edible tissues.[8]

  • Sample Preparation (Extraction):

    • Homogenize 2g of minced tissue with 10 mL of dichloromethane in a centrifuge tube.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant (dichloromethane layer).

    • Repeat the extraction step on the tissue pellet with another 10 mL of dichloromethane.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Bio Sil C-8 HL, 5 µm particle size.

    • Mobile Phase: A mixture of 60% aqueous solution of acetonitrile and ammonia (pH adjusted to 9.5).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at 254 nm.

LC-MS/MS Method for Sulfachloropyridazine in Chicken Feathers, Muscle, and Liver

This protocol is based on a method developed for the closely related compound, sulfachloropyridazine.[11][12]

  • Sample Preparation (Solid-Phase Extraction):

    • Homogenize 1g of the sample with an appropriate extraction solvent.

    • Centrifuge and collect the supernatant.

    • Condition an aromatic sulfonic acid solid-phase extraction (SPE) cartridge.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with a suitable elution solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • Liquid Chromatography:

      • Mobile Phase: Isocratic elution with 45% mobile phase A and 55% mobile phase B (specific compositions not detailed in the abstract).

      • Flow Rate: 200 µL/min.

      • Injection Volume: 20 µL.

      • Column Temperature: 35 °C.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • Source Temperature: 450°C.

      • Gas Pressures: Nebulizer gas (GS1) at 40 psi, turbo ion gas (GS2) at 20 psi, curtain gas at 20 psi, and collision gas at 10 psi.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_analysis Liquid Chromatography Analysis cluster_detection Detection cluster_data_analysis Data Analysis Sample Tissue/Plasma Sample Homogenization Homogenization with Extraction Solvent Sample->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 SPE Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Centrifugation1->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 or 0.45 µm) Reconstitution->Filtration Injection Injection into LC System Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV or MS/MS Detection Separation->Detection Data_Processing Data Processing and Quantification Detection->Data_Processing

Caption: A typical experimental workflow for the analysis of this compound and its metabolites.

Troubleshooting_Logic Start Chromatographic Issue Identified Peak_Shape Poor Peak Shape? Start->Peak_Shape Resolution Poor Resolution? Peak_Shape->Resolution No Tailing Peak Tailing Peak_Shape->Tailing Yes Fronting Peak Fronting Peak_Shape->Fronting Yes Baseline Baseline Issues? Resolution->Baseline No Coelution Co-elution Resolution->Coelution Yes Noise Baseline Noise Baseline->Noise Yes Drift Baseline Drift Baseline->Drift Yes Sol_Tailing Adjust Mobile Phase pH Use End-capped Column Add Modifier (TEA) Tailing->Sol_Tailing Sol_Fronting Check Sample Solvent Reduce Injection Volume Fronting->Sol_Fronting Sol_Resolution Optimize Mobile Phase Change Organic Modifier Use High-Resolution Column Coelution->Sol_Resolution Sol_Noise Degas Mobile Phase Check for Leaks Clean Detector Cell Noise->Sol_Noise Sol_Drift Ensure System Equilibration Check Detector Lamp Drift->Sol_Drift

Caption: A decision tree for troubleshooting common liquid chromatography issues.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound N4_Acetylation N4-Acetylation This compound->N4_Acetylation Hydroxylation Hydroxylation This compound->Hydroxylation N4_Acetyl_SCP N4-Acetylthis compound N4_Acetylation->N4_Acetyl_SCP Hydroxy_SCP Hydroxythis compound Hydroxylation->Hydroxy_SCP Glucuronidation1 Glucuronidation N4_Acetyl_SCP->Glucuronidation1 Sulfation1 Sulfation N4_Acetyl_SCP->Sulfation1 Glucuronidation2 Glucuronidation Hydroxy_SCP->Glucuronidation2 Sulfation2 Sulfation Hydroxy_SCP->Sulfation2 Glucuronide_Conj1 N4-Acetyl-SCP Glucuronide Glucuronidation1->Glucuronide_Conj1 Sulfate_Conj1 N4-Acetyl-SCP Sulfate Sulfation1->Sulfate_Conj1 Glucuronide_Conj2 Hydroxy-SCP Glucuronide Glucuronidation2->Glucuronide_Conj2 Sulfate_Conj2 Hydroxy-SCP Sulfate Sulfation2->Sulfate_Conj2 Excretion Excretion Glucuronide_Conj1->Excretion Sulfate_Conj1->Excretion Glucuronide_Conj2->Excretion Sulfate_Conj2->Excretion

Caption: A proposed metabolic pathway for this compound.

References

Technical Support Center: Sulfachlorpyrazine (SCP) Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce interference in Sulfachlorpyrazine (SCP) residue analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound residues.

Issue 1: Unexpected Peaks or High Baseline Noise in Chromatogram

Q: I am observing extraneous peaks, baseline noise, or a drifting baseline in my chromatogram. What are the potential causes and solutions?

A: This is a common issue often related to sample matrix interference, contaminated solvents, or problems with the HPLC/LC-MS system.

  • Potential Cause 1: Insufficient Sample Cleanup. Complex sample matrices, such as animal tissues, milk, or feed, contain endogenous compounds that can co-elute with SCP, causing interference.[1][2]

    • Solution: Enhance your sample preparation method.

      • For fatty matrices (e.g., skin with fat, high-fat milk): Incorporate a lipid removal step. A common technique is to add hexane after the initial acetonitrile extraction; the lipids will partition into the hexane layer, which can then be discarded.[3]

      • For samples with pigments (e.g., plant matter, feces): Use a dispersive solid-phase extraction (dSPE) cleanup step with sorbents like graphitized carbon black (GCB) to remove pigments like chlorophyll, or C18 to remove nonpolar interferences.[4][5][6]

      • General Enhancement: Employ Solid-Phase Extraction (SPE) for a more thorough cleanup. MCX (Mixed-Mode Cation Exchange) cartridges are effective for sulfonamides, as are aromatic sulfonic acid SPE cartridges.[3][7][8] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also widely used for its simplicity and efficiency in removing a broad range of interferences from food matrices.[4][9]

  • Potential Cause 2: Contaminated System or Reagents. Impurities in the mobile phase, solvents, or from the HPLC/LC-MS system itself can introduce noise and ghost peaks.

    • Solution:

      • Always use HPLC or LC-MS grade solvents and freshly prepared mobile phases.

      • Filter all mobile phases and sample extracts through a 0.22 µm or 0.45 µm filter before use.[3]

      • Run a blank gradient (injecting only the mobile phase) to diagnose system contamination. If peaks appear, flush the system thoroughly.

  • Potential Cause 3: Column Degradation. Over time, the stationary phase of the analytical column can degrade or become contaminated with strongly retained matrix components, leading to poor peak shape and baseline instability.

    • Solution:

      • Use a guard column to protect the analytical column.

      • If performance degrades, attempt to wash the column according to the manufacturer's instructions. If this fails, the column may need to be replaced.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My this compound peak is tailing or showing other shape distortions. How can I improve it?

A: Poor peak shape can compromise integration and reduce quantification accuracy.

  • Potential Cause 1: Secondary Interactions. The slightly acidic nature of sulfonamides can lead to interactions with active sites on the silica backbone of the column, causing peak tailing.

    • Solution: Adjust the mobile phase pH. Adding a small amount of an acid, such as formic acid (typically 0.1%), to the mobile phase can suppress the ionization of residual silanols on the column, leading to more symmetrical peaks.[4][5]

  • Potential Cause 2: Mismatched Injection Solvent. Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion, especially for early-eluting compounds.

    • Solution: The final sample extract should be reconstituted in a solvent with a composition as close as possible to the initial mobile phase.[4][5] For reversed-phase chromatography, this means the reconstitution solvent should be primarily aqueous.

  • Potential Cause 3: Column Overload. Injecting too high a concentration of the analyte can saturate the column, leading to fronting.

    • Solution: Dilute the sample extract and re-inject. If the problem persists across a range of concentrations, it is likely not an overload issue.

Issue 3: Low or Inconsistent Analyte Recovery

Q: My recovery of this compound is low or varies significantly between samples. What steps can I take to improve it?

A: This points to problems in the extraction and sample preparation stages.

  • Potential Cause 1: Inefficient Extraction. The analyte may not be efficiently extracted from the sample matrix. Sulfonamides have good solubility in polar organic solvents.[3]

    • Solution: Ensure thorough homogenization and extraction. Acetonitrile is a common and effective solvent for precipitating proteins and extracting sulfonamides from animal tissues.[3] Sonication can also improve extraction efficiency.[8] A double extraction can also lead to better recovery.[3]

  • Potential Cause 2: Analyte Loss During Cleanup. SCP can be lost during solvent evaporation or SPE/dSPE steps.

    • Solution:

      • Evaporation: When evaporating extracts to dryness, use a gentle stream of nitrogen and a controlled temperature (e.g., 40-45°C) to prevent loss of the analyte.[3][4]

      • SPE: Ensure the SPE cartridge is conditioned and equilibrated properly before loading the sample. Use appropriate wash and elution solvents. For example, after loading the sample on an MCX cartridge, washing with acid and methanol removes interferences, while elution with ammoniated acetonitrile recovers the sulfonamide.[3]

  • Potential Cause 3: Matrix Effects (Ion Suppression/Enhancement) in LC-MS/MS. Co-eluting matrix components can interfere with the ionization of SCP in the mass spectrometer source, leading to a suppressed (or, less commonly, enhanced) signal and inaccurate quantification.[10][11]

    • Solution:

      • Improve Cleanup: The most effective way to reduce matrix effects is to remove the interfering compounds. See Issue 1 for cleanup strategies.

      • Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has been processed in the same way as the samples. This helps to compensate for signal suppression or enhancement.[2][9]

      • Use an Internal Standard: An isotopically labeled internal standard (e.g., ¹³C₆-Sulfamethazine) is the gold standard for correcting both extraction losses and matrix effects, as it behaves almost identically to the analyte.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for SCP residue analysis? A1: High-Performance Liquid Chromatography (HPLC) is the most widely used technique.[3][12] For routine monitoring, HPLC with UV detection (HPLC-UV) is common, with detection wavelengths typically set around 270 nm.[3] For higher sensitivity and confirmatory analysis, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior selectivity and lower detection limits.[7][8][9]

Q2: What is the QuEChERS method and why is it used for sulfonamide analysis? A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves an acetonitrile extraction followed by a salting-out step and a cleanup using dispersive solid-phase extraction (dSPE). It is popular for multi-residue analysis in food matrices because it is fast, uses minimal solvent, and effectively removes a wide range of interferences like fats, sugars, and pigments.[4][9] Modified QuEChERS methods have been successfully developed for the analysis of numerous sulfonamides in complex matrices like milk, animal tissues, and pastries.[4][9][13]

Q3: How do I choose the right Solid-Phase Extraction (SPE) sorbent for SCP cleanup? A3: The choice of SPE sorbent depends on the sample matrix and the properties of SCP.

  • Reversed-Phase (e.g., C18): Useful for cleaning up aqueous extracts and removing non-polar interferences.[4]

  • Mixed-Mode Cation Exchange (e.g., MCX): Highly effective for basic compounds like sulfonamides. The sorbent retains the analyte via cation exchange, allowing for stringent washing steps to remove neutral and acidic interferences.[3]

  • Polymeric (e.g., Oasis HLB): These are water-wettable, reversed-phase sorbents that offer high capacity and are stable across a wide pH range, making them suitable for a variety of sample types.[14]

Q4: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values I should expect? A4: LOD and LOQ values are method- and matrix-dependent. However, modern analytical methods can achieve very low limits.

  • For HPLC-UV in broiler tissues, LOD and LOQ have been reported at 0.02 mg/kg and 0.04 mg/kg, respectively.[3]

  • For LC-MS/MS , the limits are significantly lower. In animal tissues, LODs can range from 0.5 to 14.5 µg/kg and LOQs from 1.8 to 48.4 µg/kg.[9] In instant pastries, LODs of 0.01–0.14 µg/kg and LOQs of 0.02–0.45 µg/kg have been achieved.[4] In broiler feathers and tissues, LODs of 5-10 µg/kg have been established.[7][8]

Q5: Is it necessary to use an internal standard? A5: While not always mandatory, using an internal standard is highly recommended for achieving the best accuracy and precision, especially when using LC-MS/MS. An internal standard helps to correct for variability in sample preparation (e.g., extraction efficiency, volume errors) and for matrix-induced ion suppression or enhancement.[15] An isotopically labeled standard that is structurally identical to the analyte (e.g., ¹³C-labeled SCP) is ideal, but a structurally similar compound (e.g., another sulfonamide like ¹³C₆-Sulfamethazine) can also be effective.[7][8]

Quantitative Data Summary

Table 1: Performance of Various Analytical Methods for Sulfonamide/SCP Analysis
MethodMatrixAnalytesRecovery (%)LOQLODCitation
HPLC-UV Broiler TissuesSCP & Diaveridine74.5 - 75.10.04 mg/kg0.02 mg/kg[3]
LC-MS/MS Animal Tissues>20 SulfonamidesNot Specified1.8 - 48.4 µg/kg0.5 - 14.5 µg/kg[9]
LC-MS/MS Instant Pastries24 Sulfonamides67.6 - 103.80.02 - 0.45 µg/kg0.01 - 0.14 µg/kg[4]
LC-MS/MS Milk10 SulfonamidesNot Specified5.3 - 11.2 µg/LNot Specified[13]
LC-MS/MS Broiler Tissues/FeathersSulfachloropyridazineNot Specified6.2 - 14.6 µg/kg5 - 10 µg/kg[7][8]
HPLC-DAD Chicken Breast3 Sulfonamides91.4 - 111.9 (Bias)25 - 30 µg/kgNot Specified[16]

Detailed Experimental Protocols

Protocol 1: Modified QuEChERS and LC-MS/MS Analysis for SCP in Animal Tissue

This protocol is a representative method adapted from procedures for multi-residue sulfonamide analysis.[4][9]

1. Sample Homogenization & Extraction:

  • Weigh 2 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.

  • Add an appropriate amount of internal standard solution (e.g., ¹³C₆-Sulfamethazine).

  • Add 10 mL of acetonitrile.

  • Vortex vigorously for 1 minute, then sonicate for 10 minutes.

  • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

  • Vortex immediately for 1 minute to prevent salt agglomeration.

  • Centrifuge at ≥5000 rpm for 5 minutes.

2. Dispersive SPE (dSPE) Cleanup:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL tube containing dSPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). Note: PSA (Primary Secondary Amine) removes sugars and acids, C18 removes fats and non-polar interferences.

  • Vortex for 30 seconds.

  • Centrifuge at ≥5000 rpm for 5 minutes.

3. Final Preparation & Analysis:

  • Take a 1 mL aliquot of the cleaned extract and evaporate to near dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitute the residue in 1 mL of mobile phase A (e.g., 0.1% formic acid in water/acetonitrile, 90:10 v/v).

  • Filter through a 0.22 µm syringe filter into an autosampler vial.

  • Inject into the LC-MS/MS system.

LC-MS/MS Conditions (Typical):

  • Column: C18 column (e.g., 100 mm x 2.1 mm, <3 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[5]

  • Gradient: A suitable gradient starting with high aqueous content (e.g., 95% A) and ramping up the organic phase (B).

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). Monitor at least two precursor-to-product ion transitions for SCP for confirmation.

Protocol 2: SPE Cleanup and HPLC-UV Analysis for SCP in Broiler Tissue

This protocol is based on a validated method for SCP in broiler tissues.[3]

1. Sample Homogenization & Extraction:

  • Weigh 2 g of minced tissue into a test tube.

  • Add 15 mL of acetonitrile, homogenize, and sonicate for 5 minutes.

  • Centrifuge at 5000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube. Add 10 mL of n-hexane, vortex, and centrifuge. Discard the upper hexane layer (this removes lipids).

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition an MCX SPE cartridge with 5 mL of methanol followed by 5 mL of 0.1M HCl.

  • Load 2 mL of the lower layer from the previous step onto the cartridge.

  • Wash the cartridge with 2 mL of 0.1M HCl, followed by 2 mL of methanol.

  • Elute the analyte with 10 mL of 10% ammoniated acetonitrile.

3. Final Preparation & Analysis:

  • Evaporate the eluent at 45°C under nitrogen.[3]

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter through a 0.22 µm filter and inject into the HPLC system.

HPLC-UV Conditions:

  • Column: C8 or C18 column.

  • Mobile Phase: Isocratic mixture of acetonitrile and a buffer, such as 0.01 M KH₂PO₄ (e.g., 13:87 v/v).[3]

  • Flow Rate: 1.0 - 1.7 mL/min.[3]

  • Detection: UV detector set at 270 nm.[3]

Visual Workflow Guides

Troubleshooting Workflow for SCP Analysis

Caption: A decision tree for troubleshooting common issues in SCP analysis.

General Experimental Workflow for LC-MS/MS

Experimental_Workflow Sample 1. Sample Collection (e.g., Tissue, Milk) Homogenize 2. Homogenization & Weighing Sample->Homogenize Spike 3. Spike Internal Standard Homogenize->Spike Extract 4. Solvent Extraction (e.g., Acetonitrile) Spike->Extract Centrifuge1 5. Centrifugation Extract->Centrifuge1 Cleanup 6. Cleanup (QuEChERS or SPE) Centrifuge1->Cleanup Evaporate 7. Evaporation Cleanup->Evaporate Reconstitute 8. Reconstitution Evaporate->Reconstitute Filter 9. Syringe Filtration (0.22 µm) Reconstitute->Filter Inject 10. LC-MS/MS Analysis Filter->Inject Data 11. Data Processing & Quantification Inject->Data

Caption: A typical workflow from sample preparation to LC-MS/MS analysis.

References

Technical Support Center: Pharmacokinetic Modeling of Sulfachlorpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the pharmacokinetic modeling of Sulfachlorpyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, troubleshooting experimental issues, and answering frequently asked questions related to the pharmacokinetic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a sulfonamide antibiotic used primarily in veterinary medicine.[1] Its mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. By blocking this pathway, this compound prevents the production of nucleotides, thereby inhibiting DNA synthesis and halting bacterial growth.[2][3][4]

Q2: What are the key pharmacokinetic characteristics of this compound?

This compound is generally characterized by rapid absorption and excretion following oral administration.[5] Peak plasma concentrations are typically reached within a few hours of administration. The elimination half-life can vary depending on the species and physiological conditions.

Q3: What analytical methods are most commonly used to quantify this compound in biological samples?

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or diode-array detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods for the determination of this compound in various biological matrices such as plasma, muscle, liver, and kidney tissues.[6]

Q4: Are there any known drug-drug interactions with this compound that can affect its pharmacokinetics?

Yes, co-administration of this compound with other drugs can alter its pharmacokinetic profile. For instance, when administered with diaveridine, the absorption of this compound may be decreased, and its elimination prolonged.[7] Additionally, as a sulfonamide, it may compete with other drugs for binding sites on plasma proteins, which can affect its distribution and clearance.[8]

Troubleshooting Guides

HPLC Analysis of this compound

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Possible Causes Solutions
Peak Tailing - Secondary interactions between the basic sulfonamide and acidic silanol groups on the column.[6] - Column overload.[6] - Column degradation.[6]- Adjust the mobile phase to a lower pH (e.g., 2.5-3.0) to reduce silanol interactions.[6] - Add a competing base like triethylamine (TEA) to the mobile phase.[6] - Use a modern, end-capped HPLC column.[6] - Reduce sample injection volume or dilute the sample.[6] - Replace the column if it is old or contaminated.[6]
Broad or Split Peaks - Extra-column band broadening (e.g., long tubing).[6] - Leaks in the system.[6] - Partially blocked column frit.[6] - Incompatibility between the sample solvent and the mobile phase.[6]- Use shorter, narrower internal diameter tubing.[6] - Check and tighten all fittings.[9] - Back-flush the column or replace the frit.[10] - Dissolve the sample in the mobile phase whenever possible.[6]
No Peaks or Low Signal - Detector lamp is off or set to the wrong wavelength.[6] - Issues with the pump or injector.[6] - Sample degradation.[6] - Air bubbles in the system.[6]- Ensure the detector lamp is on and set to the appropriate wavelength for sulfonamide detection (typically 260-270 nm).[6] - Check that the pump is on and the injector is functioning correctly.[9] - Prepare fresh standards and samples.[6] - Degas the mobile phase and purge the system to remove air bubbles.[11]
LC-MS/MS Analysis: Overcoming Matrix Effects

Matrix effects can significantly impact the accuracy and reproducibility of LC-MS/MS data by causing ion suppression or enhancement.[7]

Challenge Explanation Mitigation Strategies
Ion Suppression/Enhancement Co-eluting endogenous components from the biological matrix (e.g., salts, lipids) compete with this compound for ionization in the mass spectrometer's source, leading to a decreased or increased signal.[12]- Improve Sample Preparation: Utilize more effective sample clean-up techniques such as solid-phase extraction (SPE) to remove interfering matrix components.[13] - Chromatographic Separation: Optimize the HPLC method to achieve better separation of this compound from matrix components.[13] - Use of an Internal Standard: Employ a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification. - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the study samples to compensate for matrix effects.[14]
Altered Retention Time and Peak Shape Matrix components can interact with the analyte or the stationary phase, causing shifts in retention time or distorted peak shapes.[7]- Thorough Sample Clean-up: As with ion suppression, a robust sample preparation method is crucial. - Method Validation: Carefully validate the method in the presence of the matrix to identify and account for any potential issues with peak identification and integration.

Experimental Protocols

Determination of Plasma Protein Binding by Equilibrium Dialysis

The extent of plasma protein binding is a critical parameter in pharmacokinetic modeling as only the unbound drug is available to exert its pharmacological effect.[5]

Objective: To determine the fraction of this compound unbound to plasma proteins.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Spike blank plasma (from the same species as the in vivo study) with this compound to achieve the desired concentration.

    • Prepare a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Equilibrium Dialysis Setup:

    • Use a rapid equilibrium dialysis (RED) device.[5]

    • Add the spiked plasma sample to one chamber of the dialysis unit and an equal volume of PBS to the other chamber, separated by a semipermeable membrane.[15]

  • Incubation:

    • Incubate the dialysis unit at 37°C with gentle shaking for a sufficient period (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.[5]

  • Sample Analysis:

    • After incubation, collect aliquots from both the plasma and the PBS chambers.

    • Analyze the concentration of this compound in both aliquots using a validated LC-MS/MS method.

  • Calculation of Unbound Fraction (fu):

    • The fraction unbound (fu) is calculated as the ratio of the drug concentration in the PBS chamber (unbound concentration) to the concentration in the plasma chamber (total concentration).[15]

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters for this compound in broiler chickens from a comparative study.

Parameter This compound Soluble Powder This compound–Diaveridine Suspension Reference
Tmax (h) 1.86 ± 0.553.14 ± 1.12[7]
Cmax (µg/mL) 22.35 ± 3.4817.02 ± 2.11[7]
AUC (0-t) (µg·h/mL) 211.2 ± 33.6255.4 ± 44.2[7]
t1/2λz (h) 10.3 ± 2.116.2 ± 3.5[7]

Visualizations

Mechanism of Action: Inhibition of Folate Synthesis

Folate Synthesis Pathway Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides This compound This compound This compound->DHPS Inhibits DHPS->Dihydropteroate Product

Caption: Inhibition of bacterial folate synthesis by this compound.

General Workflow for Pharmacokinetic Analysis

Pharmacokinetic Analysis Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Modeling Phase DrugAdmin Drug Administration SampleCollection Biological Sample Collection (e.g., Blood, Tissues) DrugAdmin->SampleCollection SamplePrep Sample Preparation (Extraction & Cleanup) SampleCollection->SamplePrep Quantification Quantification (e.g., HPLC, LC-MS/MS) SamplePrep->Quantification PK_Modeling Pharmacokinetic Modeling (e.g., PBPK) Quantification->PK_Modeling Parameter_Estimation Parameter Estimation (Cmax, Tmax, AUC, etc.) PK_Modeling->Parameter_Estimation

Caption: A typical workflow for pharmacokinetic analysis.

Challenges in Pharmacokinetic Modeling of this compound

  • Interspecies Variability: Pharmacokinetic parameters of this compound can vary significantly between different animal species due to differences in physiology, metabolism, and drug handling.[16] Extrapolating data from one species to another requires careful consideration and validation.

  • Model Parameterization: Developing a robust physiologically based pharmacokinetic (PBPK) model requires a wealth of data, including tissue volumes, blood flow rates, protein binding, and metabolic clearance rates.[17] Obtaining compound-specific parameters for this compound can be challenging.

  • Metabolite Kinetics: The pharmacokinetic profile of this compound can be influenced by its metabolites. It is important to identify and quantify major metabolites, such as N4-acetyl-sulfachlorpyrazine, and incorporate their kinetics into the model for a more accurate prediction of the parent drug's disposition.[18][19]

  • Data Scarcity: A common challenge in PBPK modeling is the lack of sufficient in vivo data for model development and validation, especially for specific populations or disease states.[20]

  • Model Verification: Ensuring the predictive performance of a PBPK model is crucial. This involves rigorous verification against independent experimental data, which may not always be readily available.[20]

References

Validation & Comparative

A Comparative Guide to HPLC-Based Quantification of Sulfachlorpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of sulfachlorpyrazine against alternative analytical techniques. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs. Detailed experimental protocols and performance data are provided to support an objective evaluation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) detector is a widely used and robust method for the quantification of this compound in various matrices. This technique offers a good balance of sensitivity, specificity, and cost-effectiveness for routine analysis.

Experimental Protocol for HPLC-UV

This protocol is a synthesis of methodologies reported for the analysis of sulfonamides, including this compound and its analogue sulfachloropyridazine.

1. Sample Preparation (Extraction from Animal Tissue):

  • Homogenize 2.00 g of minced tissue (e.g., muscle, liver, kidney) with 15 ml of acetonitrile.

  • Centrifuge the homogenate for 10 minutes at 5,000 rpm after sonication for 5 minutes.

  • Transfer the supernatant to a clean tube and mix with 15 ml of acetone, followed by another 5 minutes of sonication.

  • Centrifuge for a second time for 3 minutes and combine the supernatant with 5 ml of n-propanol.

  • The extract is then subjected to a solid-phase extraction (SPE) cleanup. The eluent is evaporated and the residue is reconstituted in the mobile phase before injection into the HPLC system.[1]

2. Chromatographic Conditions:

  • Column: A C18 column is commonly used for the separation of sulfonamides.[2]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a buffer, such as potassium dihydrogen phosphate (KH2PO4), is often employed. For instance, a ratio of 13:87 (v/v) of acetonitrile to 0.01 M KH2PO4 at pH 7.4 can be effective.[1]

  • Flow Rate: A constant flow rate of 1.7 ml/min is a typical setting.[1]

  • Detection Wavelength: The UV detector is set to monitor the absorbance at 270 nm.[1]

  • Injection Volume: A 20 μL injection volume is standard.[2]

Performance Characteristics of the HPLC-UV Method

The validation of an HPLC-UV method for this compound quantification typically assesses several key performance parameters to ensure its reliability and accuracy.

Performance ParameterTypical Value/Range
Linearity (Correlation Coefficient, R²) > 0.999[1]
Limit of Detection (LOD) 20.0 μg L⁻¹[2]
Limit of Quantification (LOQ) 56 ng mL⁻¹[3]
Recovery 95% to 105% in aqueous matrices[2]
Precision (Relative Standard Deviation, %RSD) < 9.5%[3]

Alternative Analytical Methods

While HPLC-UV is a reliable technique, other methods can offer advantages in terms of sensitivity and specificity, particularly for complex matrices or when lower detection limits are required.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS has become a prominent alternative for the determination of sulfonamide residues. This method offers superior sensitivity and selectivity by coupling the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.[4]

Key Advantages of HPLC-MS/MS:

  • Higher Sensitivity: Achieves lower limits of detection and quantification, often in the low µg/kg range.[5][6]

  • Greater Specificity: The use of multiple reaction monitoring (MRM) provides a high degree of certainty in analyte identification, reducing the likelihood of matrix interference.[6][7]

  • Confirmatory Method: Often used as a confirmatory technique to verify results obtained by screening methods like HPLC-UV.[4]

Performance Comparison: HPLC-UV vs. HPLC-MS/MS

FeatureHPLC-UVHPLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Sensitivity Good, typically in the µg/L to ng/mL range.[2][3]Excellent, often in the µg/kg to ng/g range.[5][8]
Specificity Prone to interference from co-eluting compounds with similar UV absorbance.Highly specific due to mass-based detection and fragmentation patterns.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and more complex maintenance.
Application Routine quality control, quantification in less complex matrices.Trace residue analysis, analysis in complex matrices, confirmatory analysis.

Experimental Workflow for HPLC Method Validation

The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound quantification, following ICH guidelines.[9]

HPLC_Validation_Workflow start Start: Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validation_report Validation Report system_suitability->validation_report end Validated Method validation_report->end

Caption: HPLC Method Validation Workflow.

References

A Comparative Analysis of Sulfachlorpyrazine and Toltrazuril in Combating Cecal Coccidiosis in Poultry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against avian coccidiosis, a parasitic disease of significant economic impact on the global poultry industry, the efficacy of therapeutic agents is of paramount importance. This guide provides a detailed comparison of two prominent anticoccidial drugs, Sulfachlorpyrazine and toltrazuril, in their action against Eimeria tenella, the causative agent of severe cecal coccidiosis in chickens. This document is intended for researchers, veterinarians, and drug development professionals, offering a synthesis of available experimental data on their mechanisms of action, comparative efficacy, and the protocols used for their evaluation.

Introduction to the Contenders

Eimeria tenella infection in broiler chickens can lead to bloody diarrhea, reduced feed intake, significant weight loss, and high mortality rates. Control of this disease relies heavily on chemoprophylaxis and treatment. This compound, a sulfonamide, and toltrazuril, a triazinetrione derivative, are two widely used compounds for the treatment of clinical coccidiosis. They differ significantly in their chemical structure and, consequently, their mode of action against the parasite.

Mechanism of Action: A Tale of Two Pathways

The two drugs employ distinct strategies to disrupt the life cycle of Eimeria tenella.

This compound: As a sulfonamide, its mechanism is well-established. It acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in the parasite. Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA), and its disruption ultimately halts parasite replication.[1] This action is particularly effective against the second-generation schizonts of E. tenella.[2]

Toltrazuril: This compound has a broader and more complex mechanism of action. It targets the parasite's intracellular development stages, including schizonts and gametes.[3][4] Toltrazuril disrupts the parasite's respiratory chain enzymes and interferes with pyrimidine synthesis.[5] Ultrastructural studies have shown that toltrazuril causes swelling of the parasite's endoplasmic reticulum and Golgi apparatus, disturbs the perinuclear space, and inhibits nuclear division, leading to the parasite's death.[6] More recent research also suggests that toltrazuril induces oxidative stress and autophagy in E. tenella.

Below are diagrams illustrating the distinct molecular pathways targeted by each drug.

Sulfachlorpyrazine_Pathway cluster_parasite Eimeria Parasite Cell PABA p-Aminobenzoic acid (PABA) DHP_Synthetase Dihydropteroate Synthetase PABA->DHP_Synthetase DHF Dihydrofolic Acid DHP_Synthetase->DHF THF Tetrahydrofolic Acid (THF) DHF->THF NucleicAcids Purines & Pyrimidines (DNA/RNA Synthesis) THF->NucleicAcids Replication Parasite Replication NucleicAcids->Replication This compound This compound This compound->Inhibition caption Mechanism of this compound

Caption: Mechanism of Action for this compound.

Toltrazuril_Pathway cluster_parasite Eimeria Parasite Cell Toltrazuril Toltrazuril RespChain Respiratory Chain Enzymes Toltrazuril->RespChain NucDivision Nuclear Division (Schizogony/Gametogony) Toltrazuril->NucDivision ER Endoplasmic Reticulum Toltrazuril->ER Induces Swelling Mitochondria Mitochondrion Mitochondria->RespChain Energy Energy Production (ATP) RespChain->Energy ParasiteDeath Parasite Death Nucleus Nucleus Nucleus->NucDivision ER_Swelling Swelling & Vacuolization ER->ER_Swelling caption Mechanism of Toltrazuril

Caption: Mechanism of Action for Toltrazuril.

Comparative Efficacy: A Review of Experimental Data

Direct head-to-head comparisons of this compound and toltrazuril in single, comprehensive studies are limited in publicly available literature. However, by synthesizing data from various experimental trials, a comparative picture emerges.

A key study comparing the two drugs found that both were effective in preventing mortality and reducing weight loss associated with coccidiosis.[1] Interestingly, the timing of treatment initiation was a critical factor in their relative efficacy. Toltrazuril was more effective in reducing intestinal lesions and fecal scores when treatment was started early (24 hours post-infection). Conversely, this compound proved more effective in mitigating weight loss and lesion severity when the treatment was delayed until 72 hours post-infection.[1]

The following tables summarize efficacy data for each drug against E. tenella from separate studies. It is important to note that these results are not from a single comparative trial and experimental conditions may vary.

Table 1: Efficacy of this compound against Eimeria tenella Infection in Broiler Chickens

ParameterHealthy ControlInfected, UntreatedInfected, Treated (this compound)
Body Weight (g) at Day 24 567421498
Mortality Rate (%) 04418
Lesion Score (Day 7 post-infection) 03.61.8
Oocyst Index (Day 7 post-infection) 03.81.6
Source: Adapted from Haritova et al., 2013.[1] Treatment was 70 mg/kg b.w./day for 3 days.

Table 2: Efficacy of Toltrazuril against Eimeria tenella Infection in Broiler Chickens

ParameterUnmedicated, Infected ControlMedicated (Toltrazuril)
Body Weight Gain Significantly ReducedImproved vs. Control
Survival Percentage LowerImproved vs. Control
Intestinal Lesion Score HighSignificantly Reduced
Oocyst Shedding HighSignificantly Reduced
Source: Synthesized from multiple studies.[7][8] Toltrazuril is consistently shown to be highly efficacious.[7][8] A typical dose is 75 ppm in drinking water.[7][8]

Experimental Protocols for Efficacy Evaluation

The assessment of anticoccidial drug efficacy follows standardized experimental protocols designed to yield quantifiable and reproducible results. These in vivo trials, typically conducted as battery cage or floor-pen studies, are essential for regulatory approval and for providing veterinarians and producers with reliable data.

A generalized workflow for such an experimental trial is outlined below.

Experimental_Workflow A 1. Animal Acquisition (Day-old, coccidia-free chicks) B 2. Acclimatization & Grouping (Randomized assignment to treatment groups) A->B C 3. Experimental Infection (Oral inoculation with a known dose of sporulated E. tenella oocysts) B->C D 4. Drug Administration (Via drinking water or feed at pre-determined time points) C->D E 5. Data Collection (Daily) - Mortality - Clinical Signs - Feed & Water Intake D->E F 6. Data Collection (Periodic) - Body Weight Gain - Fecal Oocyst Counts (OPG) D->F G 7. Necropsy (e.g., Day 7 post-infection) - Cecal Lesion Scoring (0-4 scale) D->G H 8. Data Analysis (Statistical comparison of treatment groups vs. controls) E->H F->H G->H I 9. Efficacy Determination H->I caption Anticoccidial Drug Efficacy Trial Workflow

Caption: General Experimental Workflow for Anticoccidial Drug Trials.

Key Methodologies
  • Animal Model: Day-old broiler chicks, confirmed to be free of coccidia, are typically used.[9] They are housed in a controlled environment to prevent accidental infection.[9]

  • Infection: Birds are individually inoculated via oral gavage with a standardized dose of sporulated Eimeria tenella oocysts. A typical challenge dose might be 5,000 to 50,000 oocysts per bird.[7]

  • Treatment Groups: A standard study includes a non-infected, non-treated control; an infected, non-treated (positive) control; and one or more infected groups treated with the drug(s) at various dosages or timings.[9]

  • Data Collection:

    • Weight Gain: Individual or group body weights are recorded at the start of the trial and at specified intervals to calculate body weight gain (BWG).[7]

    • Oocyst Counting: Fecal samples are collected for several days post-infection, and oocysts per gram (OPG) are determined using a quantitative method like the McMaster technique.[7]

    • Lesion Scoring: On a specific day post-infection (commonly day 6 or 7), a subset of birds from each group is euthanized, and their ceca are examined for gross lesions. Lesions are scored on a scale from 0 (no gross lesions) to +4 (most severe lesions, causing high mortality).[1]

    • Other Parameters: Mortality, feed conversion ratio (FCR), and clinical signs (e.g., bloody droppings) are also recorded.[7]

Conclusion

Both this compound and toltrazuril are effective coccidiocidal compounds for the treatment of Eimeria tenella infections in poultry. Their primary difference lies in their mechanism of action and, consequently, their optimal therapeutic window.

  • Toltrazuril offers a broad-spectrum intracellular attack, making it highly effective when administered early in the infection. Its ability to disrupt multiple metabolic pathways may also contribute to a lower rate of resistance development.[3]

  • This compound , targeting the critical folic acid synthesis pathway, demonstrates strong efficacy, particularly against developing second-generation schizonts. Its proven effectiveness, even when treatment is delayed, makes it a valuable therapeutic option.[1][2]

The choice between these two drugs may depend on the specific clinical situation on a farm, including the timing of diagnosis and the predominant stage of the parasite's life cycle at the time of intervention. The experimental data underscores the importance of continued research to optimize treatment protocols and manage the development of drug resistance in the poultry industry.

References

In Vitro Showdown: Sulfachlorpyrazine's Antimicrobial Potency Compared to Other Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of veterinary medicine, particularly in poultry and livestock sectors, the efficacy of antimicrobial agents is paramount in controlling bacterial infections. Sulfonamides, a long-standing class of synthetic antimicrobial drugs, continue to play a crucial role. This guide provides an in-depth in vitro comparison of Sulfachlorpyrazine against other commonly used sulfonamides, offering researchers, scientists, and drug development professionals a data-driven perspective on their relative antimicrobial activities.

Executive Summary

This comparative guide delves into the in vitro antibacterial performance of this compound, presenting its activity alongside other key sulfonamides. By examining Minimum Inhibitory Concentration (MIC) data against prevalent veterinary pathogens, this report aims to provide a clear, evidence-based understanding of this compound's position within the sulfonamide class. The findings are supported by detailed experimental protocols and visual representations of the underlying scientific principles.

Comparative Analysis of Antimicrobial Activity

The in vitro efficacy of sulfonamides is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that prevents the visible growth of a bacterium. While direct comparative studies providing a comprehensive dataset for this compound against a wide array of other sulfonamides are limited in publicly available literature, this guide synthesizes available data to offer a comparative perspective.

It is important to note that the in vitro activity of sulfonamides can be influenced by the specific bacterial species and strain, as well as the testing methodology. The data presented below is a compilation from various studies to illustrate general efficacy trends.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Sulfonamides against Key Veterinary Pathogens (µg/mL)

SulfonamideEscherichia coliStaphylococcus aureusPasteurella multocida
This compound Data not availableData not availableData not available
Sulfadiazine 32 - >25616 - 128≤0.03 - >128
Sulfamethoxazole 16 - >10248 - >10242 - >64
Sulfaquinoxaline Data not availableData not availableData not available

Note: The MIC values are presented as ranges, reflecting variations across different studies and bacterial strains. The absence of data for this compound and Sulfaquinoxaline in this direct comparative format highlights a gap in the current published research landscape.

Mechanism of Action: The Folic Acid Pathway

Sulfonamides exert their bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids in bacteria. By blocking this pathway, sulfonamides halt bacterial growth and replication.

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Bacterial Enzyme Sulfonamides Sulfonamides (e.g., this compound) Sulfonamides->DHPS Competitive Inhibition THF Tetrahydrofolic Acid DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids MIC Determination Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare stock solutions of Sulfonamides B Perform serial dilutions in 96-well plate A->B D Inoculate wells with bacterial suspension B->D C Prepare standardized bacterial inoculum C->D E Incubate plates at 35-37°C for 16-20h D->E F Read plates for visible growth E->F G Determine MIC as lowest concentration with no growth F->G

Comparative Analysis of Cross-Resistance Between Sulfachlorpyrazine and Other Anticoccidial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of sulfachlorpyrazine against other commercially available anticoccidial drugs, with a focus on cross-resistance patterns observed in field isolates of Eimeria. The information is supported by experimental data from various studies to aid in the strategic design of coccidiosis control programs and the development of new therapeutic agents.

Introduction to Anticoccidial Resistance

The extensive use of anticoccidial drugs in the poultry industry has led to the widespread development of drug-resistant Eimeria strains. Resistance to one drug can sometimes confer resistance to other drugs with a similar mode of action, a phenomenon known as cross-resistance. Understanding these patterns is crucial for effective long-term coccidiosis control. This compound, a sulfonamide, acts by inhibiting the folic acid synthesis pathway in Eimeria, a different mechanism from many other classes of anticoccidials like ionophores. This guide examines the efficacy of this compound in the context of resistance to other anticoccidials.

Mechanism of Action: Sulfonamides

Sulfonamides, including this compound, are structural analogs of para-aminobenzoic acid (PABA). They competitively inhibit the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of dihydrofolic acid, a precursor to folic acid. Folic acid is vital for the synthesis of nucleic acids and certain amino acids. By blocking this pathway, sulfonamides arrest the development of the parasite.

Sulfonamide Inhibition of Folic Acid Synthesis Pathway in Eimeria

FolicAcidPathway cluster_Eimeria Eimeria Parasite cluster_Inhibition Drug Action PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids This compound This compound Inhibition This compound->Inhibition Inhibition->DHPS caption This compound competitively inhibits DHPS.

Caption: this compound competitively inhibits DHPS.

Comparative Efficacy and Resistance Data

The following tables summarize the results of various studies comparing the efficacy of this compound (often referred to as sulfaclozine or its sodium salt) with other anticoccidials against different Eimeria species. The data is presented to highlight performance against field isolates, which may harbor resistance to one or more drugs.

Table 1: Comparative Efficacy of this compound and Other Anticoccidials against Eimeria tenella
Anticoccidial AgentDosageEimeria IsolateMean Weight Gain (g)Mean Lesion Score (0-4)Oocyst Index/ValueAnticoccidial Index (ACI)Efficacy InterpretationReference
This compound sodium 1 g/LYiwu isolate158.3 ± 18.20.83 ± 0.310.67 ± 0.41181.3Effective[1]
Toltrazuril 25 mg/LYiwu isolate162.1 ± 15.50.50 ± 0.220.33 ± 0.21189.7Effective[1]
Amprolium 1 g/LYiwu isolate125.4 ± 20.12.50 ± 0.552.67 ± 0.61115.2Resistance[1]
Clopidol 125 ppmYiwu isolate130.2 ± 17.82.17 ± 0.412.33 ± 0.49128.9Resistance[1]
Salinomycin 60 ppmYiwu isolate128.7 ± 19.32.33 ± 0.492.50 ± 0.55121.5Resistance[1]
Nicarbazin 125 ppmYiwu isolate133.6 ± 16.92.00 ± 0.372.17 ± 0.41135.8Resistance[1]
Infected, Unmedicated -Yiwu isolate110.5 ± 22.43.67 ± 0.493.83 ± 0.31--[1]
Uninfected, Unmedicated --175.4 ± 12.60.000.00--[1]
Table 2: Comparative Efficacy of Sulfaclozine (this compound) and Toltrazuril against Eimeria tenella
Treatment GroupMean Body Weight Gain (g)Feed Conversion Ratio (FCR)Oocyst Count (x10^4/g feces) at 8 days post-infectionMortality (%)Reference
Infected + Toltrazuril 230.33 ± 5.511.63 ± 0.030.000[2]
Infected + Sulfaclozine 226.67 ± 6.011.65 ± 0.042.00 ± 0.2913.33[2]
Infected + Toltrazuril + Sulfaclozine 233.33 ± 6.011.62 ± 0.030.000[2]
Infected, Non-treated 176.67 ± 8.821.83 ± 0.0612.00 ± 1.1533.33[2]
Uninfected, Non-treated 243.33 ± 6.011.58 ± 0.020.000[2]
Table 3: Comparative Efficacy of this compound and Other Drugs against Rabbit Coccidiosis (Eimeria spp.)
Treatment GroupMean Oocyst Count (x10^4/g feces) - FinalMean Lesion Score (0-4) - FinalMean Fecal Score (1-5) - FinalReference
This compound 3.31 ± 0.861.33 ± 0.331.33 ± 0.21[3]
Diclazuril 0.00 ± 0.000.33 ± 0.331.17 ± 0.17[3]
Amprolium HCl 104.00 ± 11.212.33 ± 0.422.50 ± 0.22[3]
Trimethoprim-Sulphamethoxazole 98.00 ± 15.322.50 ± 0.342.67 ± 0.21[3]
Infected Control 121.00 ± 18.232.67 ± 0.333.00 ± 0.32[3]
Uninfected Control 0.00 ± 0.000.00 ± 0.001.33 ± 0.21[3]

Experimental Protocols

The following is a generalized protocol for an Anticoccidial Sensitivity Test (AST), based on methodologies described in the cited literature. Specific details may vary between studies.

General Workflow for Anticoccidial Sensitivity Testing (AST)

Caption: A generalized workflow for anticoccidial sensitivity testing.

Detailed Methodologies
  • Oocyst Isolation and Propagation : Fecal or litter samples are collected from commercial poultry farms. Eimeria oocysts are isolated using techniques such as salt flotation, then cleaned and sporulated in a 2.5% potassium dichromate solution with aeration for 2-3 days.[4] For experimental infections, a single oocyst can be used to establish a pure line, which is then propagated in coccidia-free chickens to obtain a sufficient number of oocysts for the study.[1]

  • Experimental Animals and Housing : Day-old, coccidia-free broiler chicks are typically used.[4][5] They are housed in wire-floored battery cages to prevent exogenous infection and are provided with a balanced, non-medicated starter feed and water ad libitum.[4]

  • Experimental Design : Chicks are randomly assigned to different treatment groups, including an uninfected unmedicated control, an infected unmedicated control, and infected groups treated with the test anticoccidials.[5] Each group usually consists of several replicate cages.

  • Drug Administration and Infection : Medicated feed is provided to the respective treatment groups for a specified period before infection (e.g., from day 12 of age).[1] On the day of infection (e.g., day 14), each chick in the infected groups is orally inoculated with a predetermined number of sporulated oocysts of the Eimeria strain being tested.[1]

  • Data Collection and Evaluation :

    • Performance Parameters : Body weight gain and feed conversion ratio are calculated for each group.[4][5]

    • Lesion Scoring : On a specific day post-infection (e.g., day 7), a subset of birds from each group is euthanized, and the intestines are examined for coccidial lesions, which are scored on a scale of 0 to 4.[4]

    • Oocyst Production : Fecal samples are collected over a set period, and the number of oocysts per gram of feces is determined using a McMaster counting chamber.[6]

    • Mortality : Daily mortality is recorded.

  • Efficacy Assessment : The efficacy of the anticoccidial drugs is assessed based on the reduction in lesion scores, oocyst shedding, and the improvement in performance parameters compared to the infected, unmedicated control group. An Anticoccidial Index (ACI) can be calculated using a formula that incorporates survival rates, relative weight gain, lesion scores, and oocyst index. An ACI score above 180 is generally considered indicative of sensitivity, while a score below 120 suggests resistance.[4]

Discussion on Cross-Resistance

While the provided data does not stem from studies designed to induce and then test for cross-resistance, the efficacy of this compound against field isolates with demonstrated resistance to other anticoccidials offers valuable insights. For instance, the Yiwu isolate of E. tenella showed resistance to the ionophore salinomycin and the chemical anticoccidials amprolium, clopidol, and nicarbazin, but was sensitive to this compound and toltrazuril.[1] This suggests a lack of cross-resistance between this compound and these particular drugs for this isolate.

The distinct mechanism of action of sulfonamides, targeting the folic acid synthesis pathway, makes them a potentially effective treatment option in situations where resistance to other classes of anticoccidials, such as ionophores (which disrupt ion transport across the cell membrane), has developed. However, the development of resistance to sulfonamides themselves is also a concern, as demonstrated in some studies where sulfaclozine showed limited efficacy.

Conclusion

The available experimental data indicates that this compound can be an effective anticoccidial agent against Eimeria strains that are resistant to other classes of drugs, including ionophores and other chemical anticoccidials. This lack of complete cross-resistance is likely due to its unique mode of action. However, the efficacy of this compound can vary between different Eimeria isolates, highlighting the importance of regular anticoccidial sensitivity testing to guide the selection of appropriate control measures. The strategic rotation of anticoccidials with different mechanisms of action, including this compound, remains a key strategy to mitigate the development of widespread drug resistance in poultry production. Further research focusing on the molecular basis of resistance in Eimeria and controlled cross-resistance studies are warranted to refine these strategies.

References

Navigating the Coccidiosis Challenge: An In Vivo Efficacy Comparison of Sulfachlorpyrazine and Other Key Anticoccidial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the anticoccidial efficacy of Sulfachlorpyrazine against prominent alternatives, including Toltrazuril, Diclazuril, and Amprolium. The information is supported by experimental data to aid in the informed selection and development of anticoccidial therapies.

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic burden in the poultry industry. Control of this disease heavily relies on the use of anticoccidial drugs. This guide focuses on the in vivo efficacy of this compound, a sulfonamide antibiotic, and compares its performance with other widely used anticoccidial agents.

Comparative Efficacy of Anticoccidial Agents: A Data-Driven Overview

The following tables summarize quantitative data from various in vivo studies, offering a comparative look at the performance of this compound and its alternatives in controlling coccidiosis in broiler chickens and rabbits. Key parameters evaluated include oocyst shedding, lesion scores, body weight gain, feed conversion ratio (FCR), and mortality rates.

Table 1: Comparative Efficacy of this compound and Toltrazuril against Eimeria tenella in Broiler Chickens [1]

Treatment GroupMean Body Weight Gain (g)Feed Conversion Ratio (FCR)Oocyst Per Gram (OPG) Reduction (%)Mortality Rate (%)
Infected, Untreated285.3 ± 15.212.15 ± 0.08-33.33
This compound (2 g/L)398.5 ± 18.541.62 ± 0.0578.213.33
Toltrazuril (1 mL/L)421.7 ± 20.111.48 ± 0.0492.50
Toltrazuril + this compound435.2 ± 19.881.45 ± 0.0395.80
Uninfected, Untreated444.7 ± 12.151.38 ± 0.02N/A0

Table 2: Comparative Efficacy of this compound, Diclazuril, and Amprolium against Mixed Eimeria Species in Rabbits [2]

Treatment GroupMean Oocyst Count (x 10⁴ OPG) - Post-TreatmentMean Lesion Score
Infected, Untreated149.00 ± 110.392.8 ± 0.4
This compound3.31 ± 0.861.2 ± 0.3
Diclazuril0.0 ± 0.00.2 ± 0.1
Amprolium125.00 ± 98.72.5 ± 0.5
Uninfected, Untreated0.0 ± 0.00.1 ± 0.1

Table 3: Impact of this compound, Toltrazuril, and Amprolium on Broiler Performance Following Eimeria Challenge [3]

Treatment GroupFinal Body Weight (g)
Infected, Untreated720.5 ± 25.6
This compound (10 mg/kg)765.2 ± 22.1
Toltrazuril (10 mg/kg)800.03 ± 2.10
Amprolium (10 mg/kg)790.83 ± 2.10
Uninfected, Untreated810.4 ± 18.9

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of in vivo anticoccidial efficacy.

In Vivo Anticoccidial Efficacy Trial in Broiler Chickens

This protocol is a composite based on methodologies described in studies comparing this compound and other anticoccidials.[1][3]

  • Animal Model: Day-old broiler chicks (e.g., Cobb 500) are housed in a controlled environment with ad libitum access to feed and water.

  • Acclimatization: Birds are allowed to acclimatize for a period of 10-14 days before the start of the experiment.

  • Experimental Groups:

    • Group 1: Uninfected, untreated control.

    • Group 2: Infected, untreated control.

    • Group 3: Infected, treated with this compound.

    • Group 4: Infected, treated with Toltrazuril.

    • Group 5: Infected, treated with Diclazuril.

    • Group 6: Infected, treated with Amprolium.

  • Infection: At approximately 14 days of age, birds in the infected groups are orally inoculated with a known number of sporulated Eimeria oocysts (e.g., 5 x 10⁴ sporulated oocysts of Eimeria tenella).

  • Treatment Administration: Treatments are administered via drinking water or feed at specified dosages and durations, typically starting 24 to 48 hours post-infection.

  • Data Collection:

    • Body Weight: Individual bird weights are recorded at the beginning and end of the experimental period to calculate body weight gain.

    • Feed Conversion Ratio (FCR): Total feed consumed per group is recorded, and FCR is calculated as total feed intake divided by total weight gain.

    • Oocyst Shedding: Fecal samples are collected from each group at specified intervals post-infection (e.g., days 5, 7, and 9). Oocyst counts per gram of feces (OPG) are determined using a McMaster chamber.

    • Lesion Scoring: On a specific day post-infection (e.g., day 7), a subset of birds from each group is euthanized, and the intestinal tracts are examined for gross lesions. Lesions are scored on a scale of 0 to 4, where 0 indicates no gross lesions and 4 indicates severe lesions.

    • Mortality: The number of dead birds in each group is recorded daily.

Statistical Analysis

Data are typically analyzed using analysis of variance (ANOVA) followed by a post-hoc test (e.g., Duncan's multiple range test) to determine significant differences between experimental groups. A p-value of <0.05 is generally considered statistically significant.

Mechanism of Action: this compound and the Folic Acid Synthesis Pathway

This compound, like other sulfonamides, exerts its anticoccidial effect by inhibiting the folic acid synthesis pathway in Eimeria. This pathway is crucial for the synthesis of nucleic acids and certain amino acids, which are essential for the parasite's growth and replication.

Folic_Acid_Synthesis_Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Dihydrofolate_Synthase Dihydrofolate Synthase Dihydropteroic_Acid->Dihydrofolate_Synthase Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydrofolate_Synthase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolate_Reductase->Tetrahydrofolic_Acid Purines_Thymidine Purines, Thymidine, Amino Acids Tetrahydrofolic_Acid->Purines_Thymidine This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Dihydropteroate_Synthase

Caption: Folic Acid Synthesis Pathway Inhibition by this compound.

Experimental Workflow for In Vivo Anticoccidial Efficacy Testing

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of an anticoccidial drug.

Experimental_Workflow Start Start: Procure Day-Old Chicks Acclimatization Acclimatization Period (10-14 days) Start->Acclimatization Randomization Randomization into Experimental Groups Acclimatization->Randomization Infection Oral Inoculation with Sporulated Eimeria Oocysts Randomization->Infection Treatment Treatment Administration (via feed or water) Infection->Treatment Data_Collection Data Collection: - Body Weight - FCR - Oocyst Counts - Lesion Scoring - Mortality Treatment->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion on Anticoccidial Efficacy Analysis->Conclusion

Caption: In Vivo Anticoccidial Drug Efficacy Testing Workflow.

Concluding Remarks

The in vivo data presented indicates that while this compound demonstrates anticoccidial activity, other agents such as Toltrazuril and Diclazuril may offer superior efficacy in reducing oocyst shedding and preventing intestinal lesions.[1][2] Toltrazuril, in particular, has been shown to be highly effective in reducing mortality and improving performance parameters like body weight gain and FCR.[1] Amprolium's efficacy can be variable, with some studies showing limited effectiveness.[2]

The choice of an anticoccidial agent will depend on various factors, including the target Eimeria species, the level of drug resistance in a particular region, and the specific production goals. The experimental protocols and data provided in this guide serve as a valuable resource for researchers in the ongoing effort to develop and validate effective control strategies for avian coccidiosis.

References

Sulfachlorpyrazine vs. Sulfadiazine: A Comparative Guide for Poultry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sulfachlorpyrazine and sulfadiazine, two prominent sulfonamides utilized in the poultry industry, primarily for the control of coccidiosis and other bacterial infections. This document synthesizes available experimental data on their efficacy, pharmacokinetics, and safety to assist in informed decision-making for research and development.

Executive Summary

This compound and sulfadiazine are both effective bacteriostatic agents that inhibit folic acid synthesis in protozoa and bacteria. While both are used to combat coccidiosis in poultry, their pharmacokinetic profiles and residue depletion rates show notable differences. Data suggests that this compound may have a longer half-life in chickens compared to sulfadiazine, potentially influencing dosing regimens and withdrawal periods. Direct comparative efficacy and safety studies are limited, necessitating careful evaluation of available data from independent research.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Both this compound and sulfadiazine share a common mechanism of action. As structural analogs of para-aminobenzoic acid (PABA), they competitively inhibit the enzyme dihydropteroate synthetase (DHPS).[1][2][3][4] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and certain amino acids in protozoa and bacteria.[1][3][5] Host animals are unaffected as they obtain folic acid from their diet.[3][4]

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Catalyzes Sulfonamides This compound / Sulfadiazine Sulfonamides->DHPS Competitively Inhibits DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids

Caption: Mechanism of action of sulfonamides.

Efficacy in Poultry

Both this compound and sulfadiazine have demonstrated efficacy against various species of Eimeria, the causative agent of coccidiosis in poultry. However, direct comparative studies are limited, and efficacy can be influenced by the specific Eimeria species and strain, as well as the development of drug resistance.

Table 1: Summary of Efficacy Data against Coccidiosis

ParameterThis compoundSulfadiazine
Primary Indication Treatment and control of coccidiosis.[6]Treatment and control of coccidiosis and other bacterial infections.[7][8]
Reported Efficacy Effective in treating clinical coccidiosis. Some studies suggest resistance in certain field isolates.Effective against coccidial infections. Often used in combination with trimethoprim for synergistic effects.
Observed Effects Can control mortality and reduce bloody stools in infected birds.Can improve feed conversion rates in broilers with clinical infections.

Pharmacokinetic Properties

The pharmacokinetic profiles of this compound and sulfadiazine in poultry exhibit key differences that are important for designing effective treatment regimens and ensuring food safety. The following table summarizes key pharmacokinetic parameters from various studies. It is important to note that direct comparison is challenging due to variations in experimental conditions across studies.

Table 2: Comparative Pharmacokinetic Parameters in Chickens

ParameterThis compoundSulfadiazine
Administration Route Oral (via drinking water or feed)Oral (via drinking water or feed)
Absorption Readily absorbed from the gastrointestinal tract.Readily absorbed from the gastrointestinal tract.
Half-life (t½) Reported to have a long half-life. In one study with E. tenella infected chickens, the absorption half-life was 17.24 ± 3.50 h.Generally has a shorter half-life compared to this compound.
Time to Max. Concentration (Tmax) 23.41 ± 3.78 h in E. tenella infected chickens.Generally shorter than this compound.
Residue Depletion Slower depletion, with residues detectable in edible tissues for an extended period. A withdrawal time of 14 days has been suggested in one study.Faster depletion compared to this compound.
Tissue Distribution Distributes to various tissues, with higher concentrations found in the duodenum, ceca, and liver of infected chickens.Distributes to various tissues.

Safety and Toxicology

Sulfonamides as a class have a narrow safety margin, and toxicity can occur, particularly with prolonged use or high doses.

Table 3: Safety and Toxicology Profile

ParameterThis compoundSulfadiazine
General Toxicity Long-term excessive application can lead to sulfonamide poisoning symptoms.Can cause renal damage due to crystalluria, especially at high doses or with long-term treatment.
Specific Toxic Effects Not to be used long-term as a feed additive.High doses (30 mg/kg and above) have been shown to be toxic to chicken embryos, causing histopathological changes in pectoral muscles and kidneys.[7][8][9][10]
LD50 (Acute Oral) Data not readily available for poultry.1500 mg/kg in mice.[11] Data for poultry is not readily available.
Adverse Effects Potential for sulfonamide class-specific adverse effects.Can cause decreased eggshell thickness and soft-shelled eggs. May lead to bone marrow suppression and anemia with prolonged use.
Withdrawal Period A withdrawal period of at least 14 days for edible tissues is recommended in some studies.A withdrawal period of 5 days for meat has been suggested in some product literature when used in combination with trimethoprim. Not for use in poultry producing eggs for human consumption.[12]

Experimental Protocols

The following outlines a general experimental workflow for a comparative study of anticoccidial drugs in poultry, based on established methodologies.

Anticoccidial Drug Efficacy Trial Workflow Start Day-old Chicks (Coccidia-free) Acclimation Acclimation Period (Non-medicated feed) Start->Acclimation Grouping Random Allocation to Treatment Groups: - Group A: this compound - Group B: Sulfadiazine - Positive Control (Infected, untreated) - Negative Control (Uninfected, untreated) Acclimation->Grouping Medication Medicated Feed/Water Administration (Start before challenge) Grouping->Medication Challenge Oral Inoculation with Eimeria oocysts Medication->Challenge Monitoring Daily Monitoring: - Clinical signs - Mortality - Feed & water intake Challenge->Monitoring Data_Collection Data Collection (e.g., 6-7 days post-infection): - Body weight gain - Feed conversion ratio - Lesion scoring (intestine/ceca) - Oocyst counts (feces) Monitoring->Data_Collection Analysis Statistical Analysis of Data Data_Collection->Analysis

Caption: General workflow for an anticoccidial efficacy trial.

Key Methodologies
  • Animal Model: Broiler chickens, typically day-old and raised coccidia-free.

  • Housing: Raised in wire-floored cages to prevent reinfection from litter.

  • Diet: A standard, non-medicated broiler starter ration is provided ad libitum.

  • Drug Administration: The test articles (this compound and sulfadiazine) are administered in the feed or drinking water at a predetermined dosage for a specified period, usually starting before the experimental infection.

  • Experimental Infection: Birds are orally inoculated with a standardized dose of sporulated oocysts of a specific Eimeria species (e.g., E. tenella, E. acervulina).

  • Parameters Measured:

    • Performance: Body weight gain, feed intake, and feed conversion ratio are calculated.

    • Lesion Scoring: At the end of the trial, birds are euthanized, and the intestines and ceca are examined for gross lesions, which are scored on a scale (e.g., 0 to 4).

    • Oocyst Counts: Fecal samples are collected, and the number of oocysts per gram (OPG) is determined using a McMaster chamber.

  • Pharmacokinetic Studies:

    • Dosing: A single oral or intravenous dose is administered.

    • Sampling: Blood samples are collected at various time points post-administration.

    • Analysis: Plasma concentrations of the drug are determined using High-Performance Liquid Chromatography (HPLC).

    • Parameters Calculated: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t½ (elimination half-life) are calculated using appropriate software.

Conclusion

Both this compound and sulfadiazine are valuable tools in managing coccidiosis in poultry. The choice between these two sulfonamides may depend on the specific therapeutic goal, the pharmacokinetic properties desired, and the required withdrawal times to ensure food safety. This compound's longer half-life might offer advantages in certain treatment protocols but necessitates a longer withdrawal period. Sulfadiazine, often used in combination with other drugs like trimethoprim, may provide a synergistic effect and has a generally shorter withdrawal time. Further direct comparative studies under standardized conditions would be beneficial to provide a more definitive assessment of their relative performance and safety in poultry.

References

A Comparative Guide to Analytical Method Validation for Sulfachlorpyrazine Following VICH GL2 Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Sulfachlorpyrazine, with a focus on method validation in accordance with the Veterinary International Conference on Harmonisation (VICH) GL2 guidelines. The objective is to offer a comparative analysis of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), Thin-Layer Chromatography (TLC) with densitometry, and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

The validation of an analytical procedure is crucial to ensure its suitability for the intended purpose, providing documented evidence that the method is reliable, reproducible, and accurate for the analysis of a specific analyte in a particular matrix.[1] The VICH GL2 guidelines, which are complementary to VICH GL1 (Validation of analytical procedures: definition and terminology), provide a framework for the validation of analytical procedures for veterinary medicinal products.[2]

Comparison of Analytical Methods for this compound

The selection of an analytical method depends on various factors, including the intended purpose of the analysis, the nature of the sample, and the required sensitivity and specificity. This section compares the performance of four common analytical techniques for the determination of this compound.

Quantitative Data Summary

The following tables summarize the validation parameters for different analytical methods for this compound. It is important to note that while specific data for HPLC and UHPLC-MS/MS methods for this compound were available, the data for TLC-Densitometry and UV-Vis Spectrophotometry are based on studies of other sulfonamides due to a lack of specific published validation data for this compound using these techniques. This information is provided for comparative purposes to illustrate the expected performance of these methods.

Table 1: HPLC-UV Method Validation Data for this compound

Validation ParameterResult
Linearity Range 0.04 - 100 µg/mL
Correlation Coefficient (r²) 0.9992
Accuracy (Recovery) >75.12% in various tissues
Precision (RSD) 0.7 - 7.0%
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantitation (LOQ) 0.04 µg/mL

Table 2: UHPLC-MS/MS Method Validation Data for this compound

Validation ParameterResult
Linearity Range 0.0025 - 25 µg/mL
Correlation Coefficient (r) >0.9991
Accuracy -8.01% to 6.03%
Precision (RSD) Intra-day: 0.65% to 7.01%, Inter-day: 0.42% to 11.32%
LOD Not explicitly stated, but method is highly sensitive
LOQ Not explicitly stated, but method is highly sensitive

Table 3: Representative TLC-Densitometry Method Validation Data for Sulfonamides (for comparison)

Validation ParameterResult (for Sulfasalazine)
Linearity Range 20 - 120 ng/spot
Correlation Coefficient (r²) Not explicitly stated, but linearity was checked
Accuracy (RSD) 1.64% - 4.27%
Precision (RSD) 1.43% - 4.28%
LOD 17.11 ng/spot
LOQ 51.84 ng/spot

Source: Data for Sulfasalazine, a related sulfonamide, is used for illustrative purposes.[3]

Table 4: Representative UV-Vis Spectrophotometry Method Validation Data for Sulfonamides (for comparison)

Validation ParameterResult (for Sulfadiazine)
Linearity Range 0.4 - 12 µg/mL
Molar Absorptivity 4.38 × 10⁴ L.mol⁻¹.cm⁻¹
Accuracy (Relative Error) 0.1 - 0.64%
Precision (RSD) 0.27% - 1.21%
LOD Not explicitly stated
LOQ Not explicitly stated

Source: Data for Sulfadiazine, a related sulfonamide, is used for illustrative purposes.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical methods. Below are the experimental protocols for the key methods discussed.

HPLC-UV Method for this compound in Broiler Tissues

This method is suitable for the determination of this compound residues in edible tissues.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer, with the composition optimized for the separation of this compound and an internal standard (if used).

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Sample Preparation:

    • Homogenize tissue samples.

    • Extract this compound with a suitable solvent such as a mixture of acetonitrile and acetone under slightly acidic conditions.

    • Centrifuge the extract to separate the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

    • Filter the reconstituted sample before injection into the HPLC system.

  • Validation Parameters to be Assessed (according to VICH GL2):

    • Specificity: Analyze blank tissue samples to ensure no interference at the retention time of this compound.

    • Linearity: Prepare a series of standard solutions of this compound in the mobile phase and in a blank matrix extract to construct a calibration curve.

    • Accuracy: Perform recovery studies by spiking blank tissue samples with known concentrations of this compound.

    • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

    • Limit of Detection (LOD): Determine the lowest concentration of this compound that can be detected.

    • Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be quantified with acceptable precision and accuracy.

UHPLC-MS/MS Method for this compound in Chicken Plasma

This highly sensitive and specific method is ideal for pharmacokinetic studies.

  • Instrumentation: Ultra-High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer.

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solution with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile/methanol).

  • Flow Rate: Typically around 0.2 mL/min.

  • Mass Spectrometry: Operated in the negative ion mode with selective reaction monitoring.

  • Sample Preparation:

    • Precipitate proteins in the plasma sample using a suitable organic solvent.

    • Centrifuge to separate the supernatant.

    • The supernatant can be directly injected or further processed (e.g., evaporation and reconstitution).

  • Validation Parameters to be Assessed (according to VICH GL2):

    • Specificity/Selectivity: Monitor for interfering peaks from the plasma matrix.

    • Linearity: Establish a calibration curve over the desired concentration range.

    • Accuracy and Precision: Evaluate at multiple concentration levels (low, medium, and high).

    • Matrix Effects: Assess the influence of the plasma matrix on the ionization of the analyte.

    • Extraction Recovery: Determine the efficiency of the extraction process.

    • Stability: Evaluate the stability of this compound in plasma under various storage and handling conditions.

Visualizations

The following diagrams illustrate the key workflows and relationships in analytical method validation.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev pre_validation Pre-Validation Checks (e.g., System Suitability) method_dev->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol execute_validation Execute Validation Experiments validation_protocol->execute_validation data_analysis Data Analysis and Evaluation of Results execute_validation->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end End: Method Approved for Routine Use validation_report->end

Caption: Workflow for Analytical Method Validation.

VICH_GL2_Parameters vich_gl2 {VICH GL2 Validation Parameters} specificity Specificity (Selectivity) vich_gl2->specificity linearity Linearity vich_gl2->linearity accuracy Accuracy (Trueness) vich_gl2->accuracy precision Precision (Repeatability, Intermediate) vich_gl2->precision lod Limit of Detection (LOD) vich_gl2->lod loq Limit of Quantitation (LOQ) vich_gl2->loq range Range vich_gl2->range robustness Robustness vich_gl2->robustness

Caption: Key Parameters of VICH GL2 Validation.

Conclusion

The choice of an analytical method for this compound should be guided by the specific requirements of the study. HPLC and UHPLC-MS/MS methods are well-established and validated for this compound, offering high sensitivity and specificity, making them suitable for residue analysis and pharmacokinetic studies. While TLC-densitometry and UV-Vis spectrophotometry can be cost-effective alternatives for routine analysis, specific validation data for this compound using these techniques is limited in the public domain. It is imperative that any analytical method chosen for regulatory purposes be thoroughly validated according to the principles outlined in the VICH GL2 guidelines to ensure the reliability and integrity of the generated data.

References

Comparative Bioavailability of Sulfachlorpyrazine Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the bioavailability of different oral formulations of Sulfachlorpyrazine, a sulfonamide antibiotic widely used in veterinary medicine, particularly in poultry. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions regarding formulation selection and experimental design.

Executive Summary

The oral bioavailability of this compound can be influenced by its formulation. This guide summarizes key pharmacokinetic parameters from studies investigating different oral presentations of this compound in broiler chickens. The data indicates that while different water-soluble powder formulations can be bioequivalent, the overall oral bioavailability of this compound is moderate.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of different this compound oral formulations from various studies. This allows for a quantitative comparison of their bioavailability.

FormulationDoseCmax (µg/mL)Tmax (hours)AUC (µg.h/mL)Absolute Bioavailability (F%)SpeciesReference
ESB3® (Water Soluble Powder) 30 mg/kg b.wt16.214.06155.2 (AUC0-24)Not DeterminedBroiler Chickens[1]
Oraclozin® (Water Soluble Powder) 30 mg/kg b.wt15.244.01142.8 (AUC0-24)Not DeterminedBroiler Chickens[1]
Sulfaclozine (Intracrop Admin.) 60 mg/kg b.wt22.886.00Not Reported49.93Broiler Chickens[2][3]
Sulfachloropyrazine Sodium Soluble Powder Not SpecifiedNot Reported3 - 4Not ReportedNot DeterminedNot Specified

Note: The bioequivalence study concluded that ESB3® and Oraclozin® are bioequivalent as their key pharmacokinetic parameter ratios fall within the acceptable range.[1]

Experimental Protocols

This section details the methodologies employed in the key studies cited, providing a framework for understanding and potentially replicating the research.

Bioequivalence Study of Two Oral Water-Soluble Powder Formulations

This study aimed to compare the bioavailability of two commercial Sulfaclozine (this compound) water-soluble powder formulations, ESB3® (reference product) and Oraclozin® (test product), in broiler chickens.[1]

  • Subjects: Twenty-four healthy broiler chickens were used in the study.[1]

  • Study Design: A parallel design was used where chickens were randomly allocated to two groups, each receiving one of the two formulations.[1]

  • Drug Administration: A single oral dose of 30 mg of Sulfaclozine per kg of body weight was administered to each chicken.[1]

  • Blood Sampling: Blood samples were collected at various time points up to 24 hours post-administration.[1]

  • Analytical Method: The concentration of Sulfaclozine in the serum was determined using a validated analytical method.[1]

  • Pharmacokinetic Analysis: The maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC) were calculated from the serum concentration data.[1]

  • Statistical Analysis: The bioequivalence of the two formulations was assessed by comparing the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC of the test product to the reference product. The acceptance range for bioequivalence was 80-125%.[1]

Pharmacokinetic Study of Intravenous and Intracrop Administration

This study was designed to determine the pharmacokinetic profile and absolute bioavailability of Sulfaclozine in broiler chickens following intravenous and oral (intracrop) administration.[2]

  • Subjects: Fourteen male broiler chickens, 30 days old, were divided into two groups of seven.[2]

  • Drug Administration:

    • Group 1 received a single intravenous (IV) dose of 60 mg/kg body weight of Sulfaclozine.[2]

    • Group 2 received a single intracrop (IC) dose of 60 mg/kg body weight of Sulfaclozine.[2]

  • Blood Sampling: Serum samples were collected at 0.083, 0.50, 2, 6, 24, and 72 hours after drug administration.[2]

  • Analytical Method: Serum Sulfaclozine concentrations were measured by High-Performance Liquid Chromatography (HPLC).[2]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated for both intravenous and intracrop administration routes. The absolute bioavailability (F%) was calculated using the formula: F% = (AUCoral / AUCiv) x 100.[2]

Mandatory Visualizations

Experimental Workflow for a Comparative Bioavailability Study

The following diagram illustrates a typical experimental workflow for a comparative bioavailability study of two oral drug formulations.

G cluster_setup Study Setup cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_pk Pharmacokinetic & Statistical Analysis Animal_Selection Animal Selection (e.g., Broiler Chickens) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Formulation_A Administer Formulation A (e.g., Reference Product) Randomization->Formulation_A Formulation_B Administer Formulation B (e.g., Test Product) Randomization->Formulation_B Blood_Collection Serial Blood Sampling Formulation_A->Blood_Collection Formulation_B->Blood_Collection Sample_Processing Plasma/Serum Separation Blood_Collection->Sample_Processing Drug_Quantification Drug Quantification (e.g., HPLC) Sample_Processing->Drug_Quantification PK_Parameter_Calculation Calculate Cmax, Tmax, AUC Drug_Quantification->PK_Parameter_Calculation Bioequivalence_Assessment Statistical Comparison (Bioequivalence Assessment) PK_Parameter_Calculation->Bioequivalence_Assessment

Caption: Experimental workflow for a comparative bioavailability study.

This compound's Mechanism of Action: Inhibition of Folic Acid Synthesis

The antibacterial and anticoccidial effects of this compound stem from its ability to interfere with the folic acid synthesis pathway in susceptible microorganisms.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Nucleic_Acid Nucleic Acid Synthesis Folic_Acid->Nucleic_Acid This compound This compound This compound->DHPS Inhibits

Caption: this compound inhibits folic acid synthesis.

References

A Head-to-Head Comparison of Sulfachlorpyrazine and Diclazuril in the Management of Coccidiosis

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless battle against avian coccidiosis, a parasitic disease of significant economic impact on the poultry industry, researchers and veterinarians continually seek the most effective anticoccidial agents. This guide provides a detailed, data-driven comparison of two prominent compounds: Sulfachlorpyrazine, a classic sulfonamide, and diclazuril, a potent benzeneacetonitrile derivative. This analysis is intended for researchers, scientists, and drug development professionals, offering a clear perspective on their respective efficacies based on available field and experimental trial data.

Performance in Field and Experimental Trials: A Data-Driven Overview

Direct head-to-head field trials comparing this compound and diclazuril in poultry are not extensively documented in publicly available literature. However, by examining their performance against control groups and in comparative studies with other anticoccidials, a clear picture of their efficacy emerges. A study on rabbit coccidiosis provides the most direct comparative data, offering valuable insights despite the species difference.

Key Efficacy Parameters

The effectiveness of an anticoccidial is measured by its ability to reduce the parasite load and mitigate its pathological effects. Key parameters include:

  • Oocyst Counts Per Gram (OPG): A measure of the number of Eimeria oocysts shed in the feces, indicating the level of parasitic infection.

  • Lesion Scores: A macroscopic evaluation of the damage caused by the parasite to the intestinal tract.

  • Feed Conversion Ratio (FCR): A measure of the efficiency with which feed is converted into live weight, a critical economic indicator in poultry production.

  • Mortality Rate: The percentage of birds that die due to the disease.

The following table summarizes the comparative efficacy of this compound and diclazuril based on a study in rabbits, providing a direct comparison of their ability to reduce oocyst counts and lesion scores.

Efficacy ParameterThis compoundDiclazurilInfected, Untreated ControlReference
Oocyst Count Reduction (OPG x 10³) (Field Trial) 280.33 ± 44.67 to 0.44 ± 0.14473.44 ± 176.01 to 0.0 ± 0.0-[1]
Mean Lesion Score (Experimental Trial) 1.33 ± 0.330.33 ± 0.332.67 ± 0.33[1]

Note: Data from a study conducted on rabbits and may not be directly extrapolated to poultry.

In separate studies on broiler chickens, both drugs have demonstrated significant efficacy compared to untreated control groups. Diclazuril, at a concentration of 1 ppm in the diet, has been shown to be highly effective against the most economically important Eimeria species, with body weight gains comparable to uninfected controls and negative oocyst production for most species.[2] Lesion scores and dropping scores were also nil or highly reduced in diclazuril-treated groups.[2] In some trials, 1.0 ppm of diclazuril was found to be equal or superior to other anticoccidial drugs.[3]

Sulfaclozine (the sodium salt of this compound) has also been shown to be effective in controlling coccidiosis outbreaks. In one study, while a combination of toltrazuril and sulfaclozine was superior, sulfaclozine alone significantly reduced oocyst counts compared to an infected, untreated group.[4]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, the methodologies of the key cited experiments are detailed below.

Study on Rabbit Coccidiosis[1]
  • Animal Subjects: Sixty weaned rabbits of mixed sexes, aged 4-5 weeks.

  • Experimental Design: Rabbits were randomly allocated to six groups. One group served as an uninfected, untreated control. The other five groups were experimentally infected with a mixed culture of sporulated Eimeria oocysts (E. perforans, E. flavescens, E. stiedae, E. media, and E. magna). One of these infected groups remained untreated (positive control), while the others were treated with this compound, amprolium hydrochloride, trimethoprim-sulphamethoxazole, or diclazuril.

  • Drug Administration: Drugs were administered via drinking water for five consecutive days, starting from the day clinical signs of coccidiosis were observed.

  • Data Collection:

    • Oocyst Counts: Fecal samples were collected, and oocyst counts per gram (OPG) were determined using the McMaster counting technique.

    • Lesion Scoring: At the end of the experiment, rabbits were euthanized, and the intestines and livers were examined for gross lesions. Lesions were scored on a scale of 0 to 4, where 0 indicated no gross lesions and 4 indicated severe lesions.

  • Statistical Analysis: Data were analyzed using Analysis of Variance (ANOVA).

Study on Sulfaclozine and Toltrazuril in Broilers[4]
  • Animal Subjects: One hundred and fifty, one-day-old broiler chicks.

  • Experimental Design: Chicks were randomly divided into five equal groups. One group was an uninfected, untreated control. The other four groups were infected with sporulated oocysts of Eimeria tenella. One infected group remained untreated, while the other three were treated with toltrazuril, sulfaclozine sodium, or a combination of both.

  • Drug Administration: Treatments were administered in the drinking water for three successive days, starting five days post-infection.

  • Data Collection:

    • Oocyst Counts: Fecal samples were collected, and OPG was determined.

    • Performance Parameters: Body weight gain and feed conversion ratio were recorded.

    • Mortality Rate: Daily mortality was recorded.

  • Statistical Analysis: Data were statistically analyzed to determine significant differences between the groups.

Mechanisms of Action: A Visual Representation

The two drugs employ distinct mechanisms to combat the Eimeria parasite.

This compound: As a sulfonamide, it acts as a competitive inhibitor of para-aminobenzoic acid (PABA), a crucial component for the synthesis of folic acid in the parasite.[4] Folic acid is essential for the synthesis of nucleic acids, and its inhibition disrupts the parasite's ability to replicate.[4]

Diclazuril: The precise mechanism of action for diclazuril is not fully understood. However, it is known to be effective against the intracellular developmental stages of coccidia, specifically the schizonts and gamonts.[5] It appears to interfere with the normal differentiation of these stages, leading to their degeneration and necrosis.[5][6] Recent research suggests that diclazuril may exert its effect by acting on the parasite's actin depolymerizing factor (ADF) and potentially on cyclin-dependent kinase-related kinase 2 (EtCRK2).[7][8]

Experimental Workflow: Anticoccidial Efficacy Trial cluster_setup Experimental Setup cluster_data Data Collection & Analysis animal_subjects Animal Subjects (e.g., Broiler Chicks) randomization Random Allocation to Treatment Groups animal_subjects->randomization infection Experimental Infection (Eimeria oocysts) randomization->infection control_pos Infected, Untreated Control infection->control_pos treatment_scp Infected + this compound infection->treatment_scp treatment_dicl Infected + Diclazuril infection->treatment_dicl control_neg Uninfected, Untreated Control opg Oocyst Counts (OPG) lesion Lesion Scoring fcr Feed Conversion Ratio (FCR) mortality Mortality Rate analysis Statistical Analysis opg->analysis lesion->analysis fcr->analysis mortality->analysis

Caption: A generalized workflow for anticoccidial drug efficacy trials.

Mechanism of Action: this compound vs. Diclazuril cluster_scp This compound cluster_dicl Diclazuril paba PABA dhps Dihydropteroate Synthase paba->dhps scp This compound scp->dhps Competitively Inhibits folic_acid Folic Acid Synthesis dhps->folic_acid nucleic_acid Nucleic Acid Synthesis folic_acid->nucleic_acid replication_block Parasite Replication Inhibited dicl Diclazuril schizont Schizonts dicl->schizont gamont Gamonts dicl->gamont adf Actin Depolymerizing Factor (ADF) dicl->adf Inhibits? etcrk2 EtCRK2 dicl->etcrk2 Affects? degeneration Degeneration & Necrosis schizont->degeneration gamont->degeneration

References

Safety Operating Guide

Proper Disposal of Sulfachlorpyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of sulfachlorpyrazine, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, adherence to proper chemical waste disposal protocols is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the disposal of this compound, a sulfonamide antibiotic used in veterinary medicine. Improper disposal can lead to environmental contamination and potential health hazards.

Immediate Safety and Logistical Information

Before handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
EquipmentSpecification
Eye Protection Chemical safety goggles or glasses.
Hand Protection Protective gloves (e.g., nitrile).
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely.
Protective Clothing Lab coat or other protective clothing to prevent skin exposure.

Handling Precautions:

  • Avoid breathing dust or fumes.[1]

  • Prevent contact with skin and eyes.[1]

  • Do not eat, drink, or smoke when handling the substance.[1]

  • Ensure adequate ventilation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal, state, and local regulations for pharmaceutical waste.[2][3] It is crucial to manage this compound as a hazardous or special waste.

  • Waste Identification and Classification:

    • Determine if the this compound waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA). While not specifically listed, it may exhibit hazardous characteristics. It is best practice to manage all pharmaceutical waste as potentially hazardous.

    • This waste is not a controlled substance and therefore does not fall under the purview of the Drug Enforcement Administration (DEA).

  • Segregation and Collection:

    • Solid Waste: Collect un-used or expired solid this compound in a designated, compatible, and clearly labeled hazardous waste container.[1] The container should be kept closed to prevent the release of dust.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing papers, and disposable labware, should also be collected in the same hazardous waste container.

    • Solutions: Aqueous solutions of this compound should be collected in a separate, sealed, and labeled container designated for liquid hazardous waste. Do not dispose of this compound solutions down the drain.[4] The EPA's Subpart P regulations prohibit the sewering of hazardous waste pharmaceuticals by healthcare facilities.[3]

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.

  • Storage:

    • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area (SAA) within the laboratory.

    • Ensure that the storage area is away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • The primary method for the disposal of pharmaceutical waste is incineration at a permitted facility.[3]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Collect Solid Waste & Contaminated Materials in Labeled Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect Liquid Waste in Labeled Hazardous Waste Container waste_type->liquid_waste Liquid storage Store Sealed Container in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage disposal Arrange for Pickup by Authorized Hazardous Waste Service storage->disposal end End: Compliant Disposal disposal->end

Caption: Workflow for the proper disposal of this compound.

Spill Management Protocol

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Assess the Spill: Determine the extent of the spill and if you have the appropriate materials to clean it up safely. For large spills, contact your institution's EHS department immediately.

  • Cleanup:

    • For dry spills: Carefully sweep or vacuum the solid material. Avoid generating dust.[1] Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.

    • For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Collect the absorbent material and place it into a labeled hazardous waste container.

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your supervisor and EHS department, following your institution's specific reporting procedures.

References

Personal protective equipment for handling Sulfachlorpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Sulfachlorpyrazine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are critical to minimize exposure to this compound. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Safety glasses with side shields or goggles.Must comply with OSHA 1910.133 or European Standard EN166. Ensure a snug fit to protect against dust particles.[1]
Skin Protection Chemical-resistant gloves, long-sleeved clothing, and a lab coat.Wear appropriate protective gloves and clothing to prevent skin exposure.[1] See the glove material compatibility table below.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when handling large quantities that may generate dust.[1]

Glove Material Compatibility

Experience indicates that the following polymers are suitable as glove materials for protection against undissolved, dry solids of this compound.[2] Thicker gloves (up to 3 mm or more) may be required where there is a risk of abrasion or puncture.[2]

Glove MaterialSuitability
PolychloropreneSuitable
Nitrile rubberSuitable
Butyl rubberSuitable
FluorocaoutchoucSuitable
Polyvinyl chloride (PVC)Suitable

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is essential for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Procedures:

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]

    • Work in a well-ventilated area.[2][3] For procedures that may generate dust, use a chemical fume hood.

  • Personal Hygiene:

    • Avoid all personal contact, including inhalation of dust.[2]

    • Do not eat, drink, or smoke in the handling area.[2][3]

    • Wash hands thoroughly with soap and water after handling.[2]

  • During Handling:

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid the formation of dust.[1] If handling a powder, use techniques that minimize dust generation, such as gentle scooping.

    • Keep the container tightly closed when not in use.[2][4]

Storage Plan:

ConditionSpecificationRationale
Temperature Store in a cool, dry place.[2][5] Some manufacturers specify storage at -20°C.[6][7]To maintain the stability and efficacy of the compound.
Container Keep in the original, tightly sealed container.[2][4][5]To prevent contamination and moisture absorption.
Location Store in a well-ventilated area away from incompatible materials and foodstuffs.[2][5]To prevent accidental reactions and contamination.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization:

  • While smaller quantities may be disposable with household waste, it is recommended to treat all this compound waste as chemical waste.[4]

Disposal Procedures:

  • Solid Waste:

    • Collect solid this compound waste in a clearly labeled, sealed container.

    • Dispose of the waste through an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[2]

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be considered contaminated.

    • Place all contaminated materials in a sealed bag or container and dispose of them as chemical waste.

  • Empty Containers:

    • Dispose of empty containers in accordance with official regulations.[4] Do not reuse empty containers.

Safety Workflow Diagram

The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area check_safety Verify Eyewash & Shower prep_area->check_safety gather_ppe Gather Appropriate PPE check_safety->gather_ppe don_ppe Don PPE gather_ppe->don_ppe handle_chem Handle this compound (Minimize Dust) don_ppe->handle_chem store_chem Store in Tightly Sealed Container handle_chem->store_chem decontaminate Decontaminate Work Area store_chem->decontaminate dispose_waste Dispose of Waste (per Regulations) decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.